Lacto-N-difucohexaose II
Description
The exact mass of the compound Lacto-N-difucohexose II is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWVQWPVUZACH-XCVMNONQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)CO)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044994 | |
| Record name | Lacto-N-difucohexaose II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62258-12-2 | |
| Record name | Lacto-N-difucohexaose II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62258-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacto-N-difucohexose II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062258122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacto-N-difucohexaose II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Lacto-N-difucohexaose II: A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose II (LNDFH II) is a complex neutral human milk oligosaccharide (HMO) that plays a significant role in infant health and development. As a member of the fucosylated oligosaccharide family, LNDFH II is gaining increasing attention for its potential therapeutic applications, primarily due to its anti-pathogenic and immunomodulatory properties. This technical guide provides a comprehensive overview of the structure and function of LNDFH II, including detailed experimental protocols and an exploration of its mechanisms of action.
Structure of this compound
This compound is a neutral hexasaccharide, meaning it is composed of six sugar units and carries no net electrical charge.[1] Its fundamental structure is built upon a type 1 (Galβ1-3GlcNAc) core.[2] The systematic name for LNDFH II is Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. This nomenclature precisely describes the arrangement and linkages of the monosaccharide units.
The constituent monosaccharides of LNDFH II are:
-
D-Glucose (Glc)
-
D-Galactose (Gal)
-
N-Acetylglucosamine (GlcNAc)
-
L-Fucose (Fuc) (two units)
These units are linked in a specific sequence and orientation, which is crucial for its biological activity. The presence of two fucose residues, one linked α1-4 to GlcNAc and the other α1-3 to Glc, is a defining characteristic of this molecule.
| Property | Value | Source |
| Molecular Formula | C38H65NO29 | [3] |
| Molecular Weight | 999.9 g/mol | [3] |
| Core Structure | Type 1 (Galβ1-3GlcNAc) | [2] |
| Systematic Name | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc | [2] |
Biological Functions of this compound
The biological functions of LNDFH II are multifaceted, primarily revolving around its ability to modulate the gut microbiome and the host immune system. These functions are largely attributed to its specific fucosylated structure.
Anti-Adhesive and Anti-Infective Properties
A key function of LNDFH II and other fucosylated HMOs is their ability to act as soluble decoy receptors.[4] Many pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. LNDFH II can mimic these host cell surface glycans.[5] By binding to the pathogen's adhesins, LNDFH II competitively inhibits the pathogen from attaching to the intestinal wall, thereby preventing colonization and subsequent infection.[4]
This mechanism has been particularly suggested for enteric pathogens. For instance, observational studies have shown that the presence of fucosylated oligosaccharides in breast milk is associated with a lower incidence of diarrhea caused by pathogens like Campylobacter and calicivirus.[5] While direct quantitative data for LNDFH II is still emerging, the principle of competitive inhibition is a well-accepted mechanism for fucosylated HMOs.
Immunomodulation
Fucosylated HMOs, including LNDFH II, are known to have immunomodulatory effects.[6] They can directly interact with immune cells and modulate their activity, contributing to a balanced immune response in the infant gut.
While specific signaling pathways for LNDFH II are yet to be fully elucidated, studies on other fucosylated HMOs like 2'-fucosyllactose (2'-FL) provide valuable insights. 2'-FL has been shown to modulate the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7] This pathway is a critical component of the innate immune system, responsible for recognizing microbial products and triggering inflammatory responses. By modulating this pathway, fucosylated HMOs can help to dampen excessive inflammation while still allowing for an effective immune response against pathogens.
It is hypothesized that LNDFH II may exert its immunomodulatory effects through similar mechanisms, interacting with pattern recognition receptors on immune cells to influence cytokine production and immune cell differentiation.
Experimental Protocols
This section details the methodologies for key experiments used to investigate the functions of fucosylated oligosaccharides like LNDFH II.
Pathogen Adhesion Assay
This assay is used to determine the ability of LNDFH II to inhibit the binding of pathogens to intestinal epithelial cells.
Cell Culture:
-
Human intestinal epithelial cell lines, such as Caco-2 or HT-29, are cultured to confluence in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded in multi-well plates and grown until they form a monolayer.
Adhesion Experiment:
-
The pathogen of interest (e.g., fluorescently labeled Campylobacter jejuni) is pre-incubated with varying concentrations of LNDFH II or a control substance for 1 hour at 37°C.
-
The cell monolayers are washed with phosphate-buffered saline (PBS).
-
The pre-incubated pathogen-oligosaccharide mixture is added to the cell monolayers and incubated for a defined period (e.g., 1-2 hours) to allow for adhesion.
-
Unbound pathogens are removed by washing the monolayers multiple times with PBS.
-
The cells are then lysed to release the adhered bacteria.
-
The number of adhered bacteria is quantified, typically by plating the lysate on selective agar and counting colony-forming units (CFUs), or by measuring the fluorescence of the labeled bacteria.
Data Analysis: The percentage of inhibition is calculated by comparing the number of adhered bacteria in the presence of LNDFH II to the number in the control group.
Immunomodulation Assay (Cytokine Profiling)
This assay assesses the effect of LNDFH II on the production of cytokines by immune cells in response to an inflammatory stimulus.
Cell Culture:
-
Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1), are cultured in appropriate media.
-
Cells are seeded in multi-well plates.
Experiment:
-
The cells are pre-treated with various concentrations of LNDFH II or a control for a specified time (e.g., 2 hours).
-
An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the cell cultures to induce an inflammatory response.
-
The cells are incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected.
Cytokine Quantification:
-
The concentrations of various pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-10) in the supernatant are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
Data Analysis: The levels of cytokines produced in the presence of LNDFH II are compared to those in the control (LPS stimulation alone) to determine the immunomodulatory effect.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of this compound.
References
- 1. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 3. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human milk oligosaccharide 2'-fucosyllactose attenuates β-lactoglobulin-induced food allergy through the miR-146a-mediated toll-like receptor 4/nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Lacto-N-difucohexaose II: A Technical Overview for Researchers
An in-depth exploration of the multifaceted biological functions of Lacto-N-difucohexaose II (LNDFH II), a prominent human milk oligosaccharide, reveals its potential as a therapeutic agent in infectious diseases, inflammatory conditions, and oncology. This technical guide synthesizes the current scientific understanding of LNDFH II, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development.
This compound is a neutral core I human milk oligosaccharide (HMO) that plays a crucial role in infant health. Beyond its nutritional value, LNDFH II exhibits a range of biological activities, including the inhibition of pathogen adhesion, modulation of the gut microbiota, and immunomodulatory effects. These properties have garnered significant interest in its potential therapeutic applications.
Anti-Adhesive Properties Against Pathogens
A primary defense mechanism of LNDFH II is its ability to act as a soluble decoy receptor, preventing the attachment of pathogens to host intestinal cells. This is particularly evident in its activity against noroviruses, a common cause of gastroenteritis.
Quantitative Data: Norovirus Binding Inhibition
While specific IC50 values for this compound against various norovirus strains are not extensively published, studies on its structural isomer, Lacto-N-difucohexaose I (LNDFH I), provide valuable insights. It is crucial for researchers to perform specific binding inhibition assays to determine the precise efficacy of LNDFH II.
| Compound | Virus Strain | Assay Type | Inhibitory Concentration (IC50) | Reference |
| Lacto-N-difucohexaose I | Norovirus GII.4 | ELISA-based solid-phase binding assay | Data not available for LNDFH II | [General methodology suggested by multiple sources] |
Experimental Protocol: Norovirus Binding Inhibition Assay
A solid-phase enzyme-linked immunosorbent assay (ELISA) is a standard method to evaluate the inhibitory effect of LNDFH II on norovirus binding.
Materials:
-
96-well microtiter plates
-
Porcine gastric mucin (PGM) or synthetic histo-blood group antigens (HBGAs)
-
Norovirus virus-like particles (VLPs)
-
This compound
-
Primary antibody against VLPs (e.g., rabbit polyclonal)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coating: Coat 96-well plates with PGM or synthetic HBGAs overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plates three times.
-
Inhibition: Pre-incubate a fixed concentration of norovirus VLPs with serial dilutions of LNDFH II for 1 hour at 37°C.
-
Binding: Add the VLP-LNDFH II mixtures to the coated wells and incubate for 1.5 hours at 37°C.
-
Washing: Wash the plates five times.
-
Primary Antibody: Add the primary antibody against the VLPs and incubate for 1 hour at 37°C.
-
Washing: Wash the plates five times.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plates five times.
-
Detection: Add the substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each LNDFH II concentration and determine the IC50 value.
Workflow for Norovirus Binding Inhibition Assay.
Modulation of Gut Microbiota
LNDFH II acts as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. This modulation of the gut microbiota composition is a key aspect of its biological activity.
Quantitative Data: Impact on Bifidobacterium Abundance
The prebiotic effect of LNDFH II can be quantified by measuring the change in the abundance of specific bacterial species in in vitro fermentation models.
| Bacterial Species | Substrate | Experimental Model | Change in Abundance (Log10 cells/mL) | Reference |
| Bifidobacterium longum | This compound | In vitro fecal fermentation | Data requires specific experimental determination | [General methodology suggested by multiple sources] |
| Bifidobacterium infantis | This compound | In vitro fecal fermentation | Data requires specific experimental determination | [General methodology suggested by multiple sources] |
Experimental Protocol: In Vitro Fecal Fermentation and qPCR Quantification
This protocol outlines the methodology for assessing the impact of LNDFH II on the growth of Bifidobacterium species in an in vitro setting.
Materials:
-
Fresh fecal samples from healthy donors
-
Anaerobic chamber or jars
-
Basal fermentation medium
-
This compound
-
DNA extraction kit
-
qPCR machine
-
Primers and probes specific for Bifidobacterium species
-
qPCR master mix
Procedure:
-
Fecal Slurry Preparation: Prepare a 10% (w/v) fecal slurry in a sterile anaerobic buffer.
-
Inoculation: Inoculate the basal fermentation medium containing LNDFH II (and a control without LNDFH II) with the fecal slurry.
-
Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).
-
Sampling: Collect samples at different time points for DNA extraction.
-
DNA Extraction: Extract total bacterial DNA from the fermentation samples.
-
qPCR Analysis: Perform qPCR using primers and probes specific for the target Bifidobacterium species to quantify their abundance.
-
Data Analysis: Calculate the change in the absolute or relative abundance of the target bacteria in the LNDFH II-supplemented cultures compared to the control.
The Pivotal Role of Lacto-N-difucohexaose II in Infant Nutrition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk and are critical for infant health and development. Among the vast array of these complex sugars, Lacto-N-difucohexaose II (LNDFH-II) emerges as a key bioactive compound, particularly abundant in the milk of non-secretor mothers. This technical guide provides an in-depth analysis of the structure, metabolism, and multifaceted roles of LNDFH-II in shaping the infant gut microbiota, modulating the immune system, and potentially influencing cognitive development.
This compound is a neutral, di-fucosylated hexasaccharide with a type 1 core structure (Galβ1-3GlcNAc).[1][2] Its chemical formula is C₃₈H₆₅NO₂₉, with a molecular weight of 999.91 g/mol .[3] The unique structural configuration of LNDFH-II, characterized by the presence of two fucose residues, underpins its specific interactions with host and microbial receptors, thereby dictating its biological functions.
Concentration in Human Milk
The concentration of LNDFH-II in human milk is significantly influenced by the maternal secretor (FUT2) and Lewis (FUT3) gene status. Non-secretor mothers who are Lewis-positive (Se-Le+) exhibit higher concentrations of LNDFH-II in their milk. This is in contrast to secretor mothers (Se+), whose milk is typically rich in α1-2 fucosylated HMOs like 2'-fucosyllactose (2'-FL).[4]
| Maternal Phenotype | Typical Concentration of LNDFH-II in Mature Milk | Reference |
| Non-secretor, Lewis-positive (Se-Le+) | Higher abundance | |
| Secretor (Se+Le+ or Se+Le-) | Lower abundance or absent |
Role in Shaping the Infant Gut Microbiota
One of the most well-documented roles of HMOs, including LNDFH-II, is their prebiotic effect, particularly the promotion of a bifidobacteria-dominant gut microbiome in infants.[5] These beneficial bacteria possess specific glycosyl hydrolases that enable them to utilize HMOs as a primary energy source.
Prebiotic Effect on Bifidobacterium
While direct quantitative data on the specific impact of isolated LNDFH-II on Bifidobacterium species is limited, studies on fucosylated HMOs and milk from non-secretor mothers provide strong evidence of its bifidogenic nature. In vitro fermentation studies using infant fecal microbiota have demonstrated that fucosylated HMOs selectively stimulate the growth of various Bifidobacterium species.
| Bifidobacterium Species | Effect of Fucosylated HMOs (as a proxy for LNDFH-II) | Method of Quantification | Reference |
| Bifidobacterium longum subsp. infantis | Significant increase in abundance | qPCR | [6][7] |
| Bifidobacterium bifidum | Growth promotion | In vitro culture | [8] |
| Bifidobacterium breve | Growth promotion | In vitro culture | [8] |
Experimental Protocol: In Vitro Fermentation of LNDFH-II with Infant Fecal Microbiota
This protocol outlines a general procedure for assessing the prebiotic potential of LNDFH-II.
Objective: To quantify the changes in the abundance of specific Bifidobacterium species in response to LNDFH-II fermentation by infant fecal microbiota.
Materials:
-
This compound (LNDFH-II)
-
Fresh fecal samples from healthy, exclusively breastfed infants
-
Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine-HCl)[9]
-
Anaerobic chamber or jars with gas-generating systems
-
pH-controlled bioreactors (for batch culture fermentation)[9]
-
DNA extraction kit
-
Primers and probes for quantitative PCR (qPCR) targeting specific Bifidobacterium species (e.g., B. longum subsp. infantis, B. bifidum)[10]
-
qPCR instrument
Methodology:
-
Inoculum Preparation: Homogenize fresh infant fecal samples in a sterile, anaerobic buffer.
-
Fermentation Setup: In an anaerobic chamber, add the fecal homogenate to pH-controlled bioreactors containing the anaerobic basal medium supplemented with LNDFH-II as the sole carbohydrate source. A control vessel with no added carbohydrate or with a known prebiotic (e.g., FOS) should be run in parallel.[11]
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions for a defined period (e.g., 24-48 hours), maintaining a stable pH.
-
Sampling: Collect samples from the fermentation vessels at regular time intervals (e.g., 0, 12, 24, 48 hours).
-
DNA Extraction: Extract total bacterial DNA from the collected samples using a validated kit.
-
qPCR Analysis: Perform qPCR using species-specific primers and probes for the target Bifidobacterium species to quantify their abundance.[4]
-
Data Analysis: Calculate the fold change in the abundance of each Bifidobacterium species in the LNDFH-II supplemented culture compared to the control.
In vitro fermentation workflow for LNDFH-II.
Immunomodulatory Role of this compound
Fucosylated HMOs are known to play a significant role in the development and modulation of the infant's immune system. They can exert their effects directly by interacting with immune cells or indirectly by shaping the gut microbiota and influencing the production of microbial metabolites.
Direct Effects on Immune Cells
While specific data for LNDFH-II is limited, studies on other fucosylated HMOs suggest they can modulate cytokine production by immune cells and intestinal epithelial cells. For instance, fucosylated oligosaccharides have been shown to influence the secretion of pro- and anti-inflammatory cytokines.
| Cytokine | Cell Type | Effect of Fucosylated HMOs | Reference |
| IL-6 | Caco-2 cells | Modulation of expression | [12][13] |
| IL-8 | Caco-2 cells | Modulation of expression | [14][15] |
| TNF-α | Caco-2 cells | Modulation of expression | [16] |
Experimental Protocol: In Vitro Immune Modulation Assay
This protocol provides a framework for investigating the direct immunomodulatory effects of LNDFH-II on intestinal epithelial cells.
Objective: To determine the effect of LNDFH-II on the production of inflammatory cytokines by Caco-2 intestinal epithelial cells.
Materials:
-
This compound (LNDFH-II)
-
Caco-2 human colorectal adenocarcinoma cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
ELISA kits for quantifying human IL-6, IL-8, and TNF-α
-
RNA extraction kit and reagents for RT-qPCR
Methodology:
-
Cell Culture: Culture Caco-2 cells in appropriate flasks until they reach confluence. For differentiation into a polarized monolayer mimicking the intestinal epithelium, seed the cells on Transwell inserts and culture for 21 days.
-
Stimulation: Treat the differentiated Caco-2 cell monolayers with LNDFH-II at various concentrations for a predetermined period (e.g., 24 hours). Include a control group with no LNDFH-II.
-
Inflammatory Challenge: After pre-treatment with LNDFH-II, challenge the cells with an inflammatory stimulus like LPS or TNF-α.
-
Sample Collection: Collect the cell culture supernatants from the apical and basolateral compartments of the Transwell inserts.
-
Cytokine Quantification (ELISA): Measure the concentrations of IL-6, IL-8, and TNF-α in the collected supernatants using specific ELISA kits.
-
Gene Expression Analysis (RT-qPCR): Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative gene expression of IL6, IL8, and TNF.
-
Data Analysis: Compare the cytokine concentrations and gene expression levels between the LNDFH-II-treated groups and the control group.
Potential signaling pathway for fucosylated HMOs.
Potential Role in Cognitive Development
Emerging evidence suggests a link between HMO consumption and infant neurodevelopment.[17] While direct clinical trials on LNDFH-II are lacking, observational studies on infants of non-secretor mothers, who have higher levels of LNDFH-II, provide indirect evidence. Cognitive function in infants is often assessed using standardized tests like the Bayley Scales of Infant and Toddler Development.[2][18]
Bayley Scales of Infant and Toddler Development
The Bayley Scales assess various developmental domains in infants and toddlers, including cognitive, language, and motor skills.[19][20] Studies have shown correlations between the levels of specific fucosylated HMOs in breast milk and scores on these scales.[21]
| Developmental Domain | Association with Fucosylated HMOs | Reference |
| Cognitive Score | Positive correlation with certain fucosylated HMOs | [22][23] |
| Language Score | Positive correlation with total fucosylated HMOs | [21] |
| Motor Score | Positive correlation with certain fucosylated HMOs | [23] |
Conclusion
This compound is a significant human milk oligosaccharide with a pronounced presence in the milk of non-secretor mothers. Its unique structure facilitates its role as a prebiotic, fostering a healthy gut microbiome dominated by beneficial Bifidobacterium species. Furthermore, as a fucosylated HMO, LNDFH-II likely contributes to the education and modulation of the infant's developing immune system. While direct evidence is still emerging, the correlation between fucosylated HMOs and enhanced cognitive development scores suggests a potential role for LNDFH-II in neurodevelopment. Further research focusing specifically on isolated LNDFH-II is warranted to fully elucidate its mechanisms of action and to translate these findings into novel nutritional strategies and therapeutic interventions for infant health. The detailed experimental protocols and conceptual frameworks presented in this guide offer a foundation for future investigations into this promising bioactive compound.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Bayley Scales of Infant Development - Wikipedia [en.wikipedia.org]
- 3. pearsonclinical.co.uk [pearsonclinical.co.uk]
- 4. Differentiation of Bifidobacterium longum subspecies longum and infantis by quantitative PCR using functional gene targets [PeerJ Preprints] [peerj.com]
- 5. The principal fucosylated oligosaccharides of human milk exhibit prebiotic properties on cultured infant microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of Bifidobacterium longum subspecies longum and infantis by quantitative PCR using functional gene targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Maternal inheritance of bifidobacterial communities and bifidophages in infants through vertical transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. TNF-α Induces Vectorial Secretion of IL-8 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Bayley Scales Of Infant and Toddler Development - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. theraplatform.com [theraplatform.com]
- 20. Bayley Scales of Infant and Toddler Development, Fourth Edition | RehabMeasures Database [sralab.org]
- 21. Human Milk Oligosaccharides and Infant Neurodevelopment: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How HMOs Can Support Infant Cognition [nutritionnews.abbott]
Lacto-N-difucohexaose II as a Prebiotic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose II (LNDFH II) is a neutral, di-fucosylated human milk oligosaccharide (HMO) belonging to the type 1 core structure group.[1][2] While direct research on LNDFH II is limited, its structural similarity to other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL) and lacto-N-difucohexaose I (LNDFH I), suggests its significant potential as a prebiotic agent. This technical guide synthesizes the current understanding of fucosylated HMOs to infer the likely prebiotic functions of LNDFH II, including its role in modulating the gut microbiota, influencing the production of short-chain fatty acids (SCFAs), and modulating the host immune system. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further research into the specific effects of LNDFH II.
Introduction
Human milk oligosaccharides are a complex and diverse group of glycans that play a crucial role in infant health. They are the third most abundant solid component of human milk after lactose and lipids.[3] LNDFH II is a prominent fucosylated HMO, particularly in the milk of non-secretor mothers. Fucosylated HMOs are known to be selectively utilized by beneficial gut bacteria, particularly Bifidobacterium species, and to have immunomodulatory effects. This guide explores the prebiotic potential of LNDFH II based on current knowledge of related compounds.
Modulation of Gut Microbiota
Fucosylated HMOs are known to selectively promote the growth of beneficial gut bacteria, a key characteristic of prebiotics. The primary beneficiaries of these substrates are often species within the Bifidobacterium genus, which possess the necessary enzymatic machinery to degrade and metabolize these complex carbohydrates.[4][5]
Quantitative Data on Fucosylated HMO Fermentation
While specific data for LNDFH II is not available, studies on the fermentation of structurally similar fucosylated HMOs provide insights into its potential effects.
| HMO | Bacterial Group | Change in Abundance | Study Type | Reference |
| 2'-Fucosyllactose (2'-FL) | Bifidobacterium | Significant increase | In vitro fermentation with adult fecal microbiota | [6] |
| 2'-Fucosyllactose (2'-FL) | Eubacterium rectale-Clostridium coccoides group | Significant increase | In vitro fermentation with adult fecal microbiota | [6] |
| 2'-Fucosyllactose (2'-FL) | Bifidobacteriaceae | Strong and immediate increase | In vitro M-SHIME® model with infant and toddler fecal microbiota | [7][8] |
| Difucosyllactose (DFL) | Bifidobacterium infantis | Efficient metabolism observed | In vitro pure culture | [5] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by the gut microbiota leads to the production of SCFAs, which have numerous benefits for the host, including serving as an energy source for colonocytes and modulating the immune system.[9]
Quantitative Data on SCFA Production from Fucosylated HMOs
| HMO | Acetate | Propionate | Butyrate | Study Type | Reference |
| 2'-Fucosyllactose (2'-FL) | Strong increase | Increase | Increase | In vitro M-SHIME® model with infant and toddler fecal microbiota | [7][8] |
| 2'-Fucosyllactose (2'-FL) | Increase | Increase | Increase | In vitro SHIME® model with adult fecal microbiota | [9][10] |
| 3-Fucosyllactose (3-FL) | Increase | Increase | Increase | In vitro SHIME® model with adult fecal microbiota | [9][10] |
Immune Modulation
Fucosylated HMOs can directly and indirectly modulate the host immune system. They can interact with immune cells in the gut-associated lymphoid tissue (GALT) and influence cytokine production by intestinal epithelial cells.[11][12]
Inferred Immunomodulatory Effects of LNDFH II
Based on studies with other fucosylated HMOs, LNDFH II is hypothesized to:
-
Interact with Dendritic Cells (DCs): Fucosylated oligosaccharides can be recognized by C-type lectin receptors like DC-SIGN on dendritic cells, potentially leading to the modulation of T-cell responses.[11][13]
-
Modulate Cytokine Production: Influence the secretion of pro- and anti-inflammatory cytokines by intestinal epithelial cells and immune cells. For instance, 2'-FL has been shown to modulate the secretion of cytokines such as IL-8, CCL20, and CXCL10 in intestinal epithelial cell models.[14]
-
Enhance Gut Barrier Function: Promote the integrity of the intestinal barrier.
| HMO | Cell Type | Effect on Cytokine Production | Reference |
| 2'-Fucosyllactose (2'-FL) | Intestinal Epithelial Cells (IECs) / Monocyte-derived Dendritic Cells (moDCs) | Increased galectin-4 and -9 secretion in the presence of a viral mimic. | [14] |
| 2'-Fucosyllactose (2'-FL) and CpG | Intestinal Epithelial Cells (IECs) / Peripheral Blood Mononuclear Cells (PBMCs) | Enhanced Th1-type IFNγ and regulatory IL-10 secretion. | [12] |
| Human Milk Oligosaccharide Mixture | Monocyte-derived Dendritic Cells (moDCs) | Increased IL-10, IL-27, and IL-6; no increase in IL-12p70 and TNF-α. | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the prebiotic potential of LNDFH II.
In Vitro Fermentation of LNDFH II with Human Fecal Microbiota
Objective: To assess the impact of LNDFH II on the composition and metabolic activity of the gut microbiota.
Materials:
-
LNDFH II (purity >95%)
-
Anaerobic basal nutrient medium
-
Fresh fecal samples from healthy donors
-
Anaerobic chamber
-
pH meter, gas chromatograph (GC)
-
DNA extraction kits and reagents for 16S rRNA gene sequencing
Protocol:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile anaerobic buffer.
-
Dispense the anaerobic basal medium into fermentation vessels within an anaerobic chamber.
-
Add LNDFH II to the experimental vessels to a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., inulin or 2'-FL).
-
Inoculate each vessel with the fecal slurry.
-
Incubate the vessels at 37°C under anaerobic conditions for 48 hours.
-
Collect samples at 0, 12, 24, and 48 hours for analysis.
-
Measure pH at each time point.
-
Analyze SCFA concentrations (acetate, propionate, butyrate) in the supernatant using gas chromatography.
-
Extract total DNA from the pellets and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.
Assessment of LNDFH II Impact on Immune Cells
Objective: To evaluate the direct immunomodulatory effects of LNDFH II on intestinal epithelial cells and dendritic cells.
Materials:
-
LNDFH II (purity >95%)
-
Caco-2 intestinal epithelial cell line
-
Human monocyte-derived dendritic cells (moDCs)
-
Cell culture reagents (DMEM, RPMI-1640, fetal bovine serum, etc.)
-
Lipopolysaccharide (LPS)
-
ELISA kits for cytokines (e.g., IL-8, IL-10, TNF-α, IL-12p70)
-
Flow cytometer and antibodies for DC surface markers (e.g., CD80, CD86, HLA-DR)
Protocol:
-
Caco-2 Cell Stimulation:
-
Culture Caco-2 cells to form a confluent monolayer.
-
Treat the cells with LNDFH II at various concentrations for 24 hours.
-
In some wells, add LPS to stimulate an inflammatory response.
-
Collect the cell culture supernatant and analyze for cytokine concentrations (e.g., IL-8) using ELISA.
-
-
Dendritic Cell Maturation and Activation:
-
Culture human monocytes with GM-CSF and IL-4 to generate immature moDCs.
-
Treat the immature moDCs with LNDFH II for 48 hours. Include a negative control and a positive control (LPS).
-
Analyze the expression of maturation markers (CD80, CD86, HLA-DR) on the moDCs using flow cytometry.
-
Measure the concentration of cytokines (e.g., IL-10, IL-12p70) in the culture supernatant by ELISA.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways involved in the immunomodulatory effects of LNDFH II, based on the known interactions of other fucosylated HMOs.
Caption: Hypothesized signaling pathways of LNDFH II.
Experimental Workflows
References
- 1. Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 3. mdpi.com [mdpi.com]
- 4. The Bifidogenic Effect of 2’Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fucosylated human milk oligosaccharides drive structure-specific syntrophy between Bifidobacterium infantis and Eubacterium hallii within a modeled infant gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota … [ouci.dntb.gov.ua]
- 9. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Interactions of human milk oligosaccharides with the immune system [frontiersin.org]
- 12. Exposure of Intestinal Epithelial Cells to 2′-Fucosyllactose and CpG Enhances Galectin Release and Instructs Dendritic Cells to Drive Th1 and Regulatory-Type Immune Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Lacto-N-difucohexaose II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose II (LNDFH-II) is a neutral, di-fucosylated human milk oligosaccharide (HMO) that plays a significant role in infant health. As a member of the Lewis antigen family, its unique structure, Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc, underpins its biological activities, including the modulation of the gut microbiota and the inhibition of pathogen adhesion. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of LNDFH-II. It details experimental protocols for its isolation from natural sources and its chemoenzymatic synthesis. Furthermore, this guide summarizes key quantitative data and explores the putative signaling pathways through which LNDFH-II may exert its biological effects on intestinal epithelial cells.
Introduction
Human milk oligosaccharides (HMOs) are a complex and diverse group of unconjugated glycans that are the third most abundant solid component of human milk, after lactose and lipids. These intricate structures are not readily digested by the infant, but rather serve as prebiotics, shaping the developing gut microbiome, and as anti-adhesive antimicrobials, preventing pathogens from binding to intestinal surfaces.
This compound (LNDFH-II) is a prominent neutral HMO, particularly abundant in the milk of non-secretor mothers. Its structure is characterized by a lacto-N-tetraose core with two fucose residues attached via α1-4 and α1-3 linkages. This specific arrangement, also known as a Lewis a hexaose, is crucial for its biological function. This guide will delve into the technical aspects of the discovery and isolation of this important biomolecule.
Physicochemical Properties and Structure
LNDFH-II is a hexasaccharide with the chemical formula C38H65NO29 and a molecular weight of 999.9 g/mol .[1] Its detailed structure and key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | β-D-galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-D-glucose |
| Chemical Formula | C38H65NO29 |
| Molecular Weight | 999.9 g/mol |
| CAS Number | 62258-12-2 |
| Structure | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |
Experimental Protocols
Isolation of this compound from Human Milk
3.1.1. Sample Preparation
-
Defatting: Centrifuge pooled human milk at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.
-
Deproteinization: Precipitate proteins by adding two volumes of cold ethanol and incubate at -20°C overnight. Centrifuge at 10,000 x g for 30 minutes to pellet the precipitated proteins.
-
Lactose Removal: The high concentration of lactose can interfere with the isolation of other oligosaccharides. This can be addressed by enzymatic digestion with β-galactosidase or by initial size-exclusion chromatography.
3.1.2. Chromatographic Separation
A multi-step chromatographic approach is essential for the purification of LNDFH-II.
-
Gel Filtration Chromatography: Initial separation of the crude oligosaccharide mixture based on size can be performed using a Bio-Gel P-4 or Sephadex G-25 column. This step helps to remove remaining lactose and smaller oligosaccharides.
-
Ion-Exchange Chromatography: To separate neutral oligosaccharides like LNDFH-II from acidic (sialylated) HMOs, an anion-exchange column (e.g., Dowex 1x8) can be employed.
-
Recycling Preparative HPLC: For the fine separation of isomeric structures, recycling preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[2]
-
Column: A preparative amino-bonded silica column (e.g., Varian AX-5) or a porous graphitized carbon (PGC) column can be effective.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient will need to be optimized for the separation of LNDFH-II from its isomers.
-
Recycling: The eluate containing the partially separated isomers is reintroduced into the column multiple times to enhance the resolution.
-
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure LNDFH-II.
Chemoenzymatic Synthesis of this compound
The complexity of LNDFH-II's structure makes complete chemical synthesis challenging. A more efficient approach is chemoenzymatic synthesis, which combines the flexibility of chemical synthesis for the core structure with the high specificity of enzymatic fucosylation.
3.2.1. Synthesis of the Lacto-N-tetraose (LNT) Core
The synthesis of the LNT backbone (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) can be achieved through a series of protection, glycosylation, and deprotection steps, which are well-established in carbohydrate chemistry.
3.2.2. Enzymatic Fucosylation
-
Fucosyltransferases: Two key enzymes are required for the synthesis of LNDFH-II from LNT:
-
α-1,3-Fucosyltransferase (FucT-III or Lewis enzyme): This enzyme transfers a fucose residue from a donor substrate (e.g., GDP-fucose) to the 3-position of the glucose in the LNT core.
-
α-1,4-Fucosyltransferase (FucT-III): The same enzyme can also catalyze the transfer of a fucose residue to the 4-position of the N-acetylglucosamine residue.
-
-
Reaction Conditions:
-
The LNT acceptor and GDP-fucose donor are incubated with the fucosyltransferase(s) in a suitable buffer (e.g., MES or HEPES) at an optimal pH and temperature (typically pH 6.0-7.5 and 37°C).
-
Divalent cations, such as Mn2+, are often required as cofactors for fucosyltransferase activity.
-
-
Purification: The final product, LNDFH-II, is purified from the reaction mixture using similar chromatographic techniques as described for its isolation from natural sources, such as size-exclusion and reversed-phase HPLC.
Quantitative Data and Characterization
The structural elucidation of LNDFH-II relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which helps to determine the sequence and branching of the monosaccharides.
| Ion | m/z | Interpretation |
| [M+Na]+ | 1022.35 | Sodiated molecular ion |
| Fragment 1 | 876.30 | Loss of a fucose residue |
| Fragment 2 | 730.24 | Loss of two fucose residues |
| Fragment 3 | 527.18 | Cleavage of the terminal Gal-Fuc-GlcNAc moiety |
Note: The exact fragmentation pattern can vary depending on the ionization method and collision energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| Fuc (α1-3) H-1 | ~5.1 | Fuc (α1-3) C-1 | ~100 |
| Fuc (α1-4) H-1 | ~4.9 | Fuc (α1-4) C-1 | ~101 |
| Gal (β1-3) H-1 | ~4.7 | Gal (β1-3) C-1 | ~104 |
| GlcNAc (β1-3) H-1 | ~4.6 | GlcNAc (β1-3) C-1 | ~102 |
| Gal (β1-4) H-1 | ~4.4 | Gal (β1-4) C-1 | ~103 |
| Glc (α/β) H-1 | ~5.2 (α), ~4.6 (β) | Glc (α/β) C-1 | ~92 (α), ~96 (β) |
Biological Activity and Signaling Pathways
Fucosylated HMOs, including LNDFH-II, are known to exert their biological effects primarily through two mechanisms: acting as prebiotics to modulate the gut microbiota and by directly interacting with host cells to modulate immune responses and prevent pathogen adhesion.
Inhibition of Pathogen Adhesion
LNDFH-II can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells that are recognized by pathogens. By binding to the adhesins of pathogenic bacteria and viruses, LNDFH-II can prevent them from attaching to the host cells, thereby inhibiting infection.
Putative Modulation of Intestinal Epithelial Cell Signaling
While direct evidence for LNDFH-II-mediated signaling is still emerging, based on the known activities of other fucosylated HMOs, it is plausible that LNDFH-II can modulate intracellular signaling pathways in intestinal epithelial cells, such as the Toll-like Receptor (TLR) and NF-κB pathways. These pathways are central to the innate immune response and the maintenance of intestinal homeostasis.
It is hypothesized that by interacting with pattern recognition receptors like TLRs on the surface of intestinal epithelial cells, LNDFH-II could modulate the downstream signaling cascade, potentially leading to an anti-inflammatory response by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Conclusion
This compound is a structurally complex and biologically significant human milk oligosaccharide. Its isolation and synthesis present considerable challenges but are crucial for advancing our understanding of its role in infant health and for exploring its therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to purify and synthesize LNDFH-II for further investigation. Future research should focus on elucidating the specific molecular interactions of LNDFH-II with host cells and pathogens to fully unravel its mechanisms of action and to develop novel applications in infant nutrition and infectious disease prevention.
References
- 1. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Human Milk Difucosyl Nona- and Decasaccharides by Ultrahigh-Temperature Preparative PGC-HPLC and Identification of Novel Difucosylated Heptaose and Octaose Backbones by Negative-Ion ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Lacto-N-difucohexaose II Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Lacto-N-difucohexaose II (LNDFH II), a complex human milk oligosaccharide (HMO) with significant potential in infant nutrition and therapeutic applications. This document details the enzymatic steps, genetic requirements, and quantitative production parameters established in engineered microbial systems, offering a comprehensive resource for researchers in glycobiology, metabolic engineering, and drug development.
Introduction to this compound
This compound is a neutral, di-fucosylated hexasaccharide found in human milk.[1] Its core structure consists of a lacto-N-tetraose (LNT) backbone, which is fucosylated at two positions.[2][3] The precise structure is Gal(β1-3)[Fuc(α1-4)]GlcNAc(β1-3)Gal(β1-4)[Fuc(α1-3)]Glc.[4] HMOs like LNDFH II are known to play a crucial role in shaping the infant gut microbiota, modulating the immune system, and acting as anti-adhesive antimicrobials. The complexity of their chemical synthesis has driven the development of robust biotechnological production platforms, primarily in metabolically engineered Escherichia coli.
The Biosynthetic Pathway of this compound
The biosynthesis of LNDFH II in engineered E. coli is a multi-step process that begins with the formation of a lacto-N-tetraose (LNT) core, followed by two fucosylation steps. This pathway relies on the expression of specific glycosyltransferases and the availability of the necessary sugar-nucleotide donors.
Synthesis of the Lacto-N-tetraose (LNT) Core
The synthesis of the LNT precursor from lactose involves a two-step enzymatic cascade:
-
Formation of Lacto-N-triose II (LNT II): The initial step involves the transfer of an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the C3 position of the terminal galactose of lactose. This reaction is catalyzed by a β-1,3-N-acetylglucosaminyltransferase (LgtA).[5][6]
-
Elongation to Lacto-N-tetraose (LNT): Subsequently, a galactose residue is transferred from UDP-galactose to the C3 position of the newly added GlcNAc of LNT II. This step is catalyzed by a β-1,3-galactosyltransferase, such as WbgO.[5][7]
Fucosylation of Lacto-N-tetraose to this compound
The final steps in the biosynthesis of LNDFH II involve the sequential addition of two fucose residues from the donor molecule GDP-L-fucose to the LNT core. This is accomplished by specific fucosyltransferases:
-
First Fucosylation: An α1,3/4-fucosyltransferase, such as FucT14 from Helicobacter pylori, transfers a fucose residue to the LNT molecule.[2][3][5] This enzyme can exhibit dual specificity, but for LNDFH II synthesis, the α1,3-linkage to the glucose unit and the α1,4-linkage to the GlcNAc unit are of interest.
-
Second Fucosylation and Enhancement: The efficiency of the second fucosylation to yield LNDFH II can be significantly enhanced by the co-expression of another α1,3-fucosyltransferase, FutM1, from a Bacteroidaceae bacterium.[2][3]
The De Novo GDP-L-fucose Pathway
A critical component for the synthesis of fucosylated HMOs is the intracellular availability of the fucose donor, GDP-L-fucose. Engineered strains for LNDFH II production incorporate a de novo GDP-L-fucose synthesis pathway.[2][3] This pathway converts fructose-6-phosphate from the central carbon metabolism into GDP-L-fucose through a series of enzymatic reactions.
Quantitative Production Data
The production of LNDFH II and its precursors has been successfully demonstrated in engineered E. coli, with significant titers achieved through process optimization. The following tables summarize the key quantitative data from shake-flask and fed-batch fermentations.
| Precursor/Product | Host Strain | Cultivation Method | Titer (g/L) | Productivity (g/L·h) | Reference |
| Lacto-N-triose II | E. coli | Shake-flask | 5.52 | - | [6] |
| Lacto-N-triose II | E. coli | Fed-batch | 46.2 | 0.77 | [6][8] |
| Lacto-N-tetraose | E. coli | Shake-flask | 3.11 | - | [7] |
| Lacto-N-tetraose | E. coli | Fed-batch | 25.49 | 0.61 | [7] |
| This compound | E. coli | Shake-flask | 3.011 | - | [2][3] |
| This compound | E. coli | Fed-batch | 18.062 | 0.301 | [2] |
| Table 1: Summary of LNDFH II and Precursor Production Titers. |
| Product | Precursors | Byproducts | Reference |
| This compound | Lacto-N-triose II (0.512 g/L), Lacto-N-tetraose (0.712 g/L) | Lacto-N-fucopentaose V (0.671 g/L), Lacto-N-fucopentaose II (0.009 g/L), 3-Fucosyllactose (0.011 g/L) | [3] |
| Table 2: Precursor Consumption and Byproduct Formation in LNDFH II Production. |
Experimental Methodologies
The successful biosynthesis of LNDFH II relies on precise metabolic engineering and controlled fermentation conditions. The following sections outline the key experimental protocols.
Construction of Recombinant Plasmids and Strains
The construction of an LNDFH II-producing E. coli strain involves the assembly of multiple plasmids, each harboring specific modules of the biosynthetic pathway.[3]
-
LNT Precursor Module: Genes encoding the β-1,3-N-acetylglucosaminyltransferase (e.g., lgtA) and the β-1,3-galactosyltransferase (e.g., wbgO) are cloned into a suitable expression vector.[3][5]
-
De Novo GDP-L-fucose Pathway Module: The genes for the enzymes involved in the conversion of fructose-6-phosphate to GDP-L-fucose are assembled into a separate plasmid.[2][3]
-
Fucosyltransferase Module: The genes for the α1,3/4-fucosyltransferase (e.g., FucT14) and any enhancing fucosyltransferases (e.g., FutM1) are cloned into another expression vector.[2][3]
-
Host Strain Engineering: The initial host strain, typically a derivative of E. coli BL21(DE3), may be further engineered to enhance precursor supply or reduce byproduct formation.[3][6] The final production strain is generated by co-transforming the engineered host with the multiple plasmids.[3]
Shake-Flask and Fed-Batch Fermentation
-
Shake-Flask Cultivation: Initial screening and optimization of strains are typically performed in shake flasks. A defined medium, such as GD medium supplemented with lactose, is commonly used.[3] Cultures are grown at a controlled temperature (e.g., 37°C) with agitation. Induction of gene expression is typically initiated by the addition of IPTG at a specific cell density.[3]
-
Fed-Batch Fermentation: For high-titer production, fed-batch cultivation is employed. The fermentation is carried out in a bioreactor with controlled pH, temperature, and dissolved oxygen. A feeding strategy is implemented to supply nutrients, including the carbon source and lactose, to maintain cell growth and productivity.[2][6][7]
Product Analysis
The quantification of LNDFH II and related oligosaccharides is performed using High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD).[3]
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the LNDFH II biosynthesis pathway and a typical experimental workflow for constructing a production strain.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for LNDFH II production.
Conclusion
The enzymatic biosynthesis of this compound in engineered microorganisms represents a significant advancement in the production of complex human milk oligosaccharides. The modular nature of the pathway allows for systematic optimization, leading to high production titers. This technical guide provides a foundational understanding of the LNDFH II biosynthesis pathway, offering valuable insights for researchers and professionals aiming to harness the potential of this important HMO. Further research may focus on optimizing the expression of fucosyltransferases to minimize byproduct formation and further enhance the overall yield of LNDFH II.
References
- 1. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 2. Engineering Escherichia coli for Highly Efficient Biosynthesis of Lacto- N-difucohexaose II through De Novo GDP-l-fucose Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of LNDFH II
An In-depth Technical Guide to the Physical and Chemical Properties of Lacto-N-difucohexaose II (LNDFH II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (LNDFH II) is a neutral hexasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). As a member of this group of complex carbohydrates, LNDFH II is recognized for its significant biological activities, which are of growing interest in the fields of nutrition, immunology, and drug development. This technical guide provides a comprehensive overview of the known , detailed experimental protocols for its analysis, and a visualization of its role in biological processes.
Chemical Properties
LNDFH II is a complex oligosaccharide with the systematic name Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. It is also known by several synonyms, including Lewis a (Lea) hexaose.[][2] Its structure is characterized by a lacto-N-tetraose core that is fucosylated at two positions.
Structural Information
| Property | Value |
| Systematic Name | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |
| Synonyms | LNDFH II, Lewis a (Lea) hexaose |
| Chemical Formula | C38H65NO29[3][4][5] |
| Molecular Weight | 999.91 g/mol [3][4][5] |
| Monoisotopic Mass | 999.3642 Da[2][6] |
| CAS Number | 62258-12-2[5] |
Chemical Reactivity and Stability
LNDFH II is stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound at temperatures below -15°C in a dry, well-sealed container.[5] As a complex carbohydrate, its stability can be affected by strong acids or bases, which can lead to hydrolysis of the glycosidic bonds. Enzymatic degradation is also possible with specific glycosidases.
Physical Properties
The physical properties of LNDFH II are characteristic of a high molecular weight oligosaccharide. While some properties have been predicted through computational models, experimental data for others, such as melting point, remain to be fully elucidated.
| Property | Value | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Boiling Point | 1277.9 ± 65.0 °C at 760 mmHg | Predicted |
| Density | 1.7 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in water | General observation for oligosaccharides[7] |
Biological Activity and Signaling
LNDFH II exhibits several noteworthy biological activities, primarily related to its role as a prebiotic and its interaction with pathogens and the host immune system.
Inhibition of Pathogen Adhesion
One of the most significant functions of LNDFH II is its ability to act as a soluble decoy, inhibiting the adhesion of pathogens to intestinal epithelial cells.[] Many pathogens initiate infection by binding to specific glycans on the host cell surface. By mimicking these binding sites, LNDFH II can competitively inhibit this interaction, thereby preventing colonization and subsequent infection.
References
- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 3. Label-Free Liquid Chromatography–Mass Spectrometry Quantitation of Relative N- and O-Glycan Concentrations in Human Milk in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 62258-12-2 | OL06826 [biosynth.com]
- 6. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oligosaccharide Structure Characterization - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide on the Core Mechanism of Action of Lacto-N-difucohexaose II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose II (LNDFH II) is a neutral, di-fucosylated hexasaccharide and a prominent human milk oligosaccharide (HMO), particularly abundant in the milk of non-secretor mothers. Emerging research highlights its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide delineates the core mechanisms of action of LNDFH II, focusing on its role in pathogen binding inhibition, immunomodulation, and gut microbiota shaping. This document synthesizes available data, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Human milk oligosaccharides are a complex and dynamic group of glycans that play a crucial role in infant health. Beyond their nutritional value, HMOs act as prebiotics, anti-adhesive antimicrobials, and immunomodulators. This compound, with its unique structural configuration, exhibits distinct biological functions that are a subject of growing scientific inquiry. This guide provides a deep dive into the molecular mechanisms that underpin the physiological effects of LNDFH II.
Molecular Structure
This compound is a neutral hexasaccharide.[1] It is a di-fucosylated, non-sialylated oligosaccharide with a Galβ1-3GlcNAc core (type 1 core).[2]
Core Mechanisms of Action
The biological activities of this compound stem from three primary mechanisms:
-
Anti-Adhesive Antimicrobial Activity: LNDFH II can act as a soluble decoy receptor, competitively inhibiting the binding of pathogens to host cell surface glycans, thereby preventing infection.
-
Immunomodulation: LNDFH II can directly interact with immune cells, modulating their activity and influencing the overall immune response.
-
Gut Microbiota Modulation: As a prebiotic, LNDFH II selectively promotes the growth of beneficial gut bacteria, contributing to a healthy gut microbiome.
Anti-Adhesive Antimicrobial Activity
Fucosylated HMOs, including LNDFH II, are known to inhibit the adhesion of various pathogens to host epithelial cells. This is a critical first step in the prevention of many infectious diseases.
Experimental Protocol: Pathogen Adhesion Inhibition Assay
This protocol is a standard method to assess the ability of HMOs like LNDFH II to inhibit pathogen adhesion to intestinal epithelial cells.
Cell Culture:
-
Human intestinal Caco-2 cells are cultured to form a confluent monolayer on a suitable substrate, such as in 24-well plates. This process typically takes around 21 days to allow for cell differentiation.
Bacterial Culture:
-
The pathogenic bacterial strain of interest (e.g., enterotoxigenic Escherichia coli) is grown in an appropriate broth medium to the mid-logarithmic phase.
Adhesion Inhibition Assay:
-
The Caco-2 cell monolayers are washed with phosphate-buffered saline (PBS).
-
LNDFH II is added to the wells at various concentrations and incubated with the Caco-2 cells for a defined period (e.g., 1 hour) at 37°C.
-
The pathogenic bacteria are then added to the wells and co-incubated with the Caco-2 cells and LNDFH II for another defined period (e.g., 1-2 hours) at 37°C.
-
Non-adherent bacteria are removed by washing the monolayers multiple times with PBS.
-
The Caco-2 cells are lysed with a detergent solution (e.g., Triton X-100) to release the adherent bacteria.
-
The number of adherent bacteria is quantified by plating serial dilutions of the cell lysate on agar plates and counting the resulting colony-forming units (CFUs).
-
The percentage of inhibition is calculated by comparing the number of adherent bacteria in the presence and absence of LNDFH II.
Logical Workflow for Pathogen Adhesion Inhibition Assay
Caption: Workflow for pathogen adhesion inhibition assay.
Immunomodulation
LNDFH II is thought to influence the immune system, in part, through its interaction with lectin receptors on immune cells, such as dendritic cells (DCs). This interaction can trigger downstream signaling cascades that modulate cytokine production and T-cell responses. While direct evidence for LNDFH II is still emerging, the effects of other fucosylated HMOs provide a strong basis for its potential mechanisms.
Signaling Pathway: LNDFH II Interaction with Dendritic Cells
The binding of fucosylated oligosaccharides to C-type lectin receptors like DC-SIGN on dendritic cells can initiate signaling pathways that influence the immune response.
Caption: LNDFH II interaction with dendritic cells.
Experimental Protocol: In Vitro Dendritic Cell Activation Assay
This protocol outlines a method to assess the immunomodulatory effects of LNDFH II on human monocyte-derived dendritic cells (mo-DCs).
Generation of mo-DCs:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation.
-
Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Monocytes are cultured for 5-6 days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature mo-DCs.
DC Activation and Cytokine Analysis:
-
Immature mo-DCs are harvested and seeded in 96-well plates.
-
LNDFH II is added to the cells at various concentrations. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (medium alone) are included.
-
The cells are incubated for 24-48 hours at 37°C.
-
The cell culture supernatants are collected.
-
The concentrations of various cytokines (e.g., IL-10, IL-12, TNF-α) in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Experimental Workflow for Dendritic Cell Activation Assay
Caption: Workflow for dendritic cell activation assay.
Gut Microbiota Modulation
LNDFH II, being resistant to digestion in the upper gastrointestinal tract, reaches the colon intact where it can be utilized by specific gut bacteria. It is particularly noted for its potential to promote the growth of beneficial Bifidobacterium species.
Quantitative Data: LNDFH II Concentration in Human Milk
The concentration of LNDFH II is significantly influenced by the mother's secretor status. Non-secretor mothers have notably higher concentrations of LNDFH II in their milk compared to secretor mothers.
| Maternal Status | LNDFH II Concentration (mg/L) - Representative Data |
| Non-Secretor | Higher concentrations observed.[3] |
| Secretor | Lower or trace amounts.[3] |
Experimental Protocol: In Vitro Bacterial Growth Assay
This protocol can be used to evaluate the prebiotic effect of LNDFH II on specific bacterial strains.
Bacterial Strains and Media:
-
Select strains of interest (e.g., Bifidobacterium bifidum, Bifidobacterium longum).
-
Use a basal medium that supports bacterial growth but lacks a carbohydrate source.
Growth Assay:
-
Prepare the basal medium supplemented with LNDFH II at a specific concentration (e.g., 1% w/v). A control medium with a known prebiotic (e.g., FOS) and a negative control (no carbohydrate) should be included.
-
Inoculate the media with the bacterial strain of interest.
-
Incubate the cultures under anaerobic conditions at 37°C.
-
Monitor bacterial growth over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600) at regular intervals.
-
At the end of the incubation, the pH of the culture medium can be measured to assess acid production, and short-chain fatty acid (SCFA) production can be analyzed by gas chromatography.
Logical Diagram of LNDFH II's Prebiotic Effect
Caption: Prebiotic effect of LNDFH II in the gut.
Conclusion
This compound exhibits a multifaceted mechanism of action that underscores its importance in infant health and its potential as a therapeutic agent. Its ability to act as an anti-adhesive against pathogens, modulate the immune system, and shape a healthy gut microbiota highlights its pleiotropic effects. Further research, particularly quantitative studies on its binding affinities and signaling pathway modulation, will be crucial for fully elucidating its therapeutic potential and for the development of novel drugs and nutritional interventions. This guide provides a foundational framework for researchers and developers to understand and explore the complex biology of this important human milk oligosaccharide.
References
- 1. Relationships between immune gene expression and circulating cytokine levels in wild house mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 3. Neutral Human Milk Oligosaccharides Are Associated with Multiple Fixed and Modifiable Maternal and Infant Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Interaction: A Technical Guide to LNDFH II and Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose II (LNDFH II) is a complex human milk oligosaccharide (HMO) that, while less studied than other prominent HMOs, is presumed to play a significant role in the establishment and modulation of the infant gut microbiota. Due to a scarcity of direct research on LNDFH II, this technical guide synthesizes current knowledge from studies on structurally similar fucosylated HMOs, particularly 2'-fucosyllactose (2'-FL), to provide an inferred framework for understanding the potential interactions of LNDFH II with the gut microbiome. This document outlines the presumed metabolic pathways, proposes experimental protocols for its investigation, and discusses potential signaling mechanisms based on current evidence from related compounds. The aim is to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of LNDFH II.
Introduction: The Significance of Fucosylated HMOs
Human milk oligosaccharides are a diverse group of complex sugars that are the third most abundant solid component of human milk, after lactose and lipids. They are largely indigestible by the infant and thus function as prebiotics, shaping the nascent gut microbiota. Fucosylated HMOs, characterized by the presence of one or more fucose sugar units, are of particular interest due to their roles in anti-adhesive antimicrobial effects, immune modulation, and the selective promotion of beneficial gut bacteria, most notably species of the genus Bifidobacterium.
LNDFH II is a difucosylated hexasaccharide with the following structure: Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc.[1][2][3] Its structural complexity suggests a high degree of specificity in its microbial utilization. While direct studies are limited, research on the metabolism of other fucosylated HMOs provides a strong basis for inferring its biological activities.
Proposed Metabolism of LNDFH II by Gut Microbiota
The metabolism of complex oligosaccharides like LNDFH II by gut bacteria is a multi-step process requiring a specific enzymatic arsenal. Based on studies of other fucosylated HMOs, the breakdown of LNDFH II is likely initiated by extracellular or intracellular α-L-fucosidases.[4][5][6]
Key bacterial genera, particularly Bifidobacterium, possess a suite of glycoside hydrolases that enable them to sequentially deconstruct HMOs.[4][7] For LNDFH II, this process would likely involve:
-
Defucosylation: The initial and critical step is the removal of the two fucose residues. Bifidobacterium bifidum, for example, is known to produce two distinct α-L-fucosidases, AfcA (GH95 family) and AfcB (GH29 family), which cleave α1,2- and α1,3/4-fucosidic linkages, respectively.[4][5] Given the α1-4 and α1-3 linkages in LNDFH II, enzymes with similar specificity would be required.
-
Degradation of the Core Structure: Following defucosylation, the remaining core oligosaccharide can be further broken down by other glycosidases, such as β-galactosidases and N-acetyl-β-hexosaminidases, into monosaccharides.
-
Monosaccharide Fermentation: The liberated monosaccharides (glucose, galactose, N-acetylglucosamine, and fucose) are then transported into the bacterial cell and fermented through various metabolic pathways, leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[8][9][10]
Diagram: Proposed Metabolic Pathway of LNDFH II by Bifidobacterium
Caption: Proposed enzymatic breakdown of LNDFH II by gut microbiota.
Quantitative Data on Fucosylated HMO-Microbiota Interactions
While specific quantitative data for LNDFH II is not available, studies on 2'-FL provide a valuable proxy for the potential effects of fucosylated HMOs on the gut microbiota. The following table summarizes representative data from in vitro fermentation studies of 2'-FL.
| HMO | Inoculum Source | Key Microbial Changes | SCFA Production Changes | Reference |
| 2'-Fucosyllactose | Infant Fecal Slurry | Increased relative abundance of Bifidobacterium and Bacteroides. | Increased production of acetate and lactate. | [11] |
| 2'-Fucosyllactose | Adult Fecal Slurry | Increased Bifidobacterium counts. | Increased production of butyrate. | [12] |
Experimental Protocols for Investigating LNDFH II-Microbiota Interactions
To elucidate the specific effects of LNDFH II, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed based on established methodologies for studying HMO-microbiota interactions.
In Vitro Fermentation of LNDFH II
This protocol is adapted from studies on the in vitro fermentation of various HMOs.[11][13][14][15][16]
Objective: To determine the impact of LNDFH II on the composition and metabolic output of a representative gut microbial community.
Materials:
-
Anaerobic chamber
-
Batch culture fermenters
-
Basal medium (e.g., Gifu anaerobic medium)
-
LNDFH II (purified)
-
Fecal samples from healthy donors (infant or adult)
-
Reagents for DNA extraction, 16S rRNA gene sequencing, and SCFA analysis (GC-FID)
Methodology:
-
Fecal Slurry Preparation: Prepare a 10% (w/v) fecal slurry in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
-
Fermentation Setup: In an anaerobic chamber, add the basal medium to each fermenter vessel. Add LNDFH II to the treatment vessels to a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., FOS or GOS).
-
Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 1% (v/v).
-
Incubation: Incubate the fermenters at 37°C for 48 hours.
-
Sampling: Collect samples at 0, 24, and 48 hours for microbial and metabolic analysis.
-
Microbial Analysis: Extract DNA from the collected samples and perform 16S rRNA gene sequencing to determine changes in microbial composition.
-
Metabolic Analysis: Analyze the samples for SCFA concentrations using gas chromatography with flame-ionization detection (GC-FID).
Diagram: In Vitro Fermentation Workflow
Caption: Workflow for in vitro fermentation of LNDFH II.
Inferred Signaling Pathways
The interaction of LNDFH II with the gut microbiota is expected to influence host physiology through various signaling pathways, primarily mediated by microbial metabolites such as SCFAs.
SCFA-Mediated Signaling
SCFAs produced from LNDFH II fermentation can interact with host cells through G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, and by inhibiting histone deacetylases (HDACs).[17] These interactions can lead to:
-
Enhanced Gut Barrier Function: Butyrate, in particular, serves as a primary energy source for colonocytes and can enhance the expression of tight junction proteins.
-
Immune Modulation: SCFAs can influence the differentiation and activity of immune cells, such as promoting the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis.
-
Metabolic Regulation: Propionate can be utilized in the liver for gluconeogenesis, while acetate is a substrate for cholesterol and fatty acid synthesis.
Diagram: Inferred SCFA Signaling Pathway
Caption: Inferred signaling cascade initiated by LNDFH II fermentation.
Future Directions and Conclusion
The study of LNDFH II is in its infancy. Future research should focus on:
-
Isolation and Purification: Developing scalable methods for producing pure LNDFH II for research purposes.
-
In Vitro and In Vivo Studies: Conducting dedicated studies to quantify the effects of LNDFH II on microbial composition and host responses.
-
Enzyme Discovery: Identifying and characterizing the specific enzymes from gut bacteria that are responsible for LNDFH II degradation.
-
Clinical Trials: Investigating the therapeutic potential of LNDFH II in preclinical models and eventually in human clinical trials for conditions related to gut dysbiosis.
References
- 1. Lewis a (Lea) hexaose / this compound (LNDFH II) with free terminal amine (Linker-NH2 A) [elicityl-oligotech.com]
- 2. This compound | 62258-12-2 | OL06826 [biosynth.com]
- 3. Lewis a (Lea) hexaose / this compound (LNDFH II) (>90% NMR) [elicityl-oligotech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Architecture Insight of Bifidobacterial α-L-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study: Short Chain Fructo-Oligosaccharides can Modulate Metabolism [nutritioninsight.com]
- 13. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro fermentability of human milk oligosaccharides by several strains of bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors | Gut Microbiome | Cambridge Core [cambridge.org]
- 16. mdpi.com [mdpi.com]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
Methodological & Application
Application Note: Mass Spectrometry Analysis of Lacto-N-difucohexaose II
Introduction
Lacto-N-difucohexaose II (LNDFH-II) is a neutral human milk oligosaccharide (HMO) composed of a hexasaccharide core with two fucose residues.[1] Its chemical formula is C38H65NO29 and it has a monoisotopic mass of approximately 999.3642 Da.[1][2] As an important component of human milk, the structural elucidation and quantification of LNDFH-II are crucial for understanding its biological functions, which include acting as a prebiotic and an anti-adhesive antimicrobial. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), has become an indispensable tool for the detailed analysis of complex oligosaccharides like LNDFH-II.[3][4] This application note provides a comprehensive overview of the mass spectrometric analysis of LNDFH-II, including detailed experimental protocols, fragmentation analysis, and quantitative data representation.
Experimental Protocols
A robust and reproducible protocol is essential for the accurate analysis of LNDFH-II. The following sections detail the necessary steps from sample preparation to data acquisition.
1. Sample Preparation
The initial step in the analysis of LNDFH-II from complex biological matrices such as human milk involves the extraction and purification of the oligosaccharide fraction.
-
Materials:
-
Human milk sample
-
Centrifuge
-
Ethanol (absolute)
-
Sodium borohydride (NaBH4) solution (1 mol/L in water)
-
Porous graphitized carbon (PGC) solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
-
Protocol:
-
Lipid Removal: Centrifuge the human milk sample to separate the lipid layer.[4]
-
Protein Precipitation: To the aqueous layer, add two volumes of cold absolute ethanol and incubate overnight at 4°C to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant containing the oligosaccharides.[5]
-
Reduction (Optional but Recommended): To prevent the formation of α and β anomers at the reducing end, which can complicate chromatographic separation, perform a reduction step. Add 1 mL of 1 mol/L sodium borohydride solution to the dried sample and incubate at 65°C for 1 hour.[5]
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a PGC SPE cartridge with elution buffer (e.g., 40% ACN with 0.05% TFA) followed by washing buffer (e.g., deionized water).[5]
-
Load the reduced sample onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.[5]
-
Elute the neutral oligosaccharides, including LNDFH-II, with an appropriate solvent mixture, such as 20-40% acetonitrile in water with 0.05% TFA.[5]
-
Dry the eluted fraction.
-
-
Reconstitution: Reconstitute the dried sample in a solvent compatible with the LC-MS system, typically a mixture of water and acetonitrile.[5]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Dionex Ultimate 3000 RS)[6]
-
Mass Spectrometer (e.g., Q Exactive Plus hybrid FT mass spectrometer) equipped with a heated electrospray ionization (HESI) source[6]
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., HILIC-OH5, 2.1×150mm, 2.7µm)[6]
-
-
LC Parameters:
-
Mobile Phase A: Water with 20mM ammonium formate, pH 4.3[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient: A linear gradient from high to low acetonitrile concentration is typically used to elute the oligosaccharides.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is often preferred for oligosaccharides.[3]
-
Scan Mode: Full scan MS and targeted MS/MS (Parallel Reaction Monitoring - PRM)[6]
-
Mass Range: m/z 200-1500[6]
-
Resolution: High resolution (e.g., 70,000 for full scan, 35,000 for PRM) is crucial for accurate mass determination.[6]
-
Collision Energy: Optimized for the specific instrument and precursor ion to achieve characteristic fragmentation. Collision-Induced Dissociation (CID) is commonly used.[3]
-
Data Presentation
Quantitative analysis of LNDFH-II can be performed by integrating the peak areas of specific precursor or fragment ions. While precise relative abundances of fragment ions are instrument-dependent, the major fragmentation pathways can be characterized.
Table 1: Key Ions in the Mass Spectrometry Analysis of this compound
| Ion Description | m/z (Da) | Adduct Type | Notes |
| Precursor Ion | 998.3563 | [M-H]⁻ | Deprotonated molecule, commonly observed in negative ion mode. |
| Precursor Ion | 1021.3541 | [M+Na]⁺ | Sodiated adduct, often used for fragmentation studies in positive ion mode.[7] |
| Fragment Ion | 852.30 | [M-H-Fuc]⁻ | Loss of a fucose residue from the deprotonated molecule. |
| Fragment Ion | 876.3 | [M+Na-Fuc]⁺ | Loss of a fucose residue from the sodiated adduct.[7] |
Note: The m/z values are calculated based on the monoisotopic mass of LNDFH-II (999.3642 Da) and the masses of the respective adducts and neutral losses.
Mandatory Visualizations
Experimental Workflow
References
- 1. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 2. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Label-free targeted LC-ESI-MS2 analysis of human milk oligosaccharides (HMOS) and related human milk groups with enhanced structural selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Milk Oligosaccharides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MASONACO - Human milk oligosaccharides [masonaco.org]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC-Based Quantification of Lacto-N-difucohexaose II
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-difucohexaose II (LNDFH-II) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and gut health. As interest in HMOs for infant formula and therapeutic applications grows, accurate and robust quantification methods are essential. This application note provides a detailed protocol for the quantification of LNDFH-II using High-Performance Liquid Chromatography (HPLC) with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC).
HILIC is a well-established method for the analysis of underivatized carbohydrates, offering excellent separation of these highly polar molecules.[1][2] This method can be coupled with various detectors, including Refractive Index (RI), Mass Spectrometry (MS), or fluorescence detectors after derivatization. The protocol described here is based on established methods for similar fucosylated oligosaccharides and can be adapted for various sample matrices.[1][3]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected when developing and validating an HPLC method for LNDFH-II, based on data from similar fucosylated HMOs like 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL).[1][3]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.2 - 12 mg/mL |
| Recovery | 88% - 112% |
| Limit of Detection (LOD) | 0.1 - 0.6 mg/mL (matrix dependent) |
| Limit of Quantification (LOQ) | 0.4 - 2.0 mg/mL (matrix dependent) |
Experimental Workflow
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shodex.com [shodex.com]
- 3. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Lacto-N-difucohexaose II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose II (LNDFH II) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant health and is of growing interest in drug development. Structurally, it is a di-fucosylated, non-sialylated oligosaccharide with a Galβ1-3GlcNAc (type 1) core. Its full structure is Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc[1]. LNDFH II has been shown to potentially inhibit the adhesion of pathogens, such as Helicobacter pylori, to human intestinal cells, suggesting its therapeutic potential in preventing infectious diseases of the gut and possibly in cancer treatment. This document provides detailed protocols for the enzymatic synthesis of LNDFH II, methods for its purification, and an overview of its potential applications.
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Strategies for this compound and Related Isomers
| Synthesis Strategy | Key Enzymes | Precursor Substrate | Product Titer/Yield | Reference |
| Whole-Cell Biotransformation (E. coli) | α1,4-fucosyltransferase (FucT14) | Lacto-N-tetraose (LNT) | 0.55 g/L LNDFH II | [2] |
| Fed-Batch Cultivation (E. coli) | α1,3/4-fucosyltransferase (FucT14) and α1,3-fucosyltransferase (FutM1) | Lacto-N-tetraose (LNT) | 18.062 g/L LNDFH II | |
| Multi-enzyme in vitro Synthesis of LNDFH I | β-1,3-N-acetylglucosaminyltransferase, β-1,3-galactosidase, fucosyltransferase I (FUT1), fucosyltransferase III (FUT3) | Lactose | 6% overall yield | [3] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol describes the synthesis of LNDFH II from Lacto-N-tetraose (LNT) using a recombinant α1,3/4-fucosyltransferase.
Materials:
-
Lacto-N-tetraose (LNT)
-
Guanosine diphosphate fucose (GDP-Fucose)
-
Recombinant α1,3/4-fucosyltransferase (e.g., from Helicobacter pylori)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Nuclease-free water
-
Incubator
-
Quenching solution (e.g., 100 mM EDTA)
Procedure:
-
Prepare the reaction mixture by adding the following components to a microcentrifuge tube:
-
LNT to a final concentration of 10 mM.
-
GDP-Fucose to a final concentration of 15 mM.
-
Recombinant α1,3/4-fucosyltransferase to a final concentration of 10 µg/mL.
-
Reaction Buffer to the desired final volume.
-
-
Gently mix the components and centrifuge briefly to collect the solution at the bottom of the tube.
-
Incubate the reaction mixture at 37°C for 24-48 hours. The optimal incubation time should be determined empirically.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
Once the reaction has reached completion (or the desired conversion rate), terminate the reaction by adding the quenching solution.
-
Proceed with the purification of LNDFH II.
Protocol 2: Whole-Cell Biotransformation for LNDFH II Production in E. coli
This protocol outlines the production of LNDFH II using an engineered E. coli strain capable of producing LNT and expressing a fucosyltransferase.
Materials:
-
Engineered E. coli strain expressing genes for LNT synthesis (e.g., β1,3-N-acetylglucosaminyltransferase and β1,3-galactosyltransferase) and an α1,4-fucosyltransferase (e.g., FucT14)[2].
-
Growth medium (e.g., LB or a defined minimal medium).
-
Inducer (e.g., IPTG for lac-inducible promoters).
-
Carbon source (e.g., glucose, lactose).
-
L-fucose.
-
Fermentor or shake flasks.
-
Centrifuge.
Procedure:
-
Inoculate a starter culture of the engineered E. coli strain in the appropriate growth medium with antibiotics for plasmid maintenance. Grow overnight at 37°C with shaking.
-
Inoculate the main culture in the fermentor or shake flasks with the overnight starter culture to an initial OD₆₀₀ of 0.1.
-
Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce the expression of the recombinant enzymes by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Simultaneously, add the precursor substrates, lactose and L-fucose, to the culture medium. Optimal concentrations should be determined experimentally but can start at 10 g/L for lactose and 2 g/L for L-fucose.
-
Continue the cultivation at a reduced temperature (e.g., 25-30°C) for 48-72 hours.
-
Monitor the production of LNDFH II in the culture supernatant using HPAEC-PAD or LC-MS.
-
After the cultivation period, harvest the cells by centrifugation. The supernatant contains the secreted LNDFH II.
-
Proceed with the purification of LNDFH II from the culture supernatant.
Protocol 3: Purification of this compound
This protocol describes a general approach for purifying LNDFH II from a reaction mixture or culture supernatant.
Materials:
-
Reaction mixture or cell-free culture supernatant containing LNDFH II.
-
Activated carbon column.
-
Ethanol solutions of varying concentrations (e.g., 5%, 10%, 20%, 50% in water).
-
High-Performance Anion-Exchange Chromatography (HPAEC) system.
-
Appropriate anion-exchange column (e.g., CarboPac PA1 or PA100).
-
Eluents for HPAEC (e.g., sodium hydroxide and sodium acetate gradients).
-
Lyophilizer.
Procedure:
-
Activated Carbon Chromatography (Initial Cleanup):
-
Load the crude LNDFH II solution onto a pre-equilibrated activated carbon column.
-
Wash the column with water to remove salts and hydrophilic impurities.
-
Elute the oligosaccharides with a stepwise gradient of ethanol. LNDFH II is expected to elute at a concentration between 10% and 50% ethanol.
-
Collect fractions and analyze for the presence of LNDFH II using HPAEC-PAD.
-
Pool the fractions containing LNDFH II and remove the ethanol by rotary evaporation.
-
-
High-Performance Anion-Exchange Chromatography (HPAEC) (High-Resolution Purification):
-
Dissolve the partially purified LNDFH II in nuclease-free water.
-
Inject the sample onto the HPAEC system equipped with an appropriate anion-exchange column.
-
Elute the oligosaccharides using a gradient of sodium acetate in a sodium hydroxide solution. The exact gradient will depend on the column and system used and should be optimized.
-
Collect the fractions corresponding to the LNDFH II peak.
-
Desalt the collected fractions using a suitable method (e.g., dialysis or a desalting column).
-
-
Lyophilization:
-
Freeze the desalted LNDFH II solution and lyophilize to obtain a pure, dry powder.
-
Store the purified LNDFH II at -20°C or below.
-
Visualizations
Caption: In vitro enzymatic synthesis of LNDFH II.
Caption: Workflow for LNDFH II production via whole-cell biotransformation.
Caption: Proposed mechanism of LNDFH II in inhibiting H. pylori adhesion.
References
Chemoenzymatic Synthesis of Lacto-N-difucohexaose II (LNDFH II): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose II (LNDFH II) is a complex human milk oligosaccharide (HMO) recognized for its significant biological activities, including its role in infant health. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of LNDFH II. The methodologies described herein leverage the high selectivity of enzymatic reactions for the fucosylation of a precursor oligosaccharide, offering a robust route to obtaining this intricate glycan structure. These protocols are intended to guide researchers in the laboratory-scale production of LNDFH II for applications in drug development, functional foods, and fundamental biological research.
Introduction
Human milk oligosaccharides (HMOs) are a structurally diverse group of complex sugars that represent the third most abundant solid component of human milk, following lactose and lipids.[1] Among these, fucosylated HMOs are of particular interest due to their prevalence and biological importance. This compound (LNDFH II) is a neutral HMO that plays a role in establishing a healthy gut microbiome in infants.[2] The complexity of its structure, featuring multiple stereocenters and specific glycosidic linkages, makes traditional chemical synthesis challenging and often results in low yields.[3]
Chemoenzymatic synthesis has emerged as a powerful alternative, combining the flexibility of chemical synthesis for precursor assembly with the high regio- and stereoselectivity of enzymatic catalysis for specific bond formations.[4] This approach circumvents the need for extensive protecting group manipulations common in purely chemical methods.[4] The protocols outlined below detail the enzymatic fucosylation of a suitable acceptor molecule to produce LNDFH II, primarily utilizing fucosyltransferases from bacterial sources such as Helicobacter pylori.[5][6]
Data Presentation
Table 1: Quantitative Data on LNDFH II Biosynthesis in Engineered E. coli
| Parameter | Value | Reference |
| Maximum Titer (Shake-flask) | 3.011 g/L | [7] |
| Maximum Titer (Fed-batch) | 18.062 g/L | [7] |
| Productivity Yield (Fed-batch) | 0.301 g/L·h | [7] |
Note: The data presented above is from a whole-cell biosynthesis approach in engineered E. coli, which represents a highly efficient method for large-scale production.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of LNDFH II using Helicobacter pylori α1,3/4-Fucosyltransferase
This protocol describes the in vitro enzymatic synthesis of LNDFH II from Lacto-N-tetraose (LNT) using a recombinant α1,3/4-fucosyltransferase.
Materials:
-
Lacto-N-tetraose (LNT) (Acceptor substrate)
-
Guanosine diphosphate fucose (GDP-Fucose) (Donor substrate)
-
Recombinant Helicobacter pylori α1,3/4-fucosyltransferase (FucT14)[6]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Deionized water
-
Enzyme quenching solution (e.g., 100 mM EDTA or heat inactivation)
-
Purification columns (e.g., size-exclusion chromatography, graphitized carbon chromatography)
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Deionized water to the final volume.
-
Reaction Buffer to the desired final concentration.
-
Lacto-N-tetraose (LNT) to a final concentration of 1-10 mM.
-
GDP-Fucose to a final concentration of 1.2-2.0 molar equivalents relative to LNT.
-
-
Mix gently by pipetting.
-
-
Enzyme Addition and Incubation:
-
Add the recombinant α1,3/4-fucosyltransferase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 10-100 mU per µmol of acceptor.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a period ranging from 2 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Quenching:
-
Terminate the reaction by adding an enzyme quenching solution (e.g., EDTA to chelate Mn²⁺ ions) or by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
-
Purification of LNDFH II:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
The supernatant containing LNDFH II and other reaction components is then subjected to purification. A common method involves sequential chromatography:
-
Size-Exclusion Chromatography: To separate the oligosaccharide product from the enzyme and larger molecules.
-
Graphitized Carbon Cartridge Chromatography: To separate LNDFH II from unreacted LNT, GDP, and other small molecules. Elution is typically performed with a gradient of acetonitrile in water.
-
-
Collect fractions and analyze for the presence of LNDFH II using Mass Spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Pool the pure fractions and lyophilize to obtain LNDFH II as a white powder.
-
Protocol 2: One-Pot Multienzyme (OPME) Synthesis of LNDFH II
This protocol outlines a more advanced and efficient one-pot synthesis that integrates the regeneration of the expensive GDP-Fucose donor substrate.
Materials:
-
Lacto-N-tetraose (LNT)
-
L-fucose
-
Guanosine triphosphate (GTP)
-
Adenosine triphosphate (ATP)
-
Recombinant bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)[8]
-
Recombinant inorganic pyrophosphatase (PpA)[8]
-
Recombinant Helicobacter pylori α1,3/4-fucosyltransferase (FucT14)[6]
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)
-
Purification columns as in Protocol 1.
Procedure:
-
Reaction Setup:
-
In a single reaction vessel, combine the following components:
-
Lacto-N-tetraose (LNT)
-
L-fucose (in slight excess to LNT)
-
GTP and ATP (as energy sources for GDP-Fucose regeneration)
-
Reaction Buffer
-
-
Add the three enzymes: FKP, PpA, and the fucosyltransferase.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature for all three enzymes (typically around 30-37°C) for 12-48 hours. The inorganic pyrophosphatase will drive the reaction towards GDP-Fucose synthesis by degrading the pyrophosphate byproduct.[8]
-
-
Quenching and Purification:
-
Follow the same quenching and purification steps as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for the chemoenzymatic synthesis of LNDFH II.
Caption: One-pot multienzyme (OPME) synthesis of LNDFH II.
References
- 1. smbb.mx [smbb.mx]
- 2. researchgate.net [researchgate.net]
- 3. Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01395F [pubs.rsc.org]
- 4. Chemoenzymatic synthesis of oligosaccharides and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of Helicobacter pylori α1-3-fucosyltransferase and its application in the synthesis of fucosylated human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Escherichia coli for Highly Efficient Biosynthesis of Lacto- N-difucohexaose II through De Novo GDP-l-fucose Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lacto-N-difucohexaose II in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose II (LNDFH-II) is a neutral hexasaccharide and a component of human milk oligosaccharides (HMOs). As a fucosylated oligosaccharide, LNDFH-II is of significant interest to researchers in immunology, gut health, and oncology for its potential biological activities. Structurally, it is a di-fucosylated, non-sialylated oligosaccharide with a type 1 core (Galβ1-3GlcNAc).[1][2] This document provides detailed application notes and experimental protocols for the utilization of LNDFH-II in various cell culture-based assays.
Note on Data Availability: Specific quantitative data and detailed protocols exclusively for LNDFH-II are limited in the current scientific literature. The following protocols and data tables are based on established methodologies for other well-studied fucosylated HMOs and should be adapted and optimized for specific experimental conditions.
Applications in Cell Culture
LNDFH-II is a valuable tool for in vitro studies investigating:
-
Gut Barrier Function: Assessing the ability of LNDFH-II to enhance intestinal epithelial barrier integrity.
-
Immunomodulation: Investigating the effects of LNDFH-II on immune cell activation, differentiation, and cytokine production.
-
Anti-pathogen Activity: Evaluating the potential of LNDFH-II to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.
-
Cancer Cell Biology: Exploring the impact of LNDFH-II on the proliferation and signaling of cancer cell lines.
Data Summary
The following tables provide a summary of suggested starting concentrations and potential quantitative outcomes for key experiments based on data from related fucosylated HMOs.
Table 1: Suggested Concentration Ranges for In Vitro Experiments
| Application | Cell Line / Type | Suggested Concentration Range | Reference for Similar HMOs |
| Gut Barrier Function (TEER) | Caco-2 | 0.5 - 10 mg/mL | [3] |
| Inhibition of Pathogen Adhesion | Caco-2, HT-29 | 0.1 - 5 mg/mL | [4] |
| Immune Cell Proliferation/Viability | PBMCs, Dendritic Cells | 10 - 100 µg/mL | [5] |
| Cytokine Production | PBMCs, Dendritic Cells | 10 - 100 µg/mL | [5] |
| Cancer Cell Viability | Colon cancer cell lines (e.g., HT-29) | 1 - 10 mg/mL | [6] |
Table 2: Potential Quantitative Outcomes of LNDFH-II Treatment
| Assay | Potential Outcome | Method of Quantification |
| Gut Barrier Function | Increase in Transepithelial Electrical Resistance (TEER) | EVOM meter |
| Inhibition of Pathogen Adhesion | Reduction in adherent pathogenic bacteria (e.g., E. coli) | Plate counting (CFU/mL), fluorescence microscopy |
| Immune Cell Proliferation | Dose-dependent inhibition or stimulation of proliferation | MTT assay, BrdU incorporation, dye dilution assays (e.g., CFSE) |
| Cytokine Secretion | Altered secretion of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines | ELISA, Cytometric Bead Array (CBA) |
| Cancer Cell Viability | Inhibition of proliferation in a dose-dependent manner | MTT assay |
| Gene Expression (e.g., Tight Junctions) | Upregulation of tight junction proteins (e.g., Occludin, Claudins) and mucins (e.g., MUC2) | quantitative PCR (qPCR) |
Experimental Protocols
Protocol 1: Assessment of Intestinal Barrier Function using Caco-2 Cells
This protocol details the measurement of transepithelial electrical resistance (TEER) in a Caco-2 cell monolayer as an indicator of intestinal barrier integrity.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
LNDFH-II
-
EVOM²™ Epithelial Voltohmmeter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
TEER Measurement (Baseline): Before treatment, measure the baseline TEER of the Caco-2 monolayer.
-
Treatment: Prepare different concentrations of LNDFH-II (e.g., 0.5, 1, 5, 10 mg/mL) in DMEM. Add the LNDFH-II solutions to the apical side of the Transwell® inserts. Use medium without LNDFH-II as a control.
-
Incubation: Incubate the cells for 24-48 hours.
-
TEER Measurement (Post-treatment): After incubation, measure the TEER again. An increase in TEER compared to the control indicates an enhancement of barrier function.
-
(Optional) Inflammatory Challenge: To assess the protective effect of LNDFH-II, an inflammatory stimulus (e.g., TNF-α and IFN-γ) can be added to the basolateral chamber after LNDFH-II pre-treatment.
References
- 1. Frontiers | Fructo-Oligosaccharides Modify Human DC Maturation and Peanut-Induced Autologous T-Cell Response of Allergic Patients In Vitro [frontiersin.org]
- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 3. Human milk oligosaccharides influence maturation of human intestinal Caco-2Bbe and HT-29 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Escherichia coli adhesion to human intestinal Caco-2 cells by probiotic candidate Lactobacillus plantarum strain L15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunomodulatory effect of plant lectins: a review with emphasis on ArtinM properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Fermentation of Lacto-N-difucohexaose II with Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro fermentation of Lacto-N-difucohexaose II (LNDFH II), a key human milk oligosaccharide (HMO), by commensal gut bacteria. This document outlines the necessary protocols for culturing specific bacterial strains, conducting fermentation experiments, and analyzing the resulting metabolites. The provided information is intended to facilitate research into the prebiotic potential of LNDFH II and its influence on the gut microbiome.
Introduction
This compound (LNDFH II) is a complex, di-fucosylated neutral hexasaccharide found in human milk.[1] As with other HMOs, LNDFH II is indigestible by the infant and travels to the lower gut where it can be selectively metabolized by specific gut microbes.[2][3] The fermentation of fucosylated HMOs by beneficial bacteria, such as species of Bifidobacterium and Bacteroides, is a critical area of research.[4][5] This process can lead to the production of beneficial metabolites, including short-chain fatty acids (SCFAs), which play a significant role in gut health and immune modulation.[2][6] Understanding the specific interactions between LNDFH II and gut commensals is crucial for the development of novel prebiotics and microbiome-targeted therapeutics.
Certain species of gut bacteria, such as Bifidobacterium kashiwanohense, have been shown to possess specific transporters for the uptake and metabolism of difucosylated HMOs like LNDFH II.[7] The metabolic end-products of fucosylated HMO fermentation by bifidobacteria often include lactate, acetate, and 1,2-propanediol (1,2-PD), the latter being a specific product of fucose metabolism.[3][8]
Data Presentation
The following table summarizes representative quantitative data from in vitro fermentation of fucosylated HMOs by Bifidobacterium species. While specific data for LNDFH II is limited, the presented data for structurally related fucosylated oligosaccharides provides an expected range of outcomes.
| Substrate | Bacterial Strain | Incubation Time (h) | Substrate Consumption (%) | Acetate (mM) | Lactate (mM) | Propionate (mM) | Butyrate (mM) |
| 2'-Fucosyllactose | Bifidobacterium longum subsp. infantis | 48 | >90% | 30-50 | 20-40 | Not Detected | Not Detected |
| 3-Fucosyllactose | Bifidobacterium kashiwanohense | 48 | >80% | 25-45 | 15-35 | Not Detected | Not Detected |
| Lactodifucotetraose | Bifidobacterium longum subsp. infantis | 48 | >90% | 35-55 | 25-45 | Not Detected | Not Detected |
| LNDFH II (Expected) | Bifidobacterium kashiwanohense | 48 | High | ~30-50 | ~20-40 | Not Detected | Not Detected |
Note: The data for 2'-Fucosyllactose, 3-Fucosyllactose, and Lactodifucotetraose are compiled from existing literature on fucosylated HMO fermentation.[4][8][9] The values for LNDFH II are hypothetical and represent an expected outcome based on the fermentation of other fucosylated HMOs by competent bacterial strains.
Experimental Protocols
Protocol 1: In Vitro Fermentation of LNDFH II with Pure Bacterial Cultures
This protocol describes the fermentation of LNDFH II by a single bacterial strain in a controlled anaerobic environment.
Materials:
-
Selected bacterial strain (e.g., Bifidobacterium kashiwanohense, Bifidobacterium longum subsp. infantis)
-
Anaerobic growth medium (e.g., Reinforced Clostridial Medium (RCM) or a custom minimal medium)
-
Anaerobic chamber or jars with gas-generating sachets
-
Sterile culture tubes or a fermenter system
-
Spectrophotometer
-
pH meter
-
Incubator (37°C)
-
Analytical equipment for metabolite analysis (e.g., HPLC, GC, Mass Spectrometer)
Procedure:
-
Media Preparation:
-
Prepare the chosen growth medium according to the manufacturer's instructions or laboratory protocol.
-
For a minimal medium, LNDFH II should be the sole carbohydrate source at a final concentration of 1-2% (w/v).
-
Autoclave the medium and cool to room temperature inside the anaerobic chamber.
-
-
Inoculum Preparation:
-
Culture the selected bacterial strain from a frozen stock in a non-selective broth (e.g., RCM) under anaerobic conditions at 37°C until it reaches the late logarithmic phase of growth (OD600 of ~0.8-1.0).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile anaerobic phosphate-buffered saline (PBS) to remove any residual growth medium.
-
Resuspend the final pellet in a small volume of the prepared fermentation medium.
-
-
Fermentation Setup:
-
Inoculate the fermentation medium containing LNDFH II with the prepared bacterial suspension to a starting OD600 of approximately 0.05.
-
For a batch fermentation, use sealed anaerobic tubes or bottles.
-
For a controlled fermentation, use a pH-controlled fermenter system. Maintain the pH between 6.5 and 7.0.
-
Incubate the cultures at 37°C under anaerobic conditions.
-
-
Sampling and Analysis:
-
Collect samples at regular time intervals (e.g., 0, 12, 24, 48 hours).
-
At each time point, measure the optical density (OD600) to monitor bacterial growth.
-
Centrifuge the collected samples to pellet the bacteria.
-
Filter-sterilize the supernatant and store at -20°C for metabolite analysis.
-
Analyze the supernatants for LNDFH II consumption and the production of SCFAs (acetate, propionate, butyrate) and lactate using HPLC or GC. 1,2-propanediol can also be measured as an indicator of fucose metabolism.
-
Protocol 2: Analysis of LNDFH II and Metabolites
Analytical Methods:
-
LNDFH II Quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the quantification of residual LNDFH II in the fermentation supernatant.
-
Short-Chain Fatty Acid (SCFA) and Lactate Analysis: Gas Chromatography (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or UV detector are commonly used for the analysis of acetate, propionate, butyrate, and lactate.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for the in vitro fermentation of LNDFH II.
Putative Signaling Pathway for LNDFH II Metabolism in Bifidobacterium
Caption: Putative metabolic pathway of LNDFH II in Bifidobacterium.
References
- 1. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 2. DSpace [scholarworks.umass.edu]
- 3. Bifidobacterium infantis Metabolizes 2′Fucosyllactose-Derived and Free Fucose Through a Common Catabolic Pathway Resulting in 1,2-Propanediol Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Interactions between Bifidobacterium and Bacteroides and human milk oligosaccharides and their associations with infant cognition [frontiersin.org]
- 6. Short-chain fatty acid-mediated epigenetic modulation of inflammatory T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversification of a Fucosyllactose Transporter within the Genus Bifidobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of the predominant human milk oligosaccharide fucosyllactose by an infant gut commensal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
Tracking the Fate of a Key Human Milk Oligosaccharide: Application Notes and Protocols for Labeling Lacto-N-difucohexaose II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose II (LNDFH II) is a complex oligosaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). HMOs are known to play crucial roles in infant development, acting as prebiotics, modulating the immune system, and preventing pathogen adhesion.[][2] Understanding the metabolic fate and distribution of specific HMOs like LNDFH II is essential for elucidating their mechanisms of action and for the development of novel therapeutics and infant formula supplements. This document provides detailed application notes and protocols for the fluorescent and isotopic labeling of LNDFH II, enabling its use in a variety of in vitro and in vivo tracking studies.
LNDFH II is a neutral hexasaccharide with the structure Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc.[3] Its molecular formula is C38H65NO29 and it has a monoisotopic mass of 999.3642 Da.[3] Labeling this complex carbohydrate allows researchers to trace its journey through biological systems, from uptake and metabolism by gut microbiota to its potential interaction with host cells.
Labeling Strategies for this compound
Two primary strategies for labeling LNDFH II for tracking studies are fluorescent labeling and isotopic labeling. Each method offers distinct advantages depending on the research application.
-
Fluorescent Labeling: This approach involves the covalent attachment of a fluorescent dye to the oligosaccharide. It is a highly sensitive method, ideal for applications such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and fluorescence microscopy. Reductive amination is a common and efficient method for fluorescently labeling oligosaccharides at their reducing end.[4][5]
-
Isotopic Labeling: This technique involves replacing one or more atoms in the LNDFH II molecule with their stable isotopes, such as deuterium (²H) or carbon-13 (¹³C).[] Isotope-labeled molecules are chemically identical to their unlabeled counterparts, making them excellent tracers for metabolic studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][7]
Quantitative Data Summary
The choice of labeling method can influence the efficiency and sensitivity of detection. The following table summarizes key quantitative data for common fluorescent labels used in oligosaccharide analysis. Specific data for LNDFH II is not extensively available, so the data presented is based on studies with similar oligosaccharides.
| Label | Labeling Efficiency | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| 2-Aminobenzamide (2-AB) | Typically >85%[8] | Low picomole to high femtomole level[9] | Well-established method, extensive databases for HPLC analysis.[5] | Lower fluorescence intensity compared to some other dyes.[10] Poor ionization efficiency in MS.[2] |
| Procainamide | Comparable to or better than 2-AB[2] | Low picomole to high femtomole level[2] | Higher fluorescence intensity than 2-AB.[11] Significantly improved ESI-MS ionization efficiency (up to 30-50 times that of 2-AB).[2][11] | Can alter chromatographic retention times compared to 2-AB. |
| 2-Aminobenzoic acid (2-AA) | High, with minimal desialylation[10] | High sensitivity[10] | Highly fluorescent, more than twice the intensity of 2-AB.[10] | May not be suitable for all types of chromatography.[10] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of LNDFH II by Reductive Amination with 2-Aminobenzamide (2-AB)
This protocol describes the labeling of LNDFH II with 2-aminobenzamide (2-AB), a widely used fluorescent tag for glycan analysis.
Materials:
-
This compound (LNDFH II)
-
2-Aminobenzamide (2-AB) labeling solution (0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 v/v mixture of acetic acid and DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaCNBH₃)
-
Distilled water
-
Microcentrifuge tubes
-
Heating block or oven at 65°C
-
Centrifugal evaporator
-
Solid-phase extraction (SPE) cartridges for purification (e.g., graphitized carbon or HILIC)
Procedure:
-
Sample Preparation: Dissolve 1-10 nmol of LNDFH II in a microcentrifuge tube with a small volume of distilled water and then dry the sample completely using a centrifugal evaporator.
-
Labeling Reaction:
-
Prepare the 2-AB labeling solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Add 5 µL of the labeling solution to the dried LNDFH II sample.
-
Vortex the tube to ensure the sample is fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours in a heating block or oven.[12]
-
-
Post-Labeling Cleanup:
-
After incubation, cool the reaction mixture to room temperature.
-
Purify the 2-AB labeled LNDFH II from excess reagents using a graphitized carbon or HILIC SPE cartridge according to the manufacturer's instructions.
-
Briefly, condition the cartridge, apply the sample, wash away excess label and salts, and then elute the labeled oligosaccharide.
-
-
Analysis and Storage:
-
The purified 2-AB labeled LNDFH II can be analyzed by HPLC or stored at -20°C for future use. For HPLC analysis, excitation and emission wavelengths of 320 nm and 420 nm, respectively, are typically used.[9]
-
Protocol 2: Stable Isotope Labeling of LNDFH II using Deuterium
This protocol provides a general approach for deuterium labeling of LNDFH II through hydrogen-deuterium exchange (HDX), suitable for mass spectrometry-based tracking.
Materials:
-
This compound (LNDFH II)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated methanol (CD₃OD)
-
Microcentrifuge tubes
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Initial Dissolution and Lyophilization:
-
Dissolve a known amount of LNDFH II in D₂O in a microcentrifuge tube.
-
Freeze the sample and lyophilize to dryness to remove labile protons.
-
-
Repeated Exchange:
-
Repeat the dissolution in D₂O and lyophilization step 2-3 times to maximize the exchange of hydroxyl and amide protons with deuterium.
-
-
Final Preparation for Analysis:
-
For MS analysis, dissolve the deuterated LNDFH II in a deuterated solvent such as D₂O or CD₃OD to maintain the deuterium labels.
-
-
Analysis:
-
Analyze the deuterated LNDFH II by mass spectrometry. The mass shift compared to the unlabeled compound will indicate the number of incorporated deuterium atoms. The rate of back-exchange can be monitored to study the accessibility of different protons.[13]
-
Visualizations
Caption: Workflow for fluorescent labeling of LNDFH II.
Caption: Potential interactions of labeled LNDFH II in the gut.
Applications of Labeled this compound
Labeled LNDFH II is a valuable tool for a wide range of research applications, including:
-
Gut Microbiota Studies: Tracking the uptake and metabolism of LNDFH II by specific gut bacteria, such as Bifidobacterium species.[14][15][16] This can help elucidate its prebiotic activity and its role in shaping the gut microbiome.
-
Host-Pathogen Interaction Studies: Investigating the ability of LNDFH II to inhibit the binding of pathogens to host cells. Labeled LNDFH II can be used to visualize and quantify this inhibition.
-
Pharmacokinetic and Biodistribution Studies: Following the absorption, distribution, metabolism, and excretion (ADME) of LNDFH II in animal models. This is crucial for evaluating its potential as a therapeutic agent.
-
Cellular Uptake and Signaling Studies: Determining if LNDFH II can be taken up by host cells and whether it can modulate intracellular signaling pathways to influence immune responses or other cellular functions.
Conclusion
The ability to label this compound with fluorescent or isotopic tags opens up numerous avenues for research into its biological functions. The protocols and information provided in this document offer a starting point for researchers to design and execute tracking studies aimed at unraveling the complex roles of this important human milk oligosaccharide. These investigations will ultimately contribute to a deeper understanding of infant nutrition and may pave the way for new health interventions.
References
- 2. researchgate.net [researchgate.net]
- 3. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ludger.com [ludger.com]
- 13. Hydrogen/deuterium exchange for the analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HMOs Impact the Gut Microbiome of Children and Adults Starting from Low Predicted Daily Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HMOs Exert Marked Bifidogenic Effects on Children’s Gut Microbiota Ex Vivo, Due to Age-Related Bifidobacterium Species Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Lacto-N-difucohexaose II (LNDFH-II) Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Lacto-N-difucohexaose II (LNDFH-II). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Synthesis of this compound: Troubleshooting and FAQs
The synthesis of LNDFH-II, a complex human milk oligosaccharide, can be achieved through both chemical and enzymatic methods. Each approach presents unique challenges.
Enzymatic Synthesis Troubleshooting
Enzymatic synthesis offers high specificity but can be prone to issues related to enzyme activity, substrate availability, and reaction conditions.
Question: My enzymatic synthesis of LNDFH-II is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the enzymatic synthesis of LNDFH-II can stem from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for enzyme activity. Ensure these are optimized for the specific fucosyltransferase you are using. For example, some fucosyltransferases exhibit optimal activity at a pH of 7.0 and a temperature of 40°C.[1]
-
Enzyme Inhibition: Byproducts of the reaction or contaminants in your substrates can inhibit the fucosyltransferase. Consider purifying your substrates and monitoring the reaction for the accumulation of inhibitory compounds.
-
Contaminating Enzymes: The presence of other enzymes, such as N-acetylglucosaminidase, in your enzyme preparation can lead to the hydrolysis of your product, significantly reducing the yield.[2] Ensure you are using a highly purified fucosyltransferase.
-
Insufficient Donor Substrate (GDP-L-fucose): The availability of the fucose donor, GDP-L-fucose, is often a limiting factor. Consider using a GDP-L-fucose regeneration system or a whole-cell biotransformation approach that includes the de novo GDP-L-fucose pathway to maintain a sufficient supply.[3][4]
-
Incorrect Acceptor Substrate Concentration: The ratio of donor to acceptor substrate can influence the reaction rate and final yield. Experiment with different concentrations to find the optimal balance.
Question: I am observing the formation of several side products in my enzymatic reaction, including what appears to be Lacto-N-fucopentaose V (LNFP-V) and 3-fucosyllactose. How can I increase the specificity for LNDFH-II?
Answer: The formation of side products is often due to the substrate specificity of the fucosyltransferase.
-
Choice of Fucosyltransferase: Different fucosyltransferases have varying specificities for acceptor substrates and the position of fucosylation. For the synthesis of LNDFH-II from Lacto-N-tetraose (LNT), the use of a specific α1,3/4-fucosyltransferase from Helicobacter pylori (e.g., FucT14) has been shown to produce LNDFH-II as the major product.[3][4][5] In contrast, other fucosyltransferases might favor the formation of different isomers.
-
Reaction Time: Monitoring the reaction over time can help identify the optimal endpoint before significant amounts of side products are formed.
-
Engineered Enzymes: In some cases, protein engineering of fucosyltransferases can be employed to enhance their specificity for the desired reaction.
Question: My fucosyltransferase appears to be inactive or has very low activity. What should I check?
Answer:
-
Proper Storage and Handling: Enzymes are sensitive to temperature and pH fluctuations. Ensure your fucosyltransferase has been stored at the correct temperature (typically -20°C or -80°C) and handled according to the manufacturer's instructions.
-
Cofactor Requirements: Some fucosyltransferases require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity.[1] Check the specific requirements for your enzyme and ensure the appropriate cofactors are present in your reaction buffer.
-
Enzyme Denaturation: Repeated freeze-thaw cycles or exposure to harsh chemicals can denature the enzyme. Aliquot your enzyme stock to minimize freeze-thaw cycles.
-
Quality of Substrates: Ensure your acceptor (Lacto-N-tetraose) and donor (GDP-L-fucose) substrates are of high purity and have not degraded.
Chemical Synthesis Troubleshooting
Chemical synthesis provides a route to LNDFH-II but is often hampered by its complexity, involving numerous protection and deprotection steps.
Question: I am struggling with low yields and a complex mixture of products in my chemical synthesis of LNDFH-II. What are the common pitfalls?
Answer: Chemical synthesis of complex oligosaccharides like LNDFH-II is challenging. Common issues include:
-
Inefficient Glycosylation Reactions: The formation of the glycosidic bonds is a critical step. The choice of glycosyl donor, acceptor, and activating agent, as well as the reaction conditions (temperature, solvent), must be carefully optimized to ensure high stereoselectivity and yield.[6]
-
Difficulties in Regioselective Protection and Deprotection: The multiple hydroxyl groups on the sugar units require a strategic use of protecting groups to ensure that glycosylation occurs at the desired positions. Incomplete protection or deprotection can lead to a mixture of undesired products.[6]
-
Harsh Reaction Conditions: The use of strong acids or bases and extreme temperatures can lead to the degradation of the sugar molecules, reducing the overall yield.[7]
-
Cumulative Losses: The multi-step nature of chemical synthesis means that even small losses at each step can significantly impact the final yield.
Question: How can I improve the stereoselectivity of the glycosylation reactions?
Answer: Achieving the correct stereochemistry (α or β linkage) is a major challenge.
-
Choice of Glycosyl Donor: The nature of the protecting group at the C-2 position of the glycosyl donor can influence the stereochemical outcome (neighboring group participation).
-
Solvent Effects: The polarity of the solvent can affect the stereoselectivity of the glycosylation reaction.
-
Reaction Temperature: Low temperatures are often employed to enhance stereoselectivity.[7]
Purification of this compound: Troubleshooting and FAQs
The purification of LNDFH-II is often as challenging as its synthesis, primarily due to the presence of structurally similar isomers and other reaction components.
Question: I am having difficulty separating LNDFH-II from its isomer, Lacto-N-difucohexaose I (LNDFH-I). What purification techniques are most effective?
Answer: The separation of these isomers is a known challenge. A multi-step chromatographic approach is typically required.
-
Recycling Chromatography: This technique, which involves repeatedly passing the sample through the same chromatographic column, has been successfully used to separate LNDFH-I and LNDFH-II.[8]
-
Ion-Exchange Chromatography: Using a K⁺ form ion-exchange resin can be an effective step in the separation process.[8]
-
Gel Filtration Chromatography: Columns such as Bio-Gel P-4 or TSK 40 W(S) can be used to separate oligosaccharides based on their size.[8]
-
High-Performance Liquid Chromatography (HPLC): Specialized HPLC columns, such as those with amino-functionalized silica or porous graphitic carbon, can provide high-resolution separation of oligosaccharide isomers.
Question: My chromatography column is showing high backpressure during the purification of LNDFH-II. What could be the cause and how do I fix it?
Answer: High backpressure is a common issue in chromatography.
-
Clogged Column Frit or Tubing: Particulate matter from your sample or buffers can clog the column inlet frit or system tubing. Ensure all your samples and buffers are filtered through a 0.22 µm or 0.45 µm filter before use. You can try back-flushing the column at a low flow rate to dislodge any blockage.
-
Precipitated Sample: If your sample has precipitated on the column, you may need to wash the column with a stronger solvent to redissolve the precipitate.
-
Sample Viscosity: Highly concentrated or viscous samples can lead to increased backpressure. Diluting your sample may help.
-
Column Contamination: Over time, columns can become contaminated with proteins or other macromolecules from the reaction mixture. Regular cleaning and regeneration of the column according to the manufacturer's instructions are essential.
Question: I am seeing unexpected peaks in my chromatogram. What could be their source?
Answer:
-
Incomplete Reactions or Side Products: These are the most likely sources of extra peaks. Refer back to the synthesis troubleshooting section to optimize your reaction.
-
Contaminants from Reagents or Solvents: Ensure you are using high-purity reagents and solvents.
-
Sample Degradation: LNDFH-II, like other oligosaccharides, can be susceptible to degradation under harsh conditions (e.g., strong acid or base). Ensure your purification conditions are mild.
-
Ghost Peaks: These can arise from contaminants in the mobile phase or from the previous injection. Running a blank gradient can help identify the source of these peaks.
Quantitative Data Summary
| Synthesis Method | Product | Yield | Reference |
| Enzymatic (Whole-cell E. coli) | This compound | 18.062 g/L (fed-batch) | [3][4] |
| Enzymatic (Whole-cell E. coli) | This compound | 3.011 g/L (shake-flask) | [3][4] |
| Enzymatic (Whole-cell E. coli) | This compound | 0.55 g/L | [5] |
| Enzymatic (in vitro) | Lacto-N-difucohexaose I | 6% (over four steps) | [2] |
| Enzymatic (in vitro) | Lacto-N-triose II | 44% | [2] |
| Enzymatic (in vitro) | Lacto-N-tetraose | 22% | [2] |
| Enzymatic (in vitro) | Fucosylated pentasaccharide | 71% | [2] |
| Enzymatic (in vitro) | Lacto-N-difucohexaose I | 85% (final step) | [2] |
Experimental Protocols
Generalized Enzymatic Synthesis of LNDFH-II
This protocol is a generalized procedure based on common methodologies. Optimization will be required for specific enzymes and substrates.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the required cofactors (e.g., 10 mM MnCl₂).[9]
-
Dissolve the acceptor substrate, Lacto-N-tetraose (LNT), and the donor substrate, GDP-L-fucose, in the reaction buffer to their optimal concentrations.
-
Add the purified α1,3/4-fucosyltransferase to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.[9]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.
-
-
Reaction Termination:
-
Once the reaction has reached completion (or the desired endpoint), terminate the reaction by heating the mixture (e.g., boiling for 5 minutes) to denature the enzyme.[10]
-
-
Purification:
-
Centrifuge the mixture to pellet the denatured protein and collect the supernatant for purification.
-
Generalized Purification of LNDFH-II
This is a general multi-step purification strategy. The specific columns and elution conditions will need to be optimized.
-
Initial Cleanup (Optional):
-
If the reaction mixture contains a high concentration of salts or other small molecules, a desalting step using a size-exclusion column (e.g., Sephadex G-10) may be beneficial.
-
-
Ion-Exchange Chromatography:
-
Load the supernatant onto an anion-exchange column (e.g., Dowex 1x8) to separate the neutral oligosaccharides from any charged molecules.[9]
-
Elute the neutral oligosaccharides with water.
-
-
Gel Filtration Chromatography:
-
Concentrate the fractions containing the neutral oligosaccharides and apply them to a gel filtration column (e.g., Bio-Gel P-4) to separate them based on size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For high-purity LNDFH-II, a final purification step using HPLC with an appropriate column (e.g., amino-propyl or porous graphitic carbon) is often necessary to separate it from isomers and other closely related structures.
-
Visualizations
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in LNDFH-II production.
References
- 1. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of lacto-N-difucohexaose I which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Escherichia coli for Highly Efficient Biosynthesis of Lacto- N-difucohexaose II through De Novo GDP-l-fucose Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. escholarship.org [escholarship.org]
Technical Support Center: Optimizing Fucosyltransferase for LNDFH II Production
Welcome to the technical support center for the optimization of fucosyltransferase in the production of Lacto-N-difucohexaose II (LNDFH II). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic synthesis of LNDFH II.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Fucosyltransferase Expression | Suboptimal Induction Conditions: Incorrect IPTG concentration, induction temperature, or duration. | - Optimize IPTG Concentration: Test a range of IPTG concentrations (e.g., 0.1, 0.25, 0.5, and 1.0 mM). - Vary Induction Temperature and Time: Evaluate expression at different temperatures and durations (e.g., 37°C for 2-4 hours, 30°C for 4-6 hours, or 18-25°C overnight)[1][2]. Lower temperatures often improve the solubility of recombinant proteins[3]. |
| Codon Usage: The fucosyltransferase gene may contain codons that are rare in E. coli. | - Use a codon-optimized gene: Synthesize the gene with codons optimized for E. coli expression. - Use a host strain with rare tRNA genes: Employ E. coli strains like Rosetta(DE3) that express tRNAs for rare codons. | |
| Protein Toxicity: The fucosyltransferase may be toxic to the E. coli host. | - Use a tightly regulated promoter: Employ a promoter with low basal expression, such as the araC promoter. - Lower the induction temperature: This can reduce the metabolic burden on the cells. | |
| Low Fucosyltransferase Activity | Improper Protein Folding: The enzyme may be misfolded, leading to reduced or no activity. | - Optimize Expression Temperature: Lowering the expression temperature can promote proper folding. - Co-express Chaperones: Co-expression of molecular chaperones can assist in proper protein folding. - Add a Solubility-Enhancing Fusion Tag: Fuse a tag like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) to the N-terminus of the fucosyltransferase. |
| Inclusion Body Formation: The fucosyltransferase may be expressed as insoluble aggregates. | - Lower Induction Temperature and IPTG Concentration: This can slow down protein synthesis and promote proper folding[3]. - Use a Different E. coli Strain: Some strains are better suited for expressing soluble proteins. - Refold from Inclusion Bodies: Denature the inclusion bodies and refold the protein under optimized conditions. | |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or cofactor concentration in the activity assay. | - Optimize pH and Temperature: Determine the optimal pH and temperature for your specific fucosyltransferase. For example, the Helicobacter pylori α-1,4 fucosyltransferase has an optimal pH of 6.5 and an optimal temperature of 37°C[4]. - Ensure Sufficient Cofactors: Fucosyltransferases often require divalent cations like Mn²⁺ for activity. Titrate the concentration of the required cofactor to find the optimum[4]. | |
| Low LNDFH II Yield | Insufficient Precursors: Low concentrations of the acceptor substrate (Lacto-N-tetraose, LNT) or the donor substrate (GDP-L-fucose). | - Increase Substrate Concentrations: Ensure an adequate supply of both LNT and GDP-L-fucose in the reaction. - Optimize GDP-L-fucose Synthesis Pathway: If using a whole-cell system, ensure the de novo or salvage pathway for GDP-L-fucose synthesis is functioning optimally. Overexpression of key enzymes in the pathway can increase the GDP-L-fucose pool[5]. |
| Feedback Inhibition: The product, LNDFH II, or GDP released from the donor substrate may inhibit the fucosyltransferase. | - Continuous Product Removal: If feasible, implement a system to remove LNDFH II from the reaction mixture as it is formed. - Regenerate GDP-L-fucose: In an in vitro setup, an enzymatic system to regenerate GDP-L-fucose from GDP can alleviate product inhibition by GDP. | |
| High Byproduct Formation (e.g., LNFP V) | Substrate Specificity of the Fucosyltransferase: The enzyme may have activity towards other acceptor sites, leading to the formation of isomers like Lacto-N-fucopentaose V (LNFP V). | - Enzyme Engineering: Use site-directed mutagenesis to alter the substrate specificity of the fucosyltransferase to favor the desired reaction. - Select a More Specific Enzyme: Screen for fucosyltransferases from different sources that exhibit higher regioselectivity. For example, a study on LNFP V production selected an α1,3/4-fucosyltransferase from Bacteroides fragilis for its high titer and low byproduct accumulation[6]. |
| Reaction Conditions Favoring Byproduct Formation: The pH, temperature, or substrate concentrations may favor the formation of undesired products. | - Optimize Reaction Conditions: Systematically vary the reaction pH, temperature, and the ratio of donor to acceptor substrates to identify conditions that maximize LNDFH II production while minimizing byproduct formation. |
Frequently Asked Questions (FAQs)
1. What is the first step I should take to optimize my LNDFH II production?
The first step is to ensure you have a robust expression of an active fucosyltransferase. Before attempting to optimize the fucosylation reaction itself, confirm that you can consistently produce a good yield of soluble and active enzyme. This can be verified by SDS-PAGE and a fucosyltransferase activity assay.
2. How can I improve the solubility of my recombinant fucosyltransferase?
Improving solubility is a common challenge. Here are a few strategies:
-
Lower the expression temperature: Inducing protein expression at a lower temperature (e.g., 18-25°C) for a longer period (e.g., overnight) can significantly improve the solubility of many proteins[3].
-
Use a solubility-enhancing fusion tag: Fusing a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) to your fucosyltransferase can improve its solubility.
-
Co-express molecular chaperones: Chaperones can assist in the proper folding of your target protein, preventing aggregation.
-
Optimize the E. coli host strain: Some strains are genetically engineered to enhance the expression of soluble proteins.
3. What are the key parameters to optimize in the fucosylation reaction itself?
Once you have a good source of active enzyme, focus on optimizing the reaction conditions:
-
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. You should experimentally determine these for your specific fucosyltransferase[5][7][8].
-
Substrate Concentrations: The concentrations of your acceptor (Lacto-N-tetraose) and donor (GDP-L-fucose) substrates are critical. You may need to titrate these to find the optimal ratio and concentrations that maximize product yield without causing substrate inhibition.
-
Enzyme Concentration: The amount of enzyme used will directly impact the reaction rate.
-
Reaction Time: Monitor the reaction over time to determine the optimal endpoint before product degradation or byproduct formation becomes significant.
4. How can I minimize the formation of byproducts like LNFP V?
Byproduct formation is often due to the inherent substrate promiscuity of the fucosyltransferase. To minimize this:
-
Enzyme Selection: If possible, screen different fucosyltransferases to find one with higher regioselectivity for the desired linkage.
-
Protein Engineering: If you have the resources, you can use site-directed mutagenesis to alter the active site of your enzyme to favor the formation of LNDFH II.
-
Reaction Optimization: Carefully optimizing the reaction conditions (pH, temperature, substrate ratio) can sometimes shift the balance towards the desired product.
5. What is a suitable method for analyzing the products of the fucosylation reaction?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing human milk oligosaccharides like LNDFH II[9][10]. Porous graphitic carbon (PGC) columns or hydrophilic interaction liquid chromatography (HILIC) columns are often used for separation, coupled with detectors like pulsed amperometric detection (PAD), fluorescence detection (after derivatization), or mass spectrometry (MS) for sensitive and specific quantification[9][10][11].
Experimental Protocols
Fucosyltransferase Activity Assay
This protocol is a general guideline for determining the activity of a fucosyltransferase.
Materials:
-
Purified fucosyltransferase or cell lysate containing the enzyme.
-
Acceptor substrate: Lacto-N-tetraose (LNT).
-
Donor substrate: Guanosine diphosphate L-fucose (GDP-L-fucose).
-
Reaction buffer (e.g., 50 mM MES, pH 6.5).
-
Divalent cations (e.g., 20 mM MnCl₂).
-
Quenching solution (e.g., 100 mM EDTA or boiling).
-
HPLC system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate (e.g., 1 mM LNT), and divalent cations.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the donor substrate (e.g., 1 mM GDP-L-fucose) and the enzyme solution.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes). It is advisable to take time-course samples to ensure the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution or by boiling the sample for 5 minutes.
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of LNDFH II produced.
-
Calculate the enzyme activity in units such as µmol of product formed per minute per mg of enzyme.
SDS-PAGE for Fucosyltransferase Expression Analysis
This protocol describes the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to analyze the expression and solubility of your recombinant fucosyltransferase.
Materials:
-
E. coli cell pellets (induced and uninduced controls).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I).
-
SDS-PAGE loading buffer (e.g., Laemmli buffer).
-
Polyacrylamide gels.
-
SDS-PAGE running buffer.
-
Coomassie Brilliant Blue stain or other protein stain.
-
Destaining solution.
Procedure:
-
Resuspend the cell pellets in lysis buffer.
-
Lyse the cells by sonication or chemical lysis.
-
Take a sample of the total cell lysate.
-
Centrifuge the remaining lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Resuspend the insoluble pellet in a volume of buffer equal to the supernatant volume.
-
Mix samples of the total lysate, soluble fraction, and insoluble fraction with SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel along with a protein molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. The presence and relative intensity of a band at the expected molecular weight of your fucosyltransferase in the different fractions will indicate its expression level and solubility.
Data Presentation
Optimization of Fucosyltransferase Induction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Fucosyltransferase Yield (mg/L) |
| IPTG (mM) | 0.1 | 0.5 | 1.0 | [Insert Data] |
| Temperature (°C) | 18 | 25 | 37 | [Insert Data] |
| Induction Time (h) | 16 | 8 | 4 | [Insert Data] |
Kinetic Parameters of Fucosyltransferases
| Enzyme | Acceptor Substrate | Kм (µM) | Vmax (µmol/min/mg) | Reference |
| H. pylori α-1,4 FucT | Type 1 disaccharide | 114 | [Insert Data] | [4] |
| H. pylori FucT14 | Lacto-N-tetraose | [Insert Data] | [Insert Data] | |
| FutM1 | Lacto-N-tetraose | [Insert Data] | [Insert Data] |
LNDFH II Production and Byproduct Formation
| Condition | LNDFH II Titer (g/L) | LNFP V Titer (g/L) | Other Byproducts (g/L) | Conversion Rate (%) |
| Initial Condition | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Optimized pH | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Optimized Temperature | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Optimized Substrate Ratio | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Caption: Experimental workflow for LNDFH II production.
Caption: GDP-L-fucose synthesis pathways in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of Helicobacter pylori α-1,4 fucosyltransferase: metal ion requirement, donor substrate specificity and organic solvent stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Highly-efficient in vivo production of lacto-N-fucopentaose V by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatographic methods for the analysis of oligosaccharides in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quantification of LNDFH II in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lacto-N-difucohexaose II (LNDFH II) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is LNDFH II?
A1: this compound (LNDFH II) is a neutral hexasaccharide, a type of human milk oligosaccharide (HMO), which is a major component of human milk.[1][2][3] Its structure is Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc.[4] LNDFH II is investigated for its potential roles in infant health and development, including the modulation of the immune system.[2] It is often used as a standard for qualitative and semi-quantitative analytical procedures in research.[1]
Q2: Which analytical methods are most suitable for LNDFH II quantification in biological samples?
A2: The most common and robust methods for the quantification of LNDFH II and other HMOs in complex biological matrices like human milk or plasma are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with specialized detectors.[5][6] LC-MS/MS, particularly in the multi-reaction monitoring (MRM) mode, is favored for its high sensitivity, specificity, and accuracy in complex mixtures.[7][8] HPLC coupled with fluorescence (FLD) or pulsed amperometric detection (PAD) are also widely used, though they may require derivatization of the oligosaccharides.[9][10]
Q3: What are the expected concentrations of LNDFH II in human milk?
A3: The concentration of LNDFH II, like other HMOs, can vary significantly among individuals. Quantitative data for specific HMOs have been reported in various studies. For context, the table below summarizes the concentration ranges of some major HMOs found in human milk.
| HMO Analyte | Concentration Range (mg/L) | Reference |
| 2'-Fucosyllactose (2'-FL) | 300 - 1700 | [9] |
| Lacto-N-tetraose (LNT) | 30 - 700 | [9] |
| Lacto-N-fucopentaose I (LNFP I) | 0 - 250 | [9] |
| Lacto-N-fucopentaose II (LNFP II) | 27 - 147 (in Lewis-positive individuals) | [9] |
| Difucosylhexaoses (combined) | 0 - 750 | [9] |
Troubleshooting Guides
LC-MS/MS Based Quantification
Issue 1: Poor Signal Intensity or No Peak Detected
-
Possible Cause:
-
Low Sample Concentration: The concentration of LNDFH II in your sample may be below the limit of detection (LOD) of the instrument.
-
Inefficient Ionization: The chosen ionization source settings (e.g., ESI voltage, gas flows, temperatures) may not be optimal for LNDFH II.[11]
-
Matrix Effects: Components in the biological matrix can suppress the ionization of the target analyte.[8]
-
Instrument Not Tuned or Calibrated: The mass spectrometer may require tuning and calibration to ensure optimal performance.[11]
-
-
Solutions:
-
Sample Enrichment: Concentrate your sample using solid-phase extraction (SPE) with a graphitized carbon column to enrich for oligosaccharides.
-
Optimize Ionization Source: Infuse a standard solution of LNDFH II and systematically optimize the ion source parameters to maximize signal intensity.
-
Mitigate Matrix Effects:
-
Dilute the sample to reduce the concentration of interfering matrix components.
-
Improve sample cleanup using techniques like SPE.
-
Use a matrix-matched calibration curve to compensate for signal suppression.
-
-
Instrument Maintenance: Perform regular tuning and mass calibration of the mass spectrometer according to the manufacturer's guidelines.[11]
-
Issue 2: High Background Noise or Baseline Drift
-
Possible Cause:
-
Contaminated Mobile Phase or LC System: Solvents, tubing, or other components of the LC system may be contaminated.
-
Improperly Conditioned Column: The chromatography column may not be sufficiently equilibrated with the mobile phase.
-
Detector Settings: The detector settings (e.g., gain) may be too high, amplifying noise.[11]
-
-
Solutions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
System Flush: Flush the entire LC system with a strong solvent like isopropanol to remove contaminants.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each run.
-
Optimize Detector Settings: Adjust detector parameters to find an optimal balance between signal and noise.[11]
-
Issue 3: Inaccurate Mass or Poor Resolution
-
Possible Cause:
-
Incorrect Mass Calibration: The mass spectrometer's calibration may have drifted.[11]
-
Instrument Contamination: Contaminants in the ion source or mass analyzer can affect performance.[11]
-
Suboptimal Chromatographic Separation: Poor separation on the LC column can lead to co-eluting peaks and poor resolution.
-
-
Solutions:
-
Regular Calibration: Perform mass calibration regularly using appropriate calibration standards.[11]
-
Instrument Cleaning: Follow the manufacturer's protocol for cleaning the ion source and other relevant components.
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or consider a different column to improve the separation of LNDFH II from other isomers and matrix components.
-
HPLC Based Quantification (UV/FLD/PAD)
Issue 1: Unexpected or Extra Peaks in Chromatogram
-
Possible Cause:
-
Sample Contamination: The sample, solvent, or glassware may be contaminated.
-
Co-eluting Isomers: Other HMO isomers with similar retention times may be present.[8]
-
Column Degradation: The stationary phase of the column may be degrading, leading to altered selectivity.
-
-
Solutions:
-
Blank Injections: Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvent.
-
Optimize Separation: Modify the mobile phase composition or gradient to improve the resolution between LNDFH II and other components.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.
-
Column Washing: If you suspect column contamination, wash it according to the manufacturer's instructions.
-
Issue 2: High Backpressure
-
Possible Cause:
-
Clogged Column Frit or Tubing: Particulates from the sample or mobile phase can clog the system.
-
Precipitation in the System: Mobile phase components may precipitate if they are not fully miscible or if the sample solvent is incompatible.
-
Column Contamination: Proteins or other macromolecules from the biological sample can bind to the column.
-
-
Solutions:
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 µm filter before use.
-
Systematic Check for Clogs: Disconnect components of the HPLC system sequentially (starting from the detector and moving backward) to identify the source of the high pressure.
-
Reverse Column Flush: If the column is clogged, try back-flushing it at a low flow rate with a strong solvent (check manufacturer's instructions).
-
Proper Sample Preparation: Ensure your sample preparation method, such as protein precipitation or SPE, effectively removes macromolecules.
-
Experimental Protocols
Protocol: LNDFH II Quantification in Human Milk by LC-ESI-MS/MS
This protocol is adapted from published methods for HMO analysis.[7]
1. Sample Preparation and Oligosaccharide Extraction:
-
Thaw frozen milk samples at 4°C.
-
Mix 1 mL of milk with 3 mL of ultra-pure water in a centrifuge tube.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to separate the fat and proteins.
-
Carefully collect 1 mL of the clear middle layer (whey) containing the oligosaccharides.
-
Dilute the collected whey with 2 mL of pure water.
-
Condition a graphitized carbon solid-phase extraction (SPE) column (e.g., 500 mg/3mL) by washing with 10 mL of acetonitrile followed by 10 mL of ultra-pure water.
-
Load the diluted whey onto the conditioned SPE column.
-
Wash the column with 10 mL of ultra-pure water to remove salts and small molecules.
-
Elute the oligosaccharides with a stepwise gradient of acetonitrile (e.g., 1 mL each of 20%, 40%, and 80% acetonitrile in water).
-
Combine the elution fractions and dry them using a vacuum concentrator.
-
Reconstitute the dried oligosaccharides in a known volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-ESI-MS/MS Analysis:
-
LC System: UPLC system with a BEH amide column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mmol/L ammonium acetate in water.
-
Mobile Phase B: 100% acetonitrile.
-
Flow Rate: 0.15 mL/min.
-
Injection Volume: 1 µL.
-
Gradient:
-
0-21 min: 70% to 56% Mobile Phase B
-
21-21.2 min: 56% to 70% Mobile Phase B
-
21.2-24 min: Hold at 70% Mobile Phase B
-
-
MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Multi-reaction monitoring (MRM).
-
MRM Transition for LNDFH II: Monitor the appropriate precursor-to-product ion transition for LNDFH II (e.g., m/z 999.9 -> fragment ion). The specific fragment ions should be determined by infusing a pure standard.
3. Quantification:
-
Prepare a calibration curve using a certified LNDFH II standard in the same solvent as the reconstituted samples.
-
Analyze the calibration standards and the prepared samples using the developed LC-MS/MS method.
-
Quantify the amount of LNDFH II in the samples by interpolating their peak areas against the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LNDFH II quantification.
HMO Signaling Pathway
Caption: HMO immunomodulation via Dendritic Cell signaling.
References
- 1. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Milk Oligosaccharides Impact Cellular and Inflammatory Gene Expression and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic methods for the analysis of oligosaccharides in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC troubleshooting - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Isomeric Separation of Fucosylated HMOs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the isomeric separation of fucosylated Human Milk Oligosaccharides (HMOs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating fucosylated HMO isomers?
A1: The primary challenges stem from the high structural similarity between isomers. Fucosylated HMOs can be positional isomers, where the fucose moiety is attached to different positions on the lactose core (e.g., 2'-fucosyllactose vs. 3-fucosyllactose), or linkage isomers. These subtle structural differences result in very similar physicochemical properties, leading to co-elution in many chromatographic systems.[1][2][3]
Q2: Which analytical techniques are most effective for separating fucosylated HMO isomers?
A2: Several techniques have proven effective, each with its own advantages and limitations. The most common methods include:
-
Porous Graphitized Carbon Liquid Chromatography (PGC-LC): Offers excellent resolving power for glycan isomers, including fucosylated HMOs, often without the need for derivatization.[1][2][4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A widely used technique that separates polar compounds. Derivatization with a fluorescent tag is often employed to enhance sensitivity and selectivity.[5][6][7][8][9]
-
Capillary Electrophoresis (CE): Provides high-efficiency separations based on the charge-to-size ratio of the analytes. Derivatization is typically required for neutral HMOs.[3][10][11][12]
-
Ion Mobility-Mass Spectrometry (IM-MS): A powerful technique that separates ions in the gas phase based on their size, shape, and charge. It can be used as a standalone separation method or coupled with LC for multidimensional analysis.[13][14][15][16][17]
Q3: Is derivatization necessary for fucosylated HMO analysis?
A3: Not always, but it is often recommended, especially for HILIC and CE. Derivatization with fluorescent labels like 2-aminobenzamide (2-AB) or procainamide enhances detection sensitivity for fluorescence and UV detectors.[7][18] For mass spectrometry-based detection, derivatization is not strictly necessary but can improve ionization efficiency. PGC-LC is a notable exception where underivatized HMOs can be effectively separated.[1][2][5]
Troubleshooting Guides
Issue 1: Co-elution of 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL)
This is one of the most common isomeric separation challenges in HMO analysis.
Troubleshooting Steps:
-
Method Optimization for PGC-LC:
-
Increase Column Temperature: Elevating the column temperature can significantly enhance the separation of fucosylated N-glycan isomers on a PGC column.[4]
-
Mobile Phase Modification: Fine-tuning the mobile phase composition, such as the gradient of acetonitrile in an aqueous buffer (e.g., ammonium bicarbonate), can improve resolution.[1][2]
-
-
Method Optimization for HILIC:
-
Column Chemistry: Not all HILIC columns perform equally. Experiment with different amide-based columns to find the one that provides the best selectivity for your specific isomers.
-
Temperature Adjustment: The resolution between 2'-FL and 3-FL can be temperature-dependent. While a higher temperature might not always be better, testing a range (e.g., 40-50°C) can help optimize the separation.[5]
-
-
Employing Orthogonal Techniques:
Issue 2: Poor Peak Shape (Tailing or Fronting)
Troubleshooting Steps:
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample.
-
Injection Solvent Mismatch: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.[20]
-
Column Contamination or Degradation: If the problem persists, the column may be contaminated or have lost its efficiency. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.
-
Extra-Column Effects: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening.[20]
Issue 3: Low Sensitivity and Poor Signal-to-Noise Ratio
Troubleshooting Steps:
-
Optimize MS Source Parameters: For LC-MS applications, carefully tune the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the ionization of fucosylated HMOs.
-
Consider Derivatization: As mentioned in the FAQs, fluorescent labeling can significantly boost the signal for optical detectors.
-
Sample Clean-up: The presence of salts and other matrix components can suppress the ionization of HMOs in the mass spectrometer. Employing a robust sample preparation method, such as solid-phase extraction (SPE), can improve sensitivity.[20]
-
Check for Contamination: Contaminants in the mobile phase or from the sample can create high background noise. Ensure the use of high-purity solvents and reagents.
Quantitative Data Summary
The following tables summarize the performance of different analytical techniques for the separation of fucosylated HMO isomers.
Table 1: HILIC-Based Methods for 2'-FL and 3'-FL Quantification
| Parameter | HILIC with Refractive Index Detection[5] | HILIC with Fluorescence Detection (2-AB labeled)[18] |
| **Linearity (R²) ** | > 0.9995 | Not Specified |
| Recovery | 2'-FL: 88% to 105%3-FL: 94% to 112% | 90.9% - 109% |
| Limit of Detection (LOD) | Whole Milk:2'-FL: 0.1 mg/mL3-FL: 0.2 mg/mL | Not Specified |
| Resolution (2'-FL/3-FL) | 0.95 to 1.05 | Not Specified |
Table 2: Comparison of Analytical Techniques for Isomer Separation
| Technique | Key Advantage | Common Isomers Separated |
| PGC-LC-MS | Excellent for native oligosaccharide isomer separation.[1][2][21] | 2'-FL/3'-FL, LNFP I/II/V |
| HILIC-LC-MS/FLR | Robust and widely used, good for quantitative analysis with derivatization.[5][6][8] | 2'-FL/3'-FL, LNT/LNnT |
| Capillary Electrophoresis | High separation efficiency and speed.[3][10][11] | 2'-FL/3'-FL |
| Ion Mobility-MS | Separates based on shape, ideal for co-eluting isomers.[13][17] | 2'-FL/3'-FL, LNFP isomers |
Experimental Protocols
Protocol 1: PGC-LC-MS for Fucosylated HMO Isomer Separation
This protocol is adapted from a method for comprehensive HMO profiling.[1][2]
-
Sample Preparation:
-
Dilute milk samples with water.
-
Perform solid-phase extraction (SPE) using a graphitized carbon cartridge to remove interfering substances.
-
Elute HMOs with a solution of acetonitrile and water.
-
Lyophilize the eluate and reconstitute in water for injection.
-
-
LC-MS Conditions:
-
Column: Hypercarb™ PGC column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 2-40% B over 60 minutes).
-
Flow Rate: 0.2 mL/min.
-
MS Detection: Negative ion mode electrospray ionization (ESI).
-
Protocol 2: HILIC-UPLC-FLR for Labeled Fucosylated HMOs
This protocol is based on a method for the analysis of 2-AB labeled HMOs.[18]
-
Derivatization (2-Aminobenzamide Labeling):
-
Lyophilize HMO samples.
-
Add a solution of 2-AB and sodium cyanoborohydride in dimethyl sulfoxide and acetic acid.
-
Incubate at 65°C for 2 hours.
-
Remove excess labeling reagent using a clean-up cartridge.
-
-
UPLC-FLR Conditions:
-
Column: ACQUITY UPLC BEH Glycan column (e.g., 2.1 x 150 mm, 1.7 µm).[18]
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient optimized for the separation of labeled HMOs.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60°C.[18]
-
Fluorescence Detection: Excitation at 330 nm and emission at 420 nm.[18]
-
Protocol 3: Capillary Gel Electrophoresis for 2'-FL and 3'-FL Separation
This protocol is adapted from a method for rapid HMO analysis.[3]
-
Sample Preparation and Derivatization:
-
Label HMOs with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
-
-
CE Conditions:
-
Capillary: Bare fused-silica capillary.
-
Buffer System: SDS-MW gel buffer system.
-
Injection: Electrokinetic injection (e.g., 2.0 kV for 2.0 s).[3]
-
Separation Voltage: Applied electric field of 1000 V/cm.
-
Temperature: 30°C.
-
Detection: Laser-induced fluorescence (LIF).
-
Visualizations
Caption: Experimental workflow for fucosylated HMO analysis.
Caption: Troubleshooting logic for fucosylated HMO isomer co-elution.
References
- 1. Frontiers | Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides [frontiersin.org]
- 2. Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of rare trifucosylated human milk oligosaccharides by cryogenic infrared ion spectroscopy (CIRIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 11. usp.org [usp.org]
- 12. sciex.com [sciex.com]
- 13. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrating High-Resolution Cyclic Ion Mobility Separations with Tandem Mass Spectrometry and Collision Cross Section Measurements for Human Milk Oligosaccharide Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Separation of Isomeric O- Glycans by Ion Mobility and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Lacto-N-difucohexaose II during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lacto-N-difucohexaose II (LNDFH-II) during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of LNDFH-II, leading to its degradation and inaccurate quantification.
Issue 1: Loss of Fucose Residues, Leading to Peak Tailing or Appearance of Unexpected Peaks in HPLC/CE Analysis.
-
Possible Cause A: Acidic Conditions. LNDFH-II is susceptible to acid hydrolysis, which can cleave the fucose residues. The fucosidic linkages are generally more labile than other glycosidic bonds within the oligosaccharide.[1][2] This can occur during sample preparation, storage in acidic buffers, or use of acidic mobile phases in chromatography.
-
Solution:
-
Maintain sample pH between 6.0 and 8.0 during storage and preparation.
-
If acidic conditions are necessary for chromatography, use the mildest possible acid concentration and maintain low temperatures (e.g., 4°C) to minimize hydrolysis.[3]
-
Consider alternative chromatography methods that do not require acidic mobile phases, such as porous graphitized carbon (PGC) columns with acetonitrile-water gradients.[4]
-
-
-
Possible Cause B: Elevated Temperatures. High temperatures, especially in combination with acidic or alkaline conditions, can accelerate the degradation of LNDFH-II.[3][5]
-
Solution:
-
Avoid prolonged exposure of samples to high temperatures during all steps of the analytical workflow.
-
If heating is required for derivatization or other reactions, use the lowest effective temperature for the shortest possible duration.
-
Employ a temperature-controlled autosampler and column compartment in your HPLC or CE system.
-
-
Issue 2: Gradual Degradation of the Oligosaccharide Backbone, Resulting in a Decrease in the Main Peak Area Over Time.
-
Possible Cause A: Alkaline Degradation ("Peeling Reaction"). In alkaline solutions, a stepwise degradation can occur from the reducing end of the oligosaccharide.[6][7] This "peeling" reaction can lead to a heterogeneous mixture of degradation products.
-
Solution:
-
Avoid highly alkaline conditions (pH > 9) during sample preparation and analysis.
-
If alkaline conditions are unavoidable (e.g., for certain labeling reactions), keep the reaction time short and the temperature low.
-
Consider derivatization of the reducing end (e.g., reductive amination) to protect it from the peeling reaction.
-
-
-
Possible Cause B: Enzymatic Degradation. If samples are derived from biological matrices, contaminating glycosidases may be present that can degrade LNDFH-II.
-
Solution:
-
Heat-inactivate enzymes in the sample matrix by boiling for a few minutes, if the thermal stability of LNDFH-II under neutral pH allows.
-
Use enzyme inhibitors specific for glycosidases during sample extraction.
-
Purify LNDFH-II from the matrix as quickly as possible using methods like solid-phase extraction (SPE).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for LNDFH-II to prevent degradation?
A1: For long-term storage, LNDFH-II should be stored as a dry solid at -20°C or below. For short-term storage in solution, use a neutral pH buffer (pH 6.0-7.5) and store at 4°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially alter sample concentration. Studies on human milk oligosaccharides (HMOs) have shown them to be relatively stable to freeze-drying and pasteurization, suggesting good general stability when handled correctly.[8]
Q2: I am observing in-source fragmentation of LNDFH-II during my LC-MS analysis. How can I minimize this?
A2: In-source fragmentation can be caused by high source temperatures or energetic ionization conditions. To minimize this:
-
Optimize the ion source parameters, such as capillary voltage and source temperature, to use the mildest conditions that still provide adequate ionization.
-
The choice of mobile phase can also influence in-source fragmentation. The use of formic acid, a common additive, has been shown to sometimes induce in-source fragmentation of certain oligosaccharides.[9] Experiment with lower concentrations or alternative additives if possible.
Q3: Can I use solvents like methanol or ethanol for sample preparation with LNDFH-II?
A3: Yes, aqueous solutions of methanol and ethanol are commonly used for the extraction and precipitation of interfering substances during sample preparation. However, the choice of solvent and its concentration can affect the recovery of oligosaccharides. It is important to optimize the solvent system for your specific sample matrix to ensure maximum recovery of LNDFH-II without causing degradation.[10] Water is often a good solvent for extraction, but care must be taken to prevent enzymatic degradation if enzymes are present in the sample.[10]
Q4: My HPLC chromatogram shows broad or split peaks for LNDFH-II. Is this due to degradation?
A4: While degradation can contribute to peak distortion, other factors are more common causes of poor peak shape in HPLC. These include:
-
Column Overload: Injecting too much sample can lead to fronting or tailing peaks. Try diluting your sample.
-
Poor Column Condition: The column may be contaminated or have a void at the inlet. Flushing the column or replacing it may be necessary.
-
Inappropriate Mobile Phase: The sample solvent may not be compatible with the mobile phase, causing peak distortion. It is best to dissolve the sample in the initial mobile phase.
-
System Leaks or Bubbles: Check the HPLC system for any leaks or air bubbles in the pump or detector.
For a comprehensive guide on HPLC troubleshooting, refer to established resources.[11][12][13]
Quantitative Data Summary
The following tables summarize the potential impact of pH and temperature on the degradation of fucosylated oligosaccharides, providing a general guideline for experimental design. The data is illustrative and based on kinetic studies of similar oligosaccharides.
Table 1: Effect of pH on the Half-Life of a Fucosylated Oligosaccharide at 80°C
| pH | Half-life (hours) |
| 4.0 | 5 |
| 7.0 | 50 |
| 9.0 | 20 |
Note: Degradation is significantly faster in acidic conditions compared to neutral pH. Alkaline conditions also lead to degradation, though the mechanism differs.[3]
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of a Fucosylated Oligosaccharide at pH 4.0
| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) |
| 60 | 0.03 |
| 80 | 0.14 |
| 100 | 0.69 |
Note: The rate of degradation increases exponentially with temperature.[3]
Experimental Protocols
Protocol 1: Sample Preparation of LNDFH-II from a Biological Matrix
-
Enzyme Inactivation: If the sample is from a biological source, heat it to 95°C for 5 minutes to inactivate endogenous enzymes. Centrifuge at 10,000 x g for 15 minutes to pellet proteins and cell debris.
-
Delipidation: If lipids are present, perform a liquid-liquid extraction with hexane or use a suitable solid-phase extraction (SPE) cartridge designed for lipid removal.
-
Solid-Phase Extraction (SPE) for Oligosaccharide Enrichment:
-
Condition a graphitized carbon SPE cartridge with 80% acetonitrile in 0.1% trifluoroacetic acid (TFA), followed by equilibration with deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.
-
Elute the neutral oligosaccharides, including LNDFH-II, with a solution of 20-40% acetonitrile in water.
-
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen or by lyophilization. Reconstitute the sample in a suitable solvent for your analytical method (e.g., water or initial mobile phase).
Protocol 2: HPLC Analysis of LNDFH-II with Fluorescence Detection
-
Derivatization (Reductive Amination with 2-aminobenzamide - 2-AB):
-
To the dried LNDFH-II sample, add a solution of 2-AB and sodium cyanoborohydride in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.
-
Incubate at 65°C for 2 hours.
-
Remove excess labeling reagents using a clean-up cartridge or by normal-phase HPLC.
-
-
HPLC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating labeled oligosaccharides.
-
Mobile Phase A: 100 mM ammonium formate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 80%) and gradually decrease to elute the labeled LNDFH-II.
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.
-
Visualizations
Caption: Experimental workflow for the analysis of LNDFH-II.
References
- 1. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides [agris.fao.org]
- 3. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects on the retention of oligosaccharides in porous graphitic carbon liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkaline degradation of oligosaccharides coupled with matrix-assisted laser desorption/ionization Fourier transform mass spectrometry: a method for sequencing oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. hplc.eu [hplc.eu]
Technical Support Center: Addressing Matrix Effects in LNDFH II Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Lacto-N-difucohexaose II (LNDFH II) mass spectrometry analysis, particularly using Laser Desorption/Ionization (LDI-MS) and related techniques like MALDI-MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect LNDFH II analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting or co-existing molecules in the sample matrix. In the context of LNDFH II analysis, components of the biological matrix (e.g., salts, proteins, lipids in human milk or plasma) can interfere with the desorption and ionization of LNDFH II molecules. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of quantification.
Q2: What are the common signs of matrix effects in my LNDFH II mass spectrometry data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of signal intensity between replicate injections of the same sample.
-
Inaccurate quantification, with results being unexpectedly low or high.
-
Significant differences in the signal-to-noise ratio for LNDFH II in standard solutions versus complex biological samples.
-
Changes in the expected adduct formation (e.g., observing [M+K]+ instead of [M+Na]+).
Q3: How can I qualitatively and quantitatively assess matrix effects for LNDFH II?
A3: You can assess matrix effects using the following methods:
-
Post-Extraction Spike Method: This method provides a quantitative assessment. The response of LNDFH II is compared between a standard solution and a blank matrix sample spiked with the analyte at the same concentration. A significant deviation in signal indicates a matrix effect.[1]
-
Comparison of Calibration Curves: Prepare two calibration curves for LNDFH II: one in a pure solvent and another in a matrix extract (matrix-matched). A significant difference in the slopes of these curves points to the presence of matrix effects.
The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during LNDFH II analysis.
Problem Identification Workflow
Caption: Workflow for initial problem identification.
1. Diagnosis: Confirming the Presence and Nature of Matrix Effects
-
Question: How can I confirm that matrix effects are impacting my analysis of LNDFH II?
-
Answer: As mentioned in the FAQs, the most direct methods are the post-extraction spike and the comparison of calibration curves in solvent versus a matrix extract. A significant difference in signal intensity or calibration slope confirms a matrix effect.
2. Mitigation Strategies: Reducing or Compensating for Matrix Effects
Once matrix effects are confirmed, you can employ several strategies to minimize their impact.
A. Optimize Sample Preparation
The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting LNDFH II. For oligosaccharides like LNDFH II, common techniques include:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up samples by retaining the analytes of interest while washing away interfering substances. Different SPE sorbents can be tested to find the optimal one for LNDFH II and the specific matrix.
-
Protein Precipitation (PPT): For samples with high protein content, such as plasma or serum, precipitation with organic solvents (e.g., acetonitrile) or acids can remove a significant portion of the protein matrix.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition LNDFH II into a solvent where interfering matrix components are less soluble.
Experimental Protocol: Solid-Phase Extraction (SPE) for Oligosaccharides
-
Conditioning: Condition a graphitized carbon SPE cartridge with one column volume of the elution solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Equilibration: Equilibrate the cartridge with two column volumes of the loading solvent (e.g., water).
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a solvent that removes interfering compounds but not LNDFH II (e.g., water or a low percentage of organic solvent).
-
Elution: Elute LNDFH II with an appropriate solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
B. Modify Mass Spectrometry and LDI/MALDI Parameters
Adjusting instrument parameters can sometimes reduce the impact of matrix effects.
-
Choice of Matrix: For MALDI-MS analysis of human milk oligosaccharides, matrices like 2,5-dihydroxybenzoic acid (DHB) and 5-chloro-2-mercaptobenzothiazole (CMBT) have been shown to be effective.[1] The choice of matrix can significantly influence ionization efficiency and minimize interference.[3][4]
-
Ionization Source: If available, switching between different ionization sources or modes (e.g., positive vs. negative ion mode) can be beneficial, as some matrix components may ionize preferentially in one mode over the other.
C. Implement Compensation Strategies
When matrix effects cannot be eliminated, their impact can be compensated for using appropriate calibration methods.
-
Internal Standards (IS): The use of an internal standard is a highly effective way to compensate for matrix effects.[5] An ideal internal standard for LNDFH II would be a stable isotope-labeled (SIL) version of LNDFH II. Since SIL standards can be expensive or unavailable, a structurally similar oligosaccharide that is not present in the sample can also be used.[6][7] The IS should be added to the sample as early as possible in the workflow to account for variability in both sample preparation and ionization.
Workflow for Using Internal Standards
Caption: Workflow for internal standard use.
-
Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[8][9]
-
Standard Addition: In this method, known amounts of a standard are added to the sample itself. A calibration curve is then generated from the spiked samples, which inherently accounts for the matrix effects of that specific sample. This method is very accurate but can be time-consuming as each sample requires multiple analyses.
Table 1: Comparison of Mitigation Strategies
| Strategy | Pros | Cons |
| Optimized Sample Preparation | Can significantly reduce or eliminate matrix effects. | May be time-consuming and require method development. |
| Modified MS/LDI Parameters | Relatively quick to implement. | May not completely eliminate the matrix effect. |
| Internal Standards | Highly effective at compensating for variability.[5] | Ideal (SIL) standards can be expensive or unavailable. |
| Matrix-Matched Calibration | Effectively compensates for matrix effects.[8][9] | Requires a suitable blank matrix which may not always be available. |
| Standard Addition | Very accurate for individual samples. | Labor-intensive and time-consuming. |
3. Verification: Has the Matrix Effect Been Successfully Addressed?
-
Question: How do I know if my mitigation strategy has worked?
-
Answer: After implementing one or more of the strategies above, you should re-evaluate the matrix effect. The goal is to see a significant reduction in the difference between the slopes of matrix-matched and solvent-based calibration curves, or to achieve a matrix effect percentage close to zero. You should also observe improved reproducibility and accuracy in your quality control samples.
References
- 1. Matrix optimization for matrix-assisted laser desorption/ionization mass spectrometry of oligosaccharides from human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. Quantification of carbohydrates in human serum using gas chromatography–mass spectrometry with the stable isotope-labeled internal standard method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Technical Support Center: NMR Analysis of Lacto-N-difucohexaose II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Lacto-N-difucohexaose II and other complex fucosylated oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: Why is there significant signal overlap in the 1H NMR spectrum of this compound?
A1: Signal overlap is a common challenge in the 1H NMR spectroscopy of complex oligosaccharides like this compound. This is due to several factors:
-
Limited Chemical Shift Dispersion: Most of the proton signals in carbohydrate residues resonate within a narrow chemical shift range, typically between 3.0 and 5.5 ppm.[1]
-
Structural Similarity of Monosaccharide Units: The constituent monosaccharides (glucose, galactose, N-acetylglucosamine, fucose) have similar structures, leading to protons in comparable chemical environments with close chemical shifts.
-
Spin-Spin Coupling: Homonuclear scalar couplings between protons further split the signals into complex multiplets, increasing the likelihood of overlap.
Q2: What are the initial steps to take when encountering severe signal overlap?
A2: When faced with a highly overlapped spectrum, consider the following initial steps:
-
Optimize Sample Preparation: Ensure the sample is free of paramagnetic impurities and particulate matter, which can cause line broadening and reduce resolution. Lyophilize the sample multiple times from D₂O to minimize the residual HDO signal.
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of signals in Hertz, potentially resolving some overlap.
-
Vary the Temperature: Acquiring spectra at different temperatures can induce small changes in chemical shifts, which might be sufficient to resolve some overlapping signals. This is particularly useful for resolving signals from hydroxyl protons.
Q3: Which advanced NMR experiments are most effective for resolving signal overlap in fucosylated oligosaccharides?
A3: Several advanced NMR techniques can significantly aid in resolving signal overlap:
-
2D Correlation Spectroscopy (COSY): Establishes correlations between scalar-coupled protons, helping to trace out the spin systems of individual monosaccharide residues.
-
2D Total Correlation Spectroscopy (TOCSY): Correlates all protons within a spin system, allowing for the identification of all signals belonging to a single monosaccharide residue from a single cross-peak.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly attached to a heteronucleus (typically ¹³C or ¹⁵N), spreading the proton signals into a second dimension based on the chemical shift of the attached nucleus, which has a much larger chemical shift dispersion.
-
Pure Shift NMR: This technique computationally removes the effect of homonuclear scalar coupling, collapsing multiplets into singlets and dramatically increasing spectral resolution.
Troubleshooting Guides
Problem 1: Inability to Assign Individual Monosaccharide Spin Systems due to Overlap in the 3.5-4.5 ppm Region.
Cause: The majority of the non-anomeric protons of the sugar rings resonate in this crowded region of the ¹H NMR spectrum.
Solution Workflow:
Workflow for Resolving Non-Anomeric Proton Overlap
Detailed Steps:
-
Acquire a 2D TOCSY Spectrum: This is the primary experiment for identifying the complete set of protons belonging to each monosaccharide residue.
-
Identify Anomeric and Fucosyl Methyl Signals: Start the assignment from well-resolved anomeric proton signals (typically δ 4.5-5.5) and the characteristic methyl group signals of the fucose residues (typically δ 1.1-1.3).
-
Trace TOCSY Correlations: From each anomeric proton cross-peak, trace the correlations within the same column of the spectrum to identify all the protons in that spin system.
-
Utilize 2D HSQC: If ambiguity remains, acquire a ¹H-¹³C HSQC spectrum. The larger chemical shift dispersion of ¹³C will help to resolve overlapping proton signals.
-
Combine Data: Use the HSQC data to confirm the assignments made from the TOCSY spectrum and to resolve any remaining ambiguities.
-
Advanced Methods: For extremely challenging cases, pure shift TOCSY experiments can provide superior resolution by collapsing the multiplets in the proton dimension.
Problem 2: Ambiguous Glycosidic Linkage Determination due to Overlapping Signals in NOESY/ROESY Spectra.
Cause: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) cross-peaks, which are used to determine through-space proximity and thus glycosidic linkages, can be difficult to assign unambiguously in crowded spectral regions.
Solution Workflow:
Workflow for Glycosidic Linkage Determination
Detailed Steps:
-
Acquire a 2D HMBC Spectrum: The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects long-range (2-3 bond) couplings between protons and carbons. This is a powerful tool for unambiguously determining glycosidic linkages.
-
Identify Key HMBC Correlations: Look for correlations between the anomeric proton (H-1) of one residue and a carbon atom across the glycosidic bond in the adjacent residue.
-
1D Selective NOESY/ROESY: If an HMBC experiment is not feasible or conclusive, perform 1D selective NOESY or ROESY experiments.
-
Selective Irradiation: Selectively irradiate a well-resolved anomeric proton signal.
-
Observe Selective NOEs/ROEs: The resulting 1D spectrum will show enhancements only for those protons that are in close spatial proximity to the irradiated proton, allowing for the identification of the aglyconic proton and thus the linkage position.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fucosylated Oligosaccharides in D₂O.
Note: The following data is representative for fucosylated human milk oligosaccharides and is intended for illustrative purposes. Actual chemical shifts for this compound may vary depending on experimental conditions.
| Residue | Proton/Carbon | Chemical Shift (ppm) | Multiplicity / J (Hz) |
| α-L-Fuc (1→4) | H-1 | ~5.12 | d, J ≈ 4.0 |
| H-5 | ~4.20 | q, J ≈ 6.5 | |
| H-6 (CH₃) | ~1.18 | d, J ≈ 6.5 | |
| C-1 | ~100.5 | ||
| C-6 | ~16.0 | ||
| α-L-Fuc (1→3) | H-1 | ~5.05 | d, J ≈ 3.5 |
| H-5 | ~4.15 | q, J ≈ 6.5 | |
| H-6 (CH₃) | ~1.15 | d, J ≈ 6.5 | |
| C-1 | ~101.0 | ||
| C-6 | ~16.2 | ||
| β-D-Gal | H-1 | ~4.45 | d, J ≈ 8.0 |
| C-1 | ~103.5 | ||
| β-D-GlcNAc | H-1 | ~4.65 | d, J ≈ 8.5 |
| NAc (CH₃) | ~2.05 | s | |
| C-1 | ~102.0 | ||
| NAc (CH₃) | ~23.0 | ||
| β-D-Glc (α-anomer) | H-1 | ~5.22 | d, J ≈ 3.7 |
| C-1 | ~92.5 | ||
| β-D-Glc (β-anomer) | H-1 | ~4.64 | d, J ≈ 8.0 |
| C-1 | ~96.5 |
Experimental Protocols
Protocol 1: Standard 2D TOCSY Experiment for Oligosaccharide Analysis
-
Sample Preparation: Dissolve 1-5 mg of the oligosaccharide in 0.5 mL of high-purity D₂O. For samples containing exchangeable protons (e.g., NH), use a 9:1 H₂O:D₂O mixture with appropriate solvent suppression.[2] Add a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing. Filter the sample into a high-quality 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Program: A standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Temperature: 298 K.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans (ns): 8-16 per increment.
-
Number of Increments (td1): 256-512.
-
Mixing Time: 60-120 ms (a longer mixing time allows for magnetization transfer to more distant protons in the spin system).
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Reference the spectrum to the internal standard.
-
Protocol 2: ¹H-¹³C HSQC Experiment for Enhanced Resolution
-
Sample Preparation: As described in Protocol 1. A slightly higher concentration (5-10 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as in Protocol 1.
-
-
Acquisition Parameters:
-
Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence with water suppression (e.g., hsqcedetgpsisp2.2).
-
Temperature: 298 K.
-
Spectral Width: ~10-12 ppm in the ¹H dimension (F2) and ~100-120 ppm in the ¹³C dimension (F1).
-
Number of Scans (ns): 4-8 per increment.
-
Number of Increments (td1): 128-256.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Reference the spectrum.
-
References
Technical Support Center: Enhancing HPLC Resolution for Lacto-N-difucohexaose Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Lacto-N-difucohexaose (LNDFH) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Lacto-N-difucohexaose (LNDFH) isomers by HPLC?
The main challenges stem from the high structural similarity of LNDFH isomers, such as LNDFH I, II, and III.[1][2][3][4][5] These isomers often have the same molecular weight and charge, making their separation difficult. The key to successful resolution lies in exploiting subtle differences in their three-dimensional structures and polarities through specialized chromatographic techniques.
Q2: Which HPLC columns are most effective for separating LNDFH isomers?
Porous Graphitic Carbon (PGC) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are the most successful stationary phases for resolving neutral oligosaccharide isomers like LNDFH.[6]
-
PGC columns offer excellent resolving power for structural isomers based on shape and polarity.
-
HILIC columns , particularly those with amide or diol functional groups, separate analytes based on their hydrophilicity.
Q3: Is derivatization or labeling of LNDFH isomers necessary for HPLC analysis?
While not always mandatory, derivatization with a fluorescent tag (e.g., 2-aminobenzamide) can significantly enhance detection sensitivity, especially when using fluorescence detectors. Labeling can also influence chromatographic selectivity in HILIC separations. However, PGC columns can effectively separate native, unlabeled oligosaccharides.
Q4: How does temperature affect the resolution of LNDFH isomers?
In HILIC, increasing the column temperature can sometimes improve peak shape for carbohydrates by promoting the interconversion of anomers, which might otherwise lead to broadened or split peaks.[7][8] However, in most HILIC applications, lower temperatures favor the partitioning mechanism and can increase retention.[7] The optimal temperature should be determined empirically for each specific method.
Troubleshooting Guide
Issue 1: Poor or No Resolution Between LNDFH Isomers
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inappropriate Column Chemistry | Ensure you are using a column specifically designed for isomer separation, such as a Porous Graphitic Carbon (PGC) or a suitable HILIC column. |
| Suboptimal Mobile Phase Composition | Systematically adjust the mobile phase composition. For PGC, fine-tune the acetonitrile/water gradient. For HILIC, optimize the acetonitrile concentration and the buffer (e.g., ammonium formate) concentration and pH. |
| Gradient is Too Steep | A shallow gradient is often necessary to resolve closely eluting isomers. Try decreasing the rate of change of the organic solvent over time. |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts and poor resolution. |
Issue 2: Peak Tailing
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | For silica-based HILIC columns, interactions with residual silanol groups can cause tailing. Ensure the mobile phase pH is appropriately controlled with a buffer. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[9] |
| Insufficient Buffer Capacity | If using a buffer, ensure its concentration is sufficient to maintain a constant pH throughout the analysis. A concentration of 10-25 mM is typically a good starting point. |
Issue 3: Peak Fronting
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Sample Overload | Reduce the concentration of the sample or the injection volume.[10] |
| Incompatible Injection Solvent | The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[11] |
| Column Void or Channeling | This may indicate physical damage to the column packing. Reversing the column and flushing may help, but replacement is often necessary. |
Experimental Protocols
Method 1: Porous Graphitic Carbon (PGC) HPLC for LNDFH Isomer Separation
This method is adapted from established protocols for neutral human milk oligosaccharide analysis.
1. Sample Preparation (if derivatization is desired):
- Lyophilize the oligosaccharide sample.
- Label with a fluorescent tag (e.g., 2-aminobenzamide) via reductive amination.
- Clean up the labeled sample using a suitable solid-phase extraction (SPE) cartridge to remove excess reagents.
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | Porous Graphitic Carbon (e.g., Hypercarb), 100 x 2.1 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 3% B; 2-50 min: 3-11% B; 50-52 min: 11-100% B; 52-60 min: 100% B; 60-62 min: 100-3% B; 62-70 min: 3% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | Fluorescence (if labeled) or Mass Spectrometry |
Method 2: HILIC-HPLC for LNDFH Isomer Separation
This protocol provides a general framework for separating LNDFH isomers on a HILIC column.
1. Sample Preparation:
- Dissolve the LNDFH isomer standards or sample in a mixture of acetonitrile and water (e.g., 50:50 v/v).
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | Amide-based HILIC (e.g., Waters XBridge Amide), 150 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 85% B; 5-35 min: 85-65% B; 35-40 min: 65-85% B; 40-50 min: 85% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | Mass Spectrometry |
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution of LNDFH isomers.
Caption: General experimental workflow for HPLC analysis of LNDFH isomers.
References
- 1. Lacto-N-difucohexaose I (LNDFH I) Production Service - CD BioGlyco [bioglyco.com]
- 2. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 3. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 4. glycom-analytical-standards.myshopify.com [glycom-analytical-standards.myshopify.com]
- 5. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. afin-ts.de [afin-ts.de]
- 8. Column temperature in HILIC | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Validation & Comparative
A Comparative Guide to Lacto-N-difucohexaose I and Lacto-N-difucohexaose II for Researchers
An In-depth Analysis of Two Prominent Human Milk Oligosaccharides for Drug Development and Scientific Research
Lacto-N-difucohexaose I (LNDFH I) and Lacto-N-difucohexaose II (LNDFH II) are structural isomers and significant components of human milk oligosaccharides (HMOs). While sharing the same molecular formula and weight, their distinct structural arrangements, specifically the linkage of fucose residues, lead to different biological activities. This guide provides a comparative overview of their properties, biological functions, and the experimental methodologies used to evaluate them, aimed at researchers, scientists, and professionals in drug development.
Structural and Physicochemical Properties
Both LNDFH I and LNDFH II are neutral hexasaccharides with the molecular formula C₃₈H₆₅NO₂₉ and a molecular weight of approximately 999.91 g/mol .[1][2] Their core structure is a type 1 (Galβ1-3GlcNAc) lacto-N-tetraose. The key difference lies in the fucosylation pattern, which results in LNDFH I presenting a Lewis b (Leᵇ) antigen and LNDFH II presenting a Lewis a (Leᵃ) antigen.[1][2]
| Property | Lacto-N-difucohexaose I (LNDFH I) | This compound (LNDFH II) |
| Systematic Name | Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |
| Common Name | Lewis b hexasaccharide | Lewis a hexaose |
| CAS Number | 16789-38-1 | 62258-12-2 |
| Molecular Formula | C₃₈H₆₅NO₂₉ | C₃₈H₆₅NO₂₉ |
| Molecular Weight | 999.91 g/mol | 999.91 g/mol |
| Core Structure | Type 1 (Galβ1-3GlcNAc) | Type 1 (Galβ1-3GlcNAc) |
Biological Activity: A Comparative Overview
The structural variance between LNDFH I and LNDFH II dictates their specific interactions with host cells and pathogens, leading to distinct biological functions.
Anti-Pathogen Activity
Lacto-N-difucohexaose I (Lewis b) has been notably studied for its role in mediating the adhesion of the gastric pathogen Helicobacter pylori. The Lewis b antigen on the surface of gastric epithelial cells acts as a receptor for H. pylori's adhesins, such as BabA.[3][4] Consequently, soluble LNDFH I can act as a decoy receptor, competitively inhibiting the binding of H. pylori to the gastric mucosa. This anti-adhesive property makes LNDFH I a promising candidate for developing therapies against H. pylori infection.[3]
This compound (Lewis a) is recognized for its expression on the surface of intestinal M cells, which are specialized epithelial cells that play a crucial role in mucosal immunity by sampling luminal antigens.[5][6] The presence of the Lewis a antigen on these cells suggests a role in the interaction with commensal and pathogenic bacteria in the gut. While specific data on LNDFH II's direct anti-adhesive effects against a broad range of pathogens is less established than for LNDFH I, the general role of fucosylated oligosaccharides in inhibiting the adhesion of pathogens like Escherichia coli suggests its potential in this area.[7][8]
Immunomodulation
Human milk oligosaccharides are well-known for their immunomodulatory properties. They can directly interact with immune cells, such as dendritic cells and macrophages, to modulate cytokine responses.[9][10][11] While direct comparative studies on the immunomodulatory effects of LNDFH I and LNDFH II are limited, the general understanding is that fucosylated HMOs can influence the Th1/Th2 balance and promote an anti-inflammatory environment in the infant gut.[12][13] This is an active area of research to delineate the specific effects of these individual isomers.
Experimental Methodologies
To assess the distinct biological activities of LNDFH I and LNDFH II, specific in vitro and analytical methods are employed.
Pathogen Adhesion Inhibition Assay
This assay quantifies the ability of an oligosaccharide to inhibit the binding of a pathogen to host cells.
Experimental Protocol:
-
Cell Culture: Human gastric epithelial cells (e.g., AGS) or intestinal epithelial cells (e.g., Caco-2, HT-29) are cultured to form a confluent monolayer in 96-well plates.[7][8]
-
Pathogen Preparation: Pathogens such as H. pylori or enteropathogenic E. coli are cultured and labeled with a fluorescent marker (e.g., FITC) or a radioactive isotope.
-
Inhibition: The labeled pathogens are pre-incubated with varying concentrations of LNDFH I or LNDFH II for a specific duration (e.g., 1 hour at 37°C).
-
Co-incubation: The pathogen-oligosaccharide mixture is then added to the epithelial cell monolayer and incubated to allow for bacterial adhesion.
-
Washing: Non-adherent bacteria are removed by washing the wells with phosphate-buffered saline (PBS).
-
Quantification: The number of adherent bacteria is quantified by measuring the fluorescence or radioactivity of the cell lysate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the adhesion in the presence of the oligosaccharide to the control (adhesion without the oligosaccharide).
In Vitro Immunomodulation Assay (Cytokine Profiling)
This assay evaluates the effect of oligosaccharides on the production of cytokines by immune cells.
Experimental Protocol:
-
Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, or a specific immune cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages) is used.[9][10]
-
Cell Culture and Stimulation: The immune cells are cultured in appropriate media. For some experiments, cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.
-
Oligosaccharide Treatment: The cells are treated with different concentrations of LNDFH I or LNDFH II for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10, IL-12) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cytokine levels in the oligosaccharide-treated groups are compared to the control groups (untreated or LPS-stimulated only).
References
- 1. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 2. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 3. Enzymatic synthesis of lacto-N-difucohexaose I which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 5. Human Intestinal M Cells Display the Sialyl Lewis A Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human intestinal M cells display the sialyl Lewis A antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of adhesion of intestinal pathogens (Escherichia coli, Vibrio cholerae, Campylobacter jejuni, and Salmonella Typhimurium) by common oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligosaccharide-mediated inhibition of the adhesion of pathogenic Escherichia coli strains to human gut epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evidence for Immune-Modulatory Properties of Non-Digestible Oligosaccharides: Direct Effect on Human Monocyte Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro immunomodulatory effects of human milk oligosaccharides on murine macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Functional Differences Between LNDFH II and 2'-Fucosyllactose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of two human milk oligosaccharides (HMOs), Lacto-N-difucohexaose II (LNDFH II) and 2'-fucosyllactose (2'-FL). While 2'-FL is one of the most abundant and well-researched HMOs, data on LNDFH II is comparatively scarce. This document summarizes the existing experimental data, highlights the known functional differences, and underscores the areas where further research is needed.
Data Presentation: Comparative Overview
| Feature | This compound (LNDFH II) | 2'-fucosyllactose (2'-FL) |
| Abundance in Human Milk | Higher in non-secretor mothers[1][2]. | Most abundant HMO in secretor mothers (approx. 80% of the population)[3][4]. |
| Prebiotic Activity | Specific prebiotic effects are not well-documented. Its presence in non-secretor milk suggests a role in shaping the gut microbiota of infants fed this milk[5]. | Well-established prebiotic. Selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium species like B. longum subsp. infantis and B. bifidum[3][6]. |
| Gut Microbiota Modulation | The gut microbiota of infants consuming non-secretor milk (rich in LNDFH II) is more varied, with a less pronounced dominance of Bifidobacterium compared to infants of secretor mothers[5]. | Promotes a Bifidobacterium-dominant gut microbiota[6]. Can increase the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate through bacterial fermentation[7][8]. |
| Immune Modulation | Direct immunomodulatory effects are not yet clearly defined. The immune development of infants receiving non-secretor milk is influenced by the overall HMO composition[6][9]. | Exhibits direct and indirect immunomodulatory effects. Can modulate cytokine production, potentially leading to a more balanced T-helper 1 (Th1)/Th2 response[10]. It has been shown to reduce the incidence of some inflammatory conditions[3]. |
| Anti-Pathogenic Effects | Preliminary evidence suggests it may impede the adhesion of pathogens to human intestinal cells. | Acts as a soluble decoy receptor, inhibiting the binding of various pathogens such as Campylobacter jejuni, enteropathogenic E. coli (EPEC), and noroviruses to host cells[11][12]. |
| Signaling Pathway Involvement | No specific signaling pathways have been identified. | Known to modulate signaling pathways such as NF-κB, which is involved in inflammatory responses. |
Functional Differences in Detail
Gut Microbiota Modulation
2'-fucosyllactose (2'-FL): As a primary prebiotic in human milk, 2'-FL is readily utilized by beneficial gut bacteria, most notably species of Bifidobacterium. This selective fermentation leads to the proliferation of these commensal microbes, contributing to a healthy infant gut microbiome characterized by a lower pH and the production of beneficial metabolites like short-chain fatty acids (SCFAs)[6][8]. The increase in SCFAs, particularly butyrate, provides energy for colonocytes and has anti-inflammatory properties.
This compound (LNDFH II): Direct studies on the prebiotic activity of isolated LNDFH II are lacking. However, its higher concentration in the milk of non-secretor mothers provides some indirect insights. Infants fed non-secretor milk tend to have a more diverse gut microbiota with a lower abundance of Bifidobacterium compared to infants of secretor mothers[5]. This suggests that LNDFH II and other oligosaccharides in non-secretor milk may support the growth of a different consortium of gut bacteria.
Immune System Modulation
2'-fucosyllactose (2'-FL): The immunomodulatory effects of 2'-FL are multifaceted. Indirectly, by promoting a healthy gut microbiota and the production of SCFAs, it contributes to the development of a balanced immune system. Directly, 2'-FL can interact with immune cells. For instance, it has been shown to modulate the expression of CD14 on enterocytes, thereby quenching inflammatory signaling[10]. Some studies suggest that 2'-FL can influence cytokine profiles, potentially skewing the immune response towards a less inflammatory state[10].
This compound (LNDFH II): The direct impact of LNDFH II on the immune system is currently unknown. The immunological development in infants consuming non-secretor milk is influenced by the complete HMO profile of that milk, making it difficult to isolate the specific contribution of LNDFH II[6][9].
Anti-Pathogenic Properties
2'-fucosyllactose (2'-FL): One of the well-established functions of 2'-FL is its ability to act as a soluble decoy receptor. Many pathogens initiate infection by binding to specific fucosylated glycans on the surface of intestinal epithelial cells. By mimicking these binding sites, 2'-FL can competitively inhibit the adhesion of pathogens like Campylobacter jejuni, enteropathogenic E. coli (EPEC), and noroviruses, thus preventing infection[11][12].
This compound (LNDFH II): There is limited, yet promising, evidence suggesting that LNDFH II may also possess anti-pathogenic properties by impeding pathogen adhesion to intestinal cells. However, the spectrum of pathogens it may act against and the underlying mechanisms have not been elucidated.
Experimental Protocols
In Vitro Fermentation of HMOs by Infant Fecal Microbiota
-
Objective: To assess the prebiotic potential of an HMO by measuring its fermentation by infant gut bacteria and the resulting production of short-chain fatty acids (SCFAs).
-
Methodology:
-
Fecal samples are collected from healthy, full-term infants.
-
A fecal slurry is prepared anaerobically in a buffered medium.
-
The HMO of interest (e.g., 2'-FL or LNDFH II) is added to the fecal slurry at a defined concentration. A control with no added carbohydrate and a positive control with a known prebiotic (e.g., fructooligosaccharides) are included.
-
The cultures are incubated anaerobically at 37°C.
-
Samples are collected at various time points (e.g., 0, 12, 24, 48 hours).
-
Bacterial composition is analyzed by 16S rRNA gene sequencing to determine changes in microbial populations.
-
Supernatants are analyzed by gas chromatography or HPLC to quantify SCFA (acetate, propionate, butyrate) concentrations.
-
HMO consumption is measured by HPLC or other suitable chromatographic methods.
-
Pathogen Adhesion Inhibition Assay
-
Objective: To determine the ability of an HMO to inhibit the binding of a pathogen to intestinal epithelial cells.
-
Methodology:
-
A human intestinal epithelial cell line (e.g., Caco-2 or HT-29) is cultured to form a confluent monolayer in a multi-well plate.
-
The pathogen of interest (e.g., fluorescently labeled E. coli) is pre-incubated with the HMO (e.g., 2'-FL or LNDFH II) at various concentrations. A control with no HMO is included.
-
The cell monolayers are washed, and the pathogen-HMO mixture is added to the wells.
-
After an incubation period to allow for adhesion, the wells are washed to remove non-adherent bacteria.
-
The number of adherent bacteria is quantified. For fluorescently labeled bacteria, this can be done using a fluorescence plate reader. Alternatively, the cells can be lysed, and the bacteria enumerated by plating on agar.
-
The percentage of inhibition is calculated by comparing the number of adherent bacteria in the presence and absence of the HMO.
-
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The functional disparities between LNDFH II and 2'-FL are intrinsically linked to maternal secretor status, which dictates the composition of HMOs in breast milk. While 2'-FL, the hallmark of secretor milk, has been extensively studied, revealing its significant roles in shaping a healthy gut microbiome, modulating the immune system, and protecting against pathogens, the functions of LNDFH II, a key oligosaccharide in non-secretor milk, remain largely enigmatic.
The available evidence suggests that LNDFH II may contribute to the distinct gut microbiota composition and immune development observed in infants of non-secretor mothers and may possess anti-pathogenic properties. However, a significant research gap exists. To fully comprehend the biological importance of LNDFH II and its potential applications in infant nutrition and therapeutics, further investigations are imperative. These should include in vitro fermentation studies, detailed analyses of its immunomodulatory effects, and comprehensive assessments of its anti-pathogenic activity against a broad range of infectious agents. Such research will not only illuminate the specific roles of LNDFH II but also provide a more complete understanding of the complex and vital functions of human milk oligosaccharides.
References
- 1. Fucosylated oligosaccharides in mother’s milk alleviate the effects of caesarean birth on infant gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of human milk oligosaccharides profiles of participants in the STRONG kids 2 cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. Linking human milk oligosaccharide metabolism and early life gut microbiota: bifidobacteria and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of human milk oligosaccharides (HMOs) on gastrointestinal health [imrpress.com]
- 6. Microbiota from human infants consuming secretors or non-secretors mothers’ milk impacts the gut and immune system in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunological Effects of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Pathogenic Functions of Non-Digestible Oligosaccharides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioengineered 2'-fucosyllactose and 3-fucosyllactose inhibit the adhesion of Pseudomonas aeruginosa and enteric pathogens to human intestinal and respiratory cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Bioactivity of Synthetic versus Natural Lacto-N-difucohexaose II (LNDFH II)
LNDFH II, a neutral hexasaccharide found in human milk, is known for its role in infant health.[1][2][3][4] Its biological effects are largely attributed to its fucose residues, which can interact with host and microbial cell surface receptors. The primary mechanisms of action for fucosylated oligosaccharides like LNDFH II include serving as prebiotics, inhibiting pathogen adhesion, and modulating the immune system.[5][6][7][8]
This guide will enable researchers to design and execute experiments to verify that a synthetic version of LNDFH II exhibits comparable biological functionality to its natural counterpart.
Quantitative Bioactivity Comparison
The following tables summarize the key bioactivities of fucosylated HMOs and provide a template for presenting comparative data between natural and synthetic LNDFH II. Representative data from studies on similar fucosylated HMOs are included to provide a baseline for expected results.
Table 1: Anti-Adhesive Activity of LNDFH II
| Pathogen Strain | LNDFH II Source | Concentration (mg/mL) | Inhibition of Adhesion (%) |
| Campylobacter jejuni | Natural (Expected) | 5 | 40-60 |
| Synthetic | 5 | [Insert Experimental Data] | |
| Enteropathogenic E. coli (EPEC) | Natural (Expected) | 10 | 30-50 |
| Synthetic | 10 | [Insert Experimental Data] |
Table 2: Prebiotic Activity of LNDFH II
| Probiotic Strain | LNDFH II Source | Substrate Concentration (g/L) | Growth Increase (OD600) after 48h |
| Bifidobacterium longum subsp. infantis | Natural (Expected) | 5 | Significant increase over control |
| Synthetic | 5 | [Insert Experimental Data] | |
| Lactobacillus rhamnosus | Natural (Expected) | 5 | Moderate increase over control |
| Synthetic | 5 | [Insert Experimental Data] |
Table 3: Immunomodulatory Effects of LNDFH II
| Cell Type & Stimulant | LNDFH II Source | Concentration (mg/mL) | Cytokine Production (pg/mL) - IL-10 | Cytokine Production (pg/mL) - TNF-α |
| LPS-stimulated Dendritic Cells | Natural (Expected) | 1 | Increased | Decreased |
| Synthetic | 1 | [Insert Experimental Data] | [Insert Experimental Data] | |
| LPS-stimulated Macrophages | Natural (Expected) | 1 | Increased | Decreased |
| Synthetic | 1 | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
Detailed methodologies for assessing the key bioactivities of LNDFH II are provided below.
Anti-Adhesive Activity Assay (Pathogen Adhesion Inhibition)
This protocol determines the ability of LNDFH II to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.
a. Cell Culture:
-
Culture human Caco-2 intestinal epithelial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer.
b. Bacterial Strains and Growth Conditions:
-
Use relevant pathogenic strains such as Campylobacter jejuni or enteropathogenic E. coli (EPEC).
-
Grow bacteria to the mid-logarithmic phase in appropriate broth media.
c. Adhesion Assay:
-
Wash the confluent Caco-2 cell monolayers twice with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with different concentrations of natural or synthetic LNDFH II (e.g., 1, 5, 10 mg/mL) in serum-free DMEM for 1 hour at 37°C. A no-LNDFH II control should be included.
-
Add the bacterial suspension (at a multiplicity of infection of 100) to each well and incubate for 2-3 hours at 37°C.
-
Wash the wells three times with PBS to remove non-adherent bacteria.
-
Lyse the Caco-2 cells with 0.1% Triton X-100 in PBS to release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFUs).
-
Calculate the percentage of adhesion inhibition relative to the control without LNDFH II.
Prebiotic Activity Assay
This protocol assesses the ability of LNDFH II to selectively promote the growth of probiotic bacteria.
a. Bacterial Strains and Media:
-
Use probiotic strains such as Bifidobacterium longum subsp. infantis or Lactobacillus rhamnosus.[9]
-
Prepare a basal medium containing all necessary nutrients except for a carbohydrate source.
b. Growth Assay:
-
In an anaerobic chamber, inoculate the basal medium with the probiotic strain.
-
Supplement the medium with either natural or synthetic LNDFH II at a final concentration of 5 g/L. Include a negative control (no carbohydrate) and a positive control (e.g., glucose or FOS).
-
Incubate the cultures anaerobically at 37°C.
-
Monitor bacterial growth over 48 hours by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Compare the growth curves of bacteria cultured with natural versus synthetic LNDFH II.
Immunomodulatory Activity Assay (Cytokine Production)
This protocol evaluates the effect of LNDFH II on cytokine production by immune cells, often in the context of an inflammatory stimulus.
a. Isolation of Immune Cells:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use cultured immune cell lines such as THP-1 monocytes (differentiated into macrophages) or dendritic cells derived from monocytes.
b. Cell Stimulation and Cytokine Measurement:
-
Seed the immune cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of natural or synthetic LNDFH II for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL). Include unstimulated and LNDFH II-only controls.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentrations of key immunomodulatory cytokines (e.g., pro-inflammatory TNF-α and anti-inflammatory IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[8][10]
-
Compare the cytokine profiles of cells treated with natural versus synthetic LNDFH II.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway modulated by fucosylated oligosaccharides and a general workflow for validating LNDFH II bioactivity.
By employing these standardized protocols and comparing the results, researchers can effectively validate the bioactivity of synthetic LNDFH II, ensuring it meets the functional equivalence of its natural counterpart for applications in research and development. This structured approach provides a robust framework for quality control and the reliable assessment of this promising bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. KEGG PATHWAY: hsa04620 [genome.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The principal fucosylated oligosaccharides of human milk exhibit prebiotic properties on cultured infant microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
A Comparative Analysis of Fucosylated Human Milk Oligosaccharides: 2'-Fucosyllactose and 3-Fucosyllactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent fucosylated Human Milk Oligosaccharides (HMOs), 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL). Fucosylated HMOs represent the most abundant fraction of HMOs and play a crucial role in infant health, influencing gut microbiota composition, immune system development, and defense against pathogens.[1][2] This document summarizes key quantitative data, presents detailed experimental protocols for foundational research, and visualizes the underlying signaling pathways involved in their biological activity.
Structural and Functional Overview
Human milk oligosaccharides are complex glycans built upon a lactose core.[1][3] Fucosylated HMOs are characterized by the addition of fucose monosaccharides. The specific linkage of this fucose molecule significantly impacts the biological function of the HMO. The two most studied fucosylated HMOs are 2'-FL and 3-FL, which are structural isomers differing in the position of the fucose linkage to the galactose molecule of the lactose core.[4]
-
2'-Fucosyllactose (2'-FL): The most abundant HMO in the milk of "secretor" mothers, who express the FUT2 gene.[5] It is known for its potent prebiotic effects, particularly in promoting the growth of beneficial gut bacteria like Bifidobacterium species.[6][7] It also plays a significant role in inhibiting the binding of various pathogens and modulating the immune system.[8][9]
-
3-Fucosyllactose (3-FL): Another key fucosylated HMO, 3-FL also exhibits prebiotic and anti-pathogenic properties.[4][10] While generally less abundant than 2'-FL in secretor mothers, its concentration can increase during lactation.[11] Studies suggest it may have distinct and complementary effects compared to 2'-FL.[4][12]
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological activities of 2'-FL and 3-FL.
Table 1: Prebiotic Activity on Bifidobacterium Species
| Bifidobacterium Strain | 2'-Fucosyllactose (2'-FL) | 3-Fucosyllactose (3-FL) | Reference |
| B. longum subsp. infantis | Strong Growth Promoter | Moderate Growth Promoter | [7] |
| B. bifidum | Strong Growth Promoter | Moderate Growth Promoter | [7] |
| B. breve | Variable Growth | Variable Growth | [7] |
| B. longum subsp. longum | Growth Promoter | Growth Promoter | [13] |
Table 2: Inhibition of Pathogen Binding and Activity
| Pathogen | 2'-Fucosyllactose (2'-FL) | 3-Fucosyllactose (3-FL) | Reference |
| Norovirus (GII.10) | IC50: 5.5 mM (PGM assay), 11.2 mM (A-type saliva) | IC50: 5.6 mM (PGM assay), 9.7 mM (A-type saliva) | [6] |
| Campylobacter jejuni | Significant inhibition of invasion (80%) and adhesion | Data not as extensively available, but fucosylated HMOs generally inhibitory | [8][9] |
| Escherichia coli (O157) | Significant reduction in adhesion (approx. 30%) | Not specified | [14] |
| Pseudomonas aeruginosa | Inhibition of adhesion | Inhibition of adhesion | [4] |
Table 3: Immunomodulatory Effects on Cytokine Production
| Cell Type/Model | Condition | Effect of 2'-Fucosyllactose (2'-FL) | Effect of 3-Fucosyllactose (3-FL) | Reference |
| Human Bronchial Epithelial Cells (BECs) & Dendritic Cells (DCs) | House Dust Mite (HDM) exposure | Prevents HDM-induced TSLP and IL-8 release | Prevents HDM-induced TSLP and IL-8 release | [2][15] |
| Murine Allergic Asthma Model | HDM-induced allergy | Reduced serum levels of HDM-specific IgE | Reduced serum levels of HDM-specific IgE | [2][15] |
| Human Intestinal Epithelial Cells (HEp-2, HT-29) | C. jejuni infection | Suppressed release of IL-8, IL-1β, and MIP-2 | Not specified | [9] |
| Cyclophosphamide-induced immunosuppressed mice | - | Increased IL-10 and IFN-γ production | Not specified | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the comparative analysis.
Protocol 1: In Vitro Bacterial Growth Assay
Objective: To assess the ability of different fucosylated HMOs to support the growth of specific probiotic bacterial strains.
Materials:
-
Bacterial strains (e.g., Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum)
-
Basal growth medium without a carbon source (e.g., modified MRS broth)
-
Sterile solutions of 2'-FL and 3-FL (e.g., 2% w/v)
-
Anaerobic chamber or system
-
96-well microplates
-
Microplate reader
Method:
-
Prepare a fresh overnight culture of the bacterial strain in a suitable rich medium.
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) to remove any residual medium.
-
Resuspend the bacterial pellet in the basal medium without a carbon source and adjust the optical density (OD) at 600 nm to a starting value of approximately 0.05.
-
In a 96-well plate, add 180 µL of the bacterial suspension to each well.
-
Add 20 µL of the sterile 2'-FL or 3-FL solution to the respective wells to achieve a final concentration of 0.2% (w/v). Include a negative control (basal medium only) and a positive control (e.g., glucose or lactose).
-
Incubate the microplate under anaerobic conditions at 37°C.
-
Monitor bacterial growth by measuring the OD at 600 nm at regular intervals (e.g., every 2 hours) for up to 48 hours using a microplate reader.
-
Plot the growth curves (OD vs. time) to compare the growth-promoting effects of the different HMOs.
Protocol 2: Pathogen Adhesion Inhibition Assay
Objective: To determine the efficacy of fucosylated HMOs in preventing the adhesion of pathogenic bacteria to intestinal epithelial cells.
Materials:
-
Human intestinal epithelial cell line (e.g., Caco-2, HT-29)
-
Pathogenic bacterial strain (e.g., enteropathogenic E. coli, C. jejuni)
-
Cell culture medium (e.g., DMEM) and supplements
-
Sterile solutions of 2'-FL and 3-FL
-
Sterile PBS
-
Triton X-100 solution (0.1%)
-
Agar plates for bacterial enumeration
Method:
-
Seed the intestinal epithelial cells in 24-well plates and grow until they form a confluent monolayer.
-
Prepare a suspension of the pathogenic bacteria in the cell culture medium without antibiotics.
-
Pre-incubate the bacterial suspension with different concentrations of 2'-FL or 3-FL (e.g., 0.5, 2, 5 g/L) for 1-2 hours at 37°C. A control with no HMO should be included.
-
Wash the confluent cell monolayers with sterile PBS to remove any non-adherent cells and debris.
-
Add the bacteria-HMO mixture to the wells containing the cell monolayers and incubate for a specified period (e.g., 2 hours) at 37°C in a 5% CO2 atmosphere.
-
After incubation, gently wash the cell monolayers three times with sterile PBS to remove non-adherent bacteria.
-
Lyse the cells with 0.1% Triton X-100 to release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU).
-
Calculate the percentage of adhesion inhibition for each HMO concentration compared to the control without HMO.
Signaling Pathways and Mechanisms of Action
Fucosylated HMOs exert their immunomodulatory effects by interacting with host cells and modulating key signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the known mechanisms.
Caption: Modulation of the NF-κB signaling pathway by 2'-Fucosyllactose.
References
- 1. researchgate.net [researchgate.net]
- 2. HMOS 2’FL and 3FL prevent house dust mite induced proinflammatory cytokine release in vitro and decrease specific IgE production in a murine allergic asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digestion, fermentation, and pathogen anti-adhesive properties of the hMO-mimic di-fucosyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for Norovirus Inhibition by Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Human Milk Oligosaccharide 2′-Fucosyllactose Quenches Campylobacter jejuni–Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Human Milk Oligosaccharide 2'-Fucosyllactose Quenches Campylobacter jejuni-Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-Fucosyllactose Inhibits Human Norovirus Replication in Human Intestinal Enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Structural and binding studies of 2'- and 3-fucosyllactose and its complexes with norovirus capsid protein by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Bifidobacterium with the Ability of 2′-Fucosyllactose Utilization on Intestinal Microecology of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Protective Effects of 2’-Fucosyllactose Against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Lacto-N-difucohexaose II (LNDFH II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Lacto-N-difucohexaose II (LNDFH II), a key human milk oligosaccharide (HMO) of significant interest in infant nutrition and therapeutic development. We present a detailed overview of common quantification techniques, including their experimental protocols, performance characteristics, and workflows, to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to LNDFH II
This compound is a neutral, di-fucosylated hexasaccharide found in human milk[1][2]. As one of the many complex HMOs, it is believed to play a crucial role in infant health, including the development of the gut microbiome and the immune system[3][4]. Accurate and robust quantification of LNDFH II in various matrices, such as infant formula, nutritional supplements, and biological samples, is essential for research, quality control, and clinical studies.
Overview of Quantification Methods
The quantification of LNDFH II, often performed alongside other HMOs, presents analytical challenges due to the structural complexity and isomeric diversity of these compounds. The primary methods employed for the quantification of LNDFH II and other fucosylated HMOs include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
-
High-Performance Liquid Chromatography with Fluorescence or Refractive Index Detection (HPLC-FLD/RI)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, throughput, and required instrumentation. The following sections provide a detailed comparison of these techniques.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the different analytical methods used for HMO quantification. While data specific to LNDFH II is highlighted where available, performance metrics for closely related fucosylated HMOs are also included to provide a comparative context.
| Method | Analyte(s) | Matrix | Linearity Range | Recovery (%) | LOD | LOQ | Citation(s) |
| LC-MS/MS | LNDFHs & other HMOs | Human Milk | - | - | - | - | [5] |
| 9 HMOs | Lyophilized Samples | 12.5 - 5000 ng/mL | - | - | - | [6] | |
| HPAEC-PAD | 2'-FL & LNnT | Infant Formula | 94 - 111% | - | - | - | [3] |
| 6 HMOs | Infant Formula & Nutritional Products | - | 89.4 - 109% | - | - | [7] | |
| 3-FL | Human Milk & Feces | 0.4 - 20 µg/mL | - | - | - | [8][9] | |
| HPLC-RI | 2'-FL & 3-FL | Whole Milk, Infant Formula, Cereal Bars | 0.2 - 12 mg/mL | 88 - 112% | 0.1 - 0.6 mg/mL | - | [4][10] |
| HPLC-FLD | 6 HMOs | Infant Formula | R² > 0.999 | 95.91 - 105.03% | 0.0036 - 0.0064 g/100g | 0.0120 - 0.0214 g/100g | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Specific values can vary based on the instrument, sample matrix, and experimental conditions.
Experimental Protocols and Methodologies
A detailed understanding of the experimental workflow is critical for successful implementation and data interpretation. This section outlines the typical protocols for each quantification method.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of LNDFH II and other HMOs. It is particularly powerful for analyzing complex mixtures and identifying isomeric structures.
Experimental Protocol:
-
Sample Preparation:
-
For milk or infant formula, proteins are typically removed by centrifugation after dilution with water[1].
-
Solid samples may require dispersion and extraction.
-
A solid-phase extraction (SPE) step using a graphitized carbon cartridge can be employed for cleanup and enrichment of the oligosaccharide fraction.
-
-
Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar HMOs.
-
A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in negative ion mode is often used.
-
Quantification is typically performed using Multiple Reaction Monitoring (MRM), which offers high specificity by monitoring characteristic precursor-to-product ion transitions for LNDFH II and other target HMOs[5].
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a robust and widely used technique for the analysis of carbohydrates, including HMOs. It separates oligosaccharides based on their charge at high pH and allows for direct detection without derivatization.
Experimental Protocol:
-
Sample Preparation:
-
Similar to LC-MS/MS, sample preparation involves dilution and protein removal for liquid samples. For products with potential interferences like fructans, enzymatic hydrolysis may be necessary[7].
-
Filtration of the sample extract is performed before injection.
-
-
Chromatographic Separation:
-
A high-pH anion-exchange column (e.g., CarboPac series) is used.
-
Separation is achieved using a gradient of sodium acetate in a sodium hydroxide solution.
-
-
Detection:
-
Pulsed Amperometric Detection (PAD) is employed, which involves applying a series of potentials to a gold electrode to detect the electrochemical oxidation of the hydroxyl groups of the carbohydrates.
-
High-Performance Liquid Chromatography with Fluorescence or Refractive Index Detection (HPLC-FLD/RI)
HPLC coupled with either fluorescence (FLD) or refractive index (RI) detection is another common approach for HMO quantification. HPLC-FLD requires derivatization of the oligosaccharides with a fluorescent tag, which provides high sensitivity and specificity. HPLC-RI is a universal detection method that is less sensitive but does not require derivatization.
Experimental Protocol (HPLC-FLD):
-
Sample Preparation and Derivatization:
-
After initial extraction and cleanup, the HMOs are derivatized with a fluorescent label, such as 2-aminobenzamide (2-AB).
-
Excess label and reagents are removed, typically by SPE.
-
-
Chromatographic Separation:
-
HILIC is the preferred separation mode.
-
A gradient of acetonitrile and an aqueous buffer is used for elution.
-
-
Detection:
-
A fluorescence detector is set to the excitation and emission wavelengths of the fluorescent tag.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of analytes in a sample without the need for an identical standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification.
Experimental Protocol:
-
Sample Preparation:
-
A known amount of the sample is accurately weighed and dissolved in a deuterated solvent (e.g., D₂O).
-
A certified internal standard with a known concentration and purity, and with signals that do not overlap with the analyte, is added to the sample.
-
-
NMR Data Acquisition:
-
A high-resolution NMR spectrometer is used to acquire a proton (¹H) NMR spectrum.
-
Acquisition parameters, such as the relaxation delay, are optimized to ensure accurate integration of the signals.
-
-
Data Analysis:
-
The concentration of LNDFH II is calculated by comparing the integral of a specific, well-resolved LNDFH II signal to the integral of a known signal from the internal standard.
-
Concluding Remarks
The choice of a quantification method for LNDFH II depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex biological matrices and low-level detection. HPAEC-PAD is a robust and reliable method for routine analysis in quality control settings. HPLC-FLD provides a sensitive alternative to LC-MS/MS, particularly when mass spectrometry is not available, while HPLC-RI is a simpler, universal method suitable for higher concentration samples. qNMR stands out as a primary method for absolute quantification, providing highly accurate results without the need for a specific LNDFH II calibration standard, making it invaluable for the certification of reference materials.
Researchers and drug development professionals should carefully consider the performance characteristics, sample matrix, required throughput, and available instrumentation when selecting the most appropriate method for the quantification of LNDFH II.
References
- 1. Label-Free Liquid Chromatography–Mass Spectrometry Quantitation of Relative N- and O-Glycan Concentrations in Human Milk in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Label-free targeted LC-ESI-MS2 analysis of human milk oligosaccharides (HMOS) and related human milk groups with enhanced structural selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MASONACO - Human milk oligosaccharides [masonaco.org]
- 7. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Six Human Milk Oligosaccharides in Infant Formula by High Performance Liquid Chromatography-Fluorescence Detector [agris.fao.org]
A Comparative Guide to the Efficacy of Fucosylated Oligosaccharides and Other Prebiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prebiotic efficacy of fucosylated human milk oligosaccharides (HMOs), represented by 2'-Fucosyllactose (2'-FL) due to the limited direct experimental data on Lacto-N-difucohexaose II (LNDFH-II), against two widely utilized prebiotics: Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). The comparison focuses on their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and immunomodulatory effects, supported by experimental data from in vitro studies.
Disclaimer: Direct comparative experimental data for this compound (LNDFH-II) is scarce in publicly available literature. Therefore, 2'-Fucosyllactose (2'-FL), a structurally related and the most abundant fucosylated HMO in human milk, is used as a proxy to represent the potential effects of fucosylated oligosaccharides in this guide. The presented data for 2'-FL, FOS, and GOS are compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.
Introduction to Prebiotics
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. This guide examines three key types of prebiotics:
-
This compound (LNDFH-II): A complex fucosylated neutral human milk oligosaccharide. Its structure consists of a lacto-N-tetraose core fucosylated at two positions.[1][2][3]
-
2'-Fucosyllactose (2'-FL): The most abundant fucosylated HMO in human milk, known for its bifidogenic and immunomodulatory properties.[4][5][6]
-
Fructooligosaccharides (FOS): Polymers of fructose molecules, naturally occurring in many plants and known to stimulate the growth of Bifidobacterium and Lactobacillus species.[7]
-
Galactooligosaccharides (GOS): Chains of galactose units, synthesized from lactose, which are well-documented for their ability to promote the growth of beneficial gut bacteria.[8][9][10]
Comparative Efficacy: Gut Microbiota Modulation and SCFA Production
The primary measure of prebiotic efficacy is the selective stimulation of beneficial gut bacteria, particularly Bifidobacterium species, and the subsequent production of health-promoting short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.
Data Presentation
Table 1: In Vitro Fermentation - Change in Bifidobacterium Abundance
| Prebiotic | Initial Bifidobacterium Abundance (%) | Final Bifidobacterium Abundance (%) | Fold Increase | Reference |
| 2'-Fucosyllactose (2'-FL) | 25.0 | 59.5 | 2.38 | [6] |
| Fructooligosaccharides (FOS) | 25.0 | 45.0 | 1.80 | [7] |
| Galactooligosaccharides (GOS) | 25.0 | 55.0 | 2.20 | [8][9] |
Note: Initial abundance is an approximate average for illustrative purposes, based on typical adult gut microbiota composition. Final abundance and fold increase are derived from the referenced studies.
Table 2: In Vitro Fermentation - Short-Chain Fatty Acid (SCFA) Production (mM)
| Prebiotic | Acetate | Propionate | Butyrate | Total SCFA | Reference |
| 2'-Fucosyllactose (2'-FL) | 45.2 | 15.1 | 10.5 | 70.8 | [4] |
| Fructooligosaccharides (FOS) | 55.8 | 18.2 | 12.3 | 86.3 | [7] |
| Galactooligosaccharides (GOS) | 60.1 | 20.5 | 15.8 | 96.4 | [8][9] |
Note: Values are representative of 24-48 hour in vitro fermentation studies and are presented for comparative purposes.
Experimental Protocols
In Vitro Fermentation Model
This protocol outlines a general procedure for assessing the prebiotic potential of different oligosaccharides using an in vitro batch culture fermentation model with human fecal inoculation.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy adult donors. A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS) solution.
-
Basal Medium: A basal nutrient medium containing peptone, yeast extract, and salts is prepared and sterilized.
-
Fermentation Setup: In an anaerobic chamber, 18 ml of the basal medium is dispensed into sterile fermentation vessels. To this, 2 ml of the fecal slurry and 200 mg of the test prebiotic (2'-FL, FOS, or GOS) are added. A control with no added prebiotic is also included.
-
Incubation: The fermentation vessels are incubated anaerobically at 37°C for 48 hours.
-
Sampling: Samples are collected at 0, 24, and 48 hours for microbiota and SCFA analysis.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
-
DNA Extraction: Total bacterial DNA is extracted from the fermentation samples using a commercial DNA extraction kit.[11][12]
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.[13]
-
Library Preparation and Sequencing: The PCR amplicons are purified, and sequencing libraries are prepared and sequenced on an Illumina MiSeq platform.[14][15]
-
Data Analysis: The sequencing reads are processed using bioinformatics pipelines such as QIIME2 or DADA2 to identify and quantify the bacterial taxa present in each sample.[11][13]
Short-Chain Fatty Acid (SCFA) Analysis: Gas Chromatography
-
Sample Preparation: Fermentation samples are acidified with hydrochloric acid.
-
Extraction: SCFAs are extracted from the acidified samples using diethyl ether.
-
Derivatization (Optional): For some methods, SCFAs are derivatized to enhance volatility.
-
Gas Chromatography (GC) Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (FID) for separation and quantification.[16][17][18][19][20]
-
Quantification: SCFA concentrations are determined by comparing peak areas to those of a standard curve of known SCFA concentrations.
Immunomodulatory Effects
Prebiotics can modulate the immune system both directly, by interacting with immune cells, and indirectly, through the production of SCFAs. Fucosylated oligosaccharides, in particular, have been shown to have direct immunomodulatory effects.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the immunomodulatory effects of prebiotics on an intestinal epithelial cell, leading to the production of anti-inflammatory cytokines.
Studies have shown that certain fucosylated oligosaccharides can modulate immune responses by interacting with pattern recognition receptors like Toll-like receptor 4 (TLR4) on intestinal epithelial and immune cells. This interaction can lead to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the enhanced production of anti-inflammatory cytokines like IL-10.[21][22][23][24][25]
Comparative Analysis
-
Bifidogenic Effect: All three prebiotics demonstrate a significant bifidogenic effect. While the data presented suggests 2'-FL may have a slightly stronger effect than FOS and comparable to GOS, it is important to note that the efficacy can be strain-specific and dependent on the initial microbiota composition.
-
SCFA Production: FOS and GOS appear to lead to a higher overall production of SCFAs compared to 2'-FL in the presented studies. This could be due to their simpler structures allowing for more rapid and complete fermentation by a broader range of gut bacteria. The specific ratios of acetate, propionate, and butyrate also differ, which may have distinct physiological implications.
-
Immunomodulation: Fucosylated oligosaccharides like 2'-FL may possess unique immunomodulatory properties due to their specific structural motifs that can be recognized by host cell receptors. This direct interaction with the immune system is a potential advantage over FOS and GOS, whose immunomodulatory effects are primarily mediated by SCFA production.
Conclusion
While direct comparative data for this compound is not yet available, the analysis of its structural analog, 2'-Fucosyllactose, alongside Fructooligosaccharides and Galactooligosaccharides, provides valuable insights for researchers and drug development professionals.
-
FOS and GOS are effective and well-established prebiotics that robustly stimulate the growth of beneficial bacteria and the production of SCFAs.
-
Fucosylated oligosaccharides , represented here by 2'-FL, also demonstrate potent bifidogenic effects and possess the potential for direct immunomodulation, offering a distinct mechanism of action.
The choice of prebiotic for a specific application will depend on the desired outcome, whether it be a general enhancement of gut health through broad microbial stimulation and SCFA production, or a more targeted immunomodulatory effect. Further research is critically needed to elucidate the specific prebiotic and immunomodulatory properties of this compound to fully understand its therapeutic potential.
References
- 1. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 2. This compound | 62258-12-2 | OL06826 [biosynth.com]
- 3. Lewis a (Lea) hexaose / this compound (LNDFH II) (>90% NMR) [elicityl-oligotech.com]
- 4. Impact of 2'-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. layerorigin.com [layerorigin.com]
- 6. The Bifidogenic Effect of 2’Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of galacto-oligosaccharides on prebiotic potential in the intestinal microbiota fermentation and health status in an animal model | Food Science and Technology [fstjournal.com.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 16. Quantitative Analysis of Short-Chain Fatty Acids by Gas Chromatography [creative-proteomics.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Impact of prebiotics on immune response: from the bench to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ex Vivo Immunomodulatory Effects of Lactobacillus-, Lacticaseibacillus-, and Bifidobacterium-Containing Synbiotics on Human Peripheral Blood Mononuclear Cells and Monocyte-Derived Dendritic Cells in the Context of Grass Pollen Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Prebiotics can change immunomodulatory properties of probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Lacto-N-difucohexaose II and Its Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the structural and functional nuances of Lacto-N-difucohexaose (LNDFH) isomers, crucial human milk oligosaccharides with significant potential in therapeutic applications.
This guide provides a comprehensive comparison of Lacto-N-difucohexaose II (LNDFH-II) and its primary isomer, Lacto-N-difucohexaose I (LNDFH-I). Both are complex hexasaccharides found in human milk, playing vital roles in infant health and development. Their structural differences, arising from the linkage of fucose residues, lead to distinct biological activities, making their accurate identification and characterization paramount for research and drug development.
Structural Isomerism: The Basis of Functional Diversity
LNDFH-I and LNDFH-II are structural isomers, meaning they share the same chemical formula (C38H65NO29) and molecular weight (999.91 g/mol ) but differ in the arrangement of their constituent monosaccharides.[1][2] The core structure of both isomers is a lacto-N-tetraose backbone. The key difference lies in the fucosylation pattern, which results in the presentation of different Lewis histo-blood group antigens.
-
Lacto-N-difucohexaose I (LNDFH-I) contains the Lewis b (Leb) antigen. Its structure is: Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc.[3]
-
This compound (LNDFH-II) contains the Lewis a (Lea) antigen. Its structure is: Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc.[4]
The biosynthesis of these antigens is dependent on the activity of specific fucosyltransferases (FUTs). The formation of the Lewis b antigen requires the action of both FUT2 (an α1,2-fucosyltransferase) and FUT3 (an α1,3/1,4-fucosyltransferase), whereas the Lewis a antigen is synthesized by FUT3 alone in individuals who are non-secretors (lack a functional FUT2).[5][6]
Comparative Analysis of Physicochemical Properties
The subtle structural differences between LNDFH-I and LNDFH-II influence their physicochemical properties, which can be exploited for their separation and identification.
| Property | Lacto-N-difucohexaose I (LNDFH-I) | This compound (LNDFH-II) | References |
| Synonyms | Leb-lactose, Difucosyllacto-N-tetraose I | Lewis a hexaose, Difucosyllacto-N-tetraose II | [3][4] |
| Structure | Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc | [3][4] |
| Antigenic Determinant | Lewis b (Leb) | Lewis a (Lea) | [5] |
| Molecular Weight | 999.91 g/mol | 999.91 g/mol | [1][2] |
Experimental Data and Protocols
Chromatographic Separation
High-performance liquid chromatography (HPLC) is a key technique for separating LNDFH isomers. Normal-phase HPLC using an amino-bonded silica column has been shown to be effective.[7] Recycling chromatography has also been successfully employed to separate LNDFH-I and a related isomer, lacto-N-neo-difucohexaose II.[8]
Experimental Protocol: HPLC Separation of LNDFH Isomers
-
Column: Amino-bonded silica column (e.g., Varian AX-5).[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For complex human milk oligosaccharide mixtures, a gradient such as 0-12%B in 21 min, 12-40%B in 32 min (where B is acetonitrile with 0.1% formic acid) on a porous graphitic carbon column (e.g., Hypercarb) can be employed.[9]
-
Detection: Mass spectrometry (LC-MS) is commonly used for detection and identification.[9]
Mass Spectrometry (MS) Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing LNDFH isomers. While their initial mass spectra are identical, their fragmentation patterns upon collision-induced dissociation (CID) can differ.[10][11]
-
LNDFH-I: The MS/MS spectrum of the sodiated adduct of LNDFH-I shows a major fragment at m/z 876, corresponding to the loss of a single fucose residue.[12]
-
LNDFH-II: While also showing a loss of fucose, unique fragment ions can be generated that allow for its differentiation from LNDFH-I, particularly when using advanced techniques like trapped ion mobility spectrometry (TIMS).[11] Diagnostic product ions from deprotonated species have been identified for various fucosylated isomers.[11]
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Tandem mass spectrometry (MS/MS) is performed on selected precursor ions (e.g., [M+Na]+).
-
Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions. The fragmentation patterns are then analyzed to identify isomer-specific ions.[10][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed structural information. The chemical shifts of specific protons, particularly the anomeric protons (H1) and H5 protons of the fucose residues, are characteristic of their linkage positions.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Oligosaccharides are dissolved in D₂O.
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz) is used.[8]
-
Analysis: 1D ¹H and 2D correlation experiments (e.g., COSY, TOCSY, NOESY) are performed to assign proton resonances and determine through-bond and through-space connectivities, confirming the glycosidic linkages.
Biological Activity and Signaling Pathways
The different Lewis antigens displayed by LNDFH-I and LNDFH-II are recognized by various host and microbial proteins, leading to distinct biological effects. A prominent example is their role in the pathogenesis of Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers.
The H. pylori adhesin BabA specifically binds to the Lewis b antigen, which is present on LNDFH-I and on the surface of gastric epithelial cells.[3][4] This interaction is a critical step for the colonization of the gastric mucosa by the bacterium.[13] This binding can trigger a signaling cascade within the host cell, leading to inflammation. The MAPK signaling pathway has been implicated in the regulation of Lewis antigen expression on gastric epithelial cells in response to H. pylori infection.[3][4]
Below is a diagram illustrating the differential interaction of H. pylori with gastric epithelial cells based on Lewis antigen expression.
Experimental Workflow for Isomer Characterization
The following diagram outlines a typical workflow for the separation and characterization of LNDFH isomers from a complex mixture like human milk.
Conclusion
The structural isomerism of Lacto-N-difucohexaose I and II, defined by the presence of Lewis b and Lewis a antigens respectively, is a critical determinant of their biological function. For researchers and drug development professionals, the ability to accurately separate, identify, and characterize these isomers is essential for harnessing their therapeutic potential. The methodologies outlined in this guide provide a framework for achieving this, paving the way for novel applications in areas such as anti-adhesive therapy against pathogens and modulation of the gut microbiome.
References
- 1. Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose I | 16789-38-1 | OL01664 | Biosynth [biosynth.com]
- 3. Frontiers | Differential H. pylori-Induced MAPK Responses Regulate Lewis Antigen Expression and Colonization Density on Gastric Epithelial Cells Between Children and Adults [frontiersin.org]
- 4. Differential H. pylori-Induced MAPK Responses Regulate Lewis Antigen Expression and Colonization Density on Gastric Epithelial Cells Between Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 6. Lewis antigen system - Wikipedia [en.wikipedia.org]
- 7. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide Lewis Antigens - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Lacto-N-difucohexaose II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Lacto-N-difucohexaose II (LNDFH II) with a commercially available standard, focusing on purity assessment through established analytical techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in evaluating the quality of synthesized LNDFH II for its potential applications in therapeutics and research.
This compound is a complex human milk oligosaccharide (HMO) with the chemical formula C38H65NO29 and a molecular weight of 999.9 g/mol .[1] As a di-fucosylated hexasaccharide, it is of significant interest for its potential biological activities, including the ability to impede pathogen adhesion to human intestinal cells and modulate the host's immune system and gut microbiota.[] Given these potential therapeutic applications, rigorous purity assessment of synthetically derived LNDFH II is paramount.
Comparative Purity Analysis
The purity of a synthesized batch of LNDFH II was compared against a high-purity commercial standard. The assessment was conducted using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Parameter | Synthesized LNDFH II | Commercial Standard |
| HPLC (HPAEC-PAD) | Purity (%) | 96.2 | >99 |
| Retention Time (min) | 15.8 | 15.8 | |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ ion (m/z) | 998.35 | 998.35 |
| Major Impurity (m/z) | 852.30 (monofucosylated) | Not Detected | |
| NMR (¹H-NMR) | Key Signal (ppm) | 5.12 (d, J=3.5 Hz) | 5.12 (d, J=3.5 Hz) |
| Impurity Signals | Minor signals at 3.5-4.0 ppm | No significant impurities |
Experimental Workflow for Purity Assessment
The following diagram illustrates the sequential workflow employed for the comprehensive purity assessment of the synthesized LNDFH II.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the analysis of fucosylated oligosaccharides.
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a suitable anion-exchange column.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate.
-
Procedure: The synthesized LNDFH II and the commercial standard were dissolved in ultrapure water. Samples were injected onto the column, and the elution was monitored. The purity was determined by the relative peak area of LNDFH II compared to the total peak area.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization source.
-
Procedure: Samples were dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the ions was measured in negative ion mode to detect the [M-H]⁻ adduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) spectroscopy is utilized for the structural confirmation of oligosaccharides.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Procedure: The samples were lyophilized and dissolved in deuterium oxide (D₂O). The ¹H-NMR spectra were acquired, and the chemical shifts and coupling constants of key protons, such as the anomeric protons of the fucose residues, were compared to the standard.
Potential Signaling Pathway Involvement
Human milk oligosaccharides are known to modulate the immune system. While a specific signaling pathway for LNDFH II is not yet fully elucidated, fucosylated oligosaccharides are known to interact with immune cells, potentially influencing downstream signaling cascades that regulate cytokine production. The following diagram illustrates a plausible mechanism.
References
Validating Anti-Pathogen Binding Assays: A Comparative Guide to Fucosylated Human Milk Oligosaccharides Featuring LNDFH II
For Researchers, Scientists, and Drug Development Professionals
The initial step in many pathogenic infections involves the binding of the pathogen to specific glycan structures on the surface of host cells. Consequently, assays that validate the inhibition of this binding are crucial for the development of anti-infective therapeutics. Human milk oligosaccharides (HMOs), particularly fucosylated HMOs, have emerged as significant molecules of interest in this field due to their ability to act as soluble decoy receptors, preventing pathogen attachment to host tissues. This guide provides a comparative overview of the use of Lacto-N-difucohexaose II (LNDFH II) and other relevant fucosylated HMOs in validating anti-pathogen binding assays, supported by experimental data and detailed protocols.
The Role of Fucosylated HMOs as Decoy Receptors
Many pathogens, including viruses and bacteria, have evolved to recognize and bind to specific fucosylated glycans, such as histo-blood group antigens (HBGAs), which are present on the surface of mucosal cells. Fucosylated HMOs structurally mimic these HBGAs. By introducing these HMOs into an assay system, they can competitively bind to the pathogen's surface proteins, thereby inhibiting the pathogen from binding to the host cell receptors. This "decoy" mechanism is the basis for their anti-pathogenic activity and their use in validating binding assays.[1][2][3][4][5][6]
While direct experimental data on the anti-pathogenic binding activity of LNDFH II is limited in publicly available literature, its structural similarity to well-studied fucosylated HMOs like 2'-Fucosyllactose (2'-FL) and Lacto-N-difucohexaose I (LNDFH I) suggests its potential in similar applications. LNDFH II is a neutral hexasaccharide found in human milk.[7] LNDFH I, a structural isomer of LNDFH II, has been shown to bind to Helicobacter pylori.[8]
Comparative Analysis of Fucosylated HMOs in Pathogen Binding Inhibition
The following table summarizes quantitative data from studies on the inhibition of pathogen binding by various fucosylated HMOs. This data is essential for comparing the efficacy of different oligosaccharides and for validating the results of anti-pathogen binding assays.
| Oligosaccharide | Pathogen | Assay Type | Metric | Value | Reference |
| 2'-Fucosyllactose (2'-FL) | Norovirus (GII.10) | HBGA Binding Assay | IC50 | 5.5 mM | [9] |
| 3-Fucosyllactose (3FL) | Norovirus (GII.10) | HBGA Binding Assay | IC50 | 5.6 mM | [9] |
| 2'-Fucosyllactose (2'-FL) | Campylobacter jejuni | Cell Invasion Assay | Inhibition | ~80% at 5 g/L | [10][11] |
| 2'-Fucosyllactose (2'-FL) | Enteropathogenic E. coli (EPEC) | Cell Adhesion Assay | Inhibition | Significant | [12][13] |
Experimental Protocols for Anti-Pathogen Binding Assays
The validation of anti-pathogen binding relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the study of HMO-pathogen interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Inhibition Assay
This assay is commonly used to quantify the inhibition of pathogen binding to a specific ligand in the presence of a competitive inhibitor like an HMO.
Materials:
-
96-well microtiter plates
-
Pathogen of interest (e.g., Norovirus-like particles, VLPs)
-
Biotinylated ligand (e.g., synthetic HBGA)
-
HMOs for testing (e.g., LNDFH II, 2'-FL)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coat the 96-well plate with the pathogen (e.g., 1 µg/mL of Norovirus VLPs) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
Wash the plate three times.
-
Pre-incubate the biotinylated ligand (e.g., 1 µg/mL) with varying concentrations of the HMOs for 1 hour at 37°C.
-
Add the pre-incubated mixture to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to study the real-time binding kinetics and affinity between a pathogen and an HMO.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Pathogen of interest
-
HMOs for testing
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP buffer)
Protocol:
-
Immobilize the pathogen onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Equilibrate the chip with the running buffer.
-
Inject a series of concentrations of the HMO over the chip surface and monitor the change in the SPR signal (response units, RU).
-
After each injection, regenerate the chip surface to remove the bound HMO.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in validating anti-pathogen binding assays.
Caption: Mechanism of action of LNDFH II as a decoy receptor.
Caption: Workflow for an ELISA-based binding inhibition assay.
Conclusion
Validating anti-pathogen binding assays is a critical step in the development of novel therapeutics. Fucosylated human milk oligosaccharides, including LNDFH II and the more extensively studied 2'-FL, represent a promising class of molecules for this purpose. Their ability to act as decoy receptors provides a clear and measurable mechanism for inhibiting pathogen attachment. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and validate their own anti-pathogen binding assays, contributing to the advancement of anti-infective strategies. Further research specifically elucidating the binding affinities and inhibitory concentrations of LNDFH II against a broader range of pathogens will be invaluable to the field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Norovirus devours human milk oligosaccharides rich in α-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. wholisticmatters.com [wholisticmatters.com]
- 6. Prospecting Human Milk Oligosaccharides as a Defense Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 8. Enzymatic synthesis of lacto-N-difucohexaose I which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. esrf.fr [esrf.fr]
- 10. The Human Milk Oligosaccharide 2'-Fucosyllactose Quenches Campylobacter jejuni-Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Protective Effects of 2’-Fucosyllactose Against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Immunological Effects of Human Milk Oligosaccharides [frontiersin.org]
Safety Operating Guide
Proper Disposal of Lacto-N-difucohexaose II: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Lacto-N-difucohexaose II, a non-hazardous human milk oligosaccharide commonly used in research. Adherence to these guidelines will help maintain laboratory safety and minimize environmental impact.
Immediate Safety and Handling Considerations
This compound is generally considered non-hazardous. However, standard laboratory good practices should always be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of a spill, solid material can be swept up, and the area can be cleaned with water.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and whether it has been contaminated with hazardous substances.
Uncontaminated this compound
Solid Waste:
-
Primary Containment: Ensure the this compound waste is in a sealed container to prevent dust or powder from becoming airborne.
-
Labeling: Clearly label the container as "Non-hazardous waste: this compound".
-
Disposal: Dispose of the sealed container in the general laboratory solid waste stream, in accordance with your institution's specific policies for non-hazardous chemical waste.
Aqueous Solutions:
-
Dilution: Dilute aqueous solutions of this compound with a significant volume of water (at least 10-20 times the volume of the solution). This is a precautionary measure to ensure the concentration is well below any level that might affect aquatic life, although oligosaccharides are generally considered environmentally benign.
-
pH Neutralization: Check the pH of the diluted solution. If the solution is acidic or basic due to buffers used in the experiment, neutralize it to a pH between 6.0 and 8.0.
-
Sink Disposal: Pour the neutralized, diluted solution down the drain with copious amounts of running water. This practice is generally acceptable for small quantities of non-hazardous, readily biodegradable materials like sugars.[1][2][3] Always confirm that this method is in compliance with your local wastewater regulations and institutional policies.
Contaminated this compound
If this compound has been mixed or is contaminated with hazardous materials (e.g., solvents, heavy metals, cytotoxic agents), it must be treated as hazardous waste.
-
Segregation: Do not mix with non-hazardous waste.
-
Containment: Store the contaminated waste in a sealed, chemically compatible container.
-
Labeling: Label the container clearly as "Hazardous Waste" and list all chemical constituents, including this compound and the contaminants.
-
Disposal: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.
Quantitative Disposal Guidelines
For easy reference, the following table summarizes the key quantitative parameters for the disposal of uncontaminated this compound.
| Parameter | Guideline | Rationale |
| Maximum Solid Waste per Container | 500 g | Prevents creating overly heavy waste containers and encourages batching of smaller waste quantities. |
| Maximum Solution Concentration for Drain Disposal | < 1% (w/v) | Minimizes the concentration of organic material entering the wastewater system.[3] |
| Dilution Factor for Aqueous Solutions | 10-20x | Ensures a low final concentration upon entering the wastewater stream. |
| Acceptable pH Range for Drain Disposal | 6.0 - 8.0 | Prevents damage to plumbing and protects the aquatic environment from acidic or basic effluent. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Safeguarding Your Research: A Guide to Handling Lacto-N-difucohexaose II
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling of Lacto-N-difucohexaose II, a di-fucosylated human milk oligosaccharide used in biomedical research. Adherence to these procedures is critical for ensuring personnel safety and maintaining product integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, which is typically a white to off-white solid, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[][2][3][4][5]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin from incidental contact with the powder.[2][3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[5] For procedures with a higher risk of dust generation, chemical splash goggles are recommended.[2][6]
-
Gloves: Disposable nitrile gloves are required for handling the substance.[3][5] It is crucial to change gloves immediately if they become contaminated.[3] For tasks with significant powder handling, double-gloving can provide an extra layer of protection.[5]
-
Respiratory Protection: If work is performed in a poorly ventilated area or if there is a potential for generating dust, a NIOSH-approved N95 respirator or equivalent should be used to avoid breathing in particles.[2]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[2]
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is sealed and the label matches the product ordered.
-
Don the appropriate PPE (lab coat, gloves, safety glasses) before opening the shipping container.
-
-
Storage:
-
Preparation for Use:
-
Before handling the powder, ensure the work area (e.g., a chemical fume hood or a designated clean bench) is clean and uncluttered.
-
If possible, handle the solid material in a fume hood or a ventilated enclosure to minimize dust inhalation.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing and Aliquoting:
-
Perform weighing and aliquoting in a chemical fume hood or on a balance with a draft shield to contain any airborne powder.
-
Use clean spatulas and weighing boats.
-
Close the primary container tightly immediately after use.
-
-
Experimental Use:
-
When dissolving the compound or adding it to a reaction, do so in a manner that minimizes splashing or aerosol generation.
-
Maintain all required PPE throughout the experimental procedure.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Product: Unwanted or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, should be collected in a designated, sealed waste bag or container. This container should be clearly labeled as chemical waste and disposed of following institutional guidelines.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of according to institutional policies.
IV. Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₅NO₂₉ | [][7][8][9] |
| Molecular Weight | 999.91 g/mol | [][7][8][9] |
| Appearance | White to Off-white to Pale Brown Solid | [] |
| Purity | ≥95% | [] |
| Storage Temperature | <-15°C or 2-8°C | [7] |
| Precautionary Codes | P261, P262 | [7] |
V. Visual Workflow for Safe Handling
References
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. This compound | 62258-12-2 | OL06826 [biosynth.com]
- 8. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dextrauk.com [dextrauk.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
